Technical Documentation Center

Fmoc-D-homoleucine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Fmoc-D-homoleucine

Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Properties and Applications of Fmoc-D-homoleucine

Executive Summary Fmoc-D-homoleucine (Fmoc-D-HomoLeu-OH) is a non-proteinogenic amino acid derivative utilized critically in modern peptidomimetic drug design.[1] Structurally, it represents a "double-modification" of th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fmoc-D-homoleucine (Fmoc-D-HomoLeu-OH) is a non-proteinogenic amino acid derivative utilized critically in modern peptidomimetic drug design.[1] Structurally, it represents a "double-modification" of the canonical Leucine residue: homologation (extension of the aliphatic side chain by one methylene unit) and stereochemical inversion (L- to D-configuration).

This guide details the physicochemical profile, synthetic utility, and mechanistic advantages of Fmoc-D-homoleucine. It is designed to move beyond basic data sheets, offering causal insights into why and how this residue is deployed to enhance peptide potency, selectivity, and metabolic stability.

Physicochemical Profile

The following data constitutes the validated chemical identity of the reagent.

PropertySpecification
Chemical Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid
Common Name Fmoc-D-homoleucine
CAS Number 204320-60-5
Molecular Formula C₂₂H₂₅NO₄
Molecular Weight 367.44 g/mol
Appearance White to off-white crystalline powder
Chirality D-Enantiomer (R-configuration at

-carbon)
Solubility Soluble in DMF, NMP, DMSO, DCM; Insoluble in Water
Melting Point 108–112 °C (varies slightly by polymorph/purity)
Purity Standard

98% (HPLC),

99% ee (Chiral purity)

Structural Analysis & Mechanistic Impact[5]

The "Homo" Modification (Side Chain Homologation)

Standard Leucine possesses a 2-methylpropyl side chain attached to the


-carbon via a methylene bridge (

). Homoleucine extends this bridge by one additional methylene unit (

).
  • Hydrophobic Reach: This extension increases the lipophilicity (

    
    ) and the steric volume of the side chain. In drug design, this allows the side chain to reach deeper into hydrophobic pockets of G-protein coupled receptors (GPCRs) that canonical Leucine cannot access, potentially increasing binding affinity by orders of magnitude [1].
    
  • Rotational Freedom: The extra methylene group introduces additional degrees of motional freedom, allowing the terminal isopropyl group to adopt conformations distinct from Leucine, often necessary to satisfy specific ligand-receptor geometries.

The D-Configuration (Stereochemical Inversion)

The inclusion of the D-enantiomer serves two primary functions in therapeutic development:

  • Proteolytic Resistance: Endogenous proteases (e.g., trypsin, chymotrypsin) are stereoselective for L-amino acids. Incorporating Fmoc-D-homoleucine creates a "steric block" that inhibits enzymatic hydrolysis, significantly extending the plasma half-life (

    
    ) of the peptide drug [2].
    
  • Conformational Control: D-amino acids are powerful tools for inducing specific secondary structures, such as

    
    -turns or disrupting 
    
    
    
    -helices, which is critical for constraining peptides into their bioactive conformations [3].

Synthetic Protocols: Solid Phase Peptide Synthesis (SPPS)[5][6]

Fmoc-D-homoleucine is fully compatible with standard Fmoc/tBu SPPS protocols. However, its increased hydrophobicity requires specific handling to prevent aggregation and ensure complete coupling.

Solubility & Preparation
  • Solvent: Dissolve in anhydrous Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

  • Concentration: A standard concentration of 0.2 M to 0.5 M is recommended.

  • Note: Due to the bulky side chain, sonication may be required to achieve rapid dissolution.

Activation & Coupling Workflow

To minimize racemization (though less prone than Cys or His) and maximize yield, the following activation system is recommended:

  • Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

    • Rationale: This combination is superior to HOBt/HBTU for preventing racemization and is safer (non-explosive) compared to HOAt analogues.

  • Alternative: HATU / DIPEA (Diisopropylethylamine).

    • Use Case: Use for difficult couplings where steric hindrance is high.

  • Coupling Time: 45–60 minutes at Room Temperature. Double coupling is recommended if the resin loading is > 0.5 mmol/g.

Deprotection

The Fmoc group is removed using standard basic conditions:

  • Reagent: 20% Piperidine in DMF (v/v).

  • Mechanism: Base-catalyzed

    
    -elimination releasing dibenzofulvene.
    
Visualization of the Synthesis Cycle

The following diagram illustrates the logical flow of incorporating Fmoc-D-homoleucine into a growing peptide chain, highlighting critical decision points.

SPPS_Cycle Start Resin-Bound Peptide (Fmoc-Protected N-Term) Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Wash1 Wash Steps (DMF x 3, DCM x 3) Deprotect->Wash1 Activation Activation of Fmoc-D-HomoLeu (DIC/Oxyma or HATU/DIPEA) Wash1->Activation Prepare AA Solution Coupling Coupling Reaction (45-60 min, RT) Activation->Coupling Check Kaiser Test / Chloranil Test Coupling->Check Recouple Double Coupling (Re-add Activated AA) Check->Recouple Color/Positive (Incomplete) Success Peptide Elongated (Fmoc-D-HomoLeu-Peptide-Resin) Check->Success Blue/Negative (Complete) Recouple->Coupling

Figure 1: SPPS Workflow for the incorporation of Fmoc-D-homoleucine, including quality control checkpoints.

Applications in Drug Discovery[1][5][6][7][8][9][10]

Peptidomimetics & Stapled Peptides

Fmoc-D-homoleucine is frequently used in the synthesis of "stapled" peptides. By replacing natural amino acids with bulky, hydrophobic D-isomers, researchers can force a peptide to adopt an


-helical structure that is resistant to unfolding. The "homo" side chain provides the necessary bulk to fill space between the helix and the target protein surface [4].
Antimicrobial Peptides (AMPs)

In the development of AMPs, D-amino acids are used to prevent degradation by bacterial proteases. The addition of the extra methylene group in D-homoleucine increases the overall hydrophobicity of the AMP, which is often correlated with increased membrane penetration and bacterial cell lysis capability [5].

Handling, Stability, and Storage[1][4][6]

To maintain the integrity of the Fmoc group and the chiral center, strict adherence to storage protocols is required.

  • Storage Temperature: 2°C to 8°C (Refrigerated).

  • Moisture Sensitivity: Hygroscopic. Store in a desiccator. Allow the bottle to equilibrate to room temperature before opening to prevent condensation, which can hydrolyze the Fmoc ester.

  • Light Sensitivity: Protect from long-term exposure to direct light.

  • Shelf Life: 24 months if stored properly in a sealed container.

  • Safety: Irritant. Wear standard PPE (gloves, goggles, lab coat). Avoid inhalation of dust.

References

  • Mahalakshmi, R., & Balaram, P. (2001). The use of D-amino acids in peptide design. In Biochemistry of D-Amino Acids. Retrieved from [Link]

  • Muttenthaler, M., et al. (2021). Trends in peptide drug discovery. Nature Reviews Drug Discovery, 20, 309–325. Retrieved from [Link]

  • PubChem. (2023). Fmoc-D-homoleucine Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

Structure and synthesis of Fmoc-D-homoleucine

Technical Whitepaper: Fmoc-D-Homoleucine Subtitle: Structural Analysis, Chemo-Enzymatic Synthesis, and Orthogonal Protection Strategies for Peptide Drug Development. Executive Summary Fmoc-D-homoleucine (Fmoc-D-HomoLeu-O...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Fmoc-D-Homoleucine Subtitle: Structural Analysis, Chemo-Enzymatic Synthesis, and Orthogonal Protection Strategies for Peptide Drug Development.

Executive Summary

Fmoc-D-homoleucine (Fmoc-D-HomoLeu-OH) is a critical non-proteinogenic amino acid building block used in the engineering of protease-resistant peptide therapeutics. As a higher homologue of D-Leucine, it introduces specific steric bulk and lipophilicity that can significantly alter the pharmacokinetic profile of peptide ligands, particularly in GLP-1 analogs and antimicrobial peptides.

This technical guide details the structural properties, a robust chemo-enzymatic synthesis pathway for the D-enantiomer, and a precision protocol for Fmoc protection that minimizes racemization—a common failure mode in the scale-up of D-amino acid derivatives.

Structural Analysis & Chemical Identity

Chemical Name: (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid CAS Number: 204320-60-5 Molecular Formula:


Molecular Weight:  367.44  g/mol [1][2]
The Homologation Effect

D-Homoleucine differs from D-Leucine by the insertion of a single methylene (


) group into the side chain. This modification shifts the isopropyl group further from the peptide backbone (

-position vs.

-position).
FeatureD-LeucineD-HomoleucineImpact on Peptide
Side Chain Isobutyl (2-methylpropyl)Isoamyl (3-methylbutyl)Increased hydrophobic surface area.
Steric Reach Short rangeExtended rangeCan access deeper hydrophobic pockets in GPCRs.
Proteolytic Stability High (D-form)High (D-form)Non-natural side chain further reduces enzyme recognition.
Lipophilicity (cLogP) ~1.5~2.0Enhances membrane permeability.

Strategic Synthesis: The Chemo-Enzymatic Route

To ensure high enantiomeric excess (


) required for GMP standards, a Chemo-Enzymatic Resolution  is superior to pure chemical asymmetric synthesis or chiral salt resolution. This approach utilizes the strict stereospecificity of Aminoacylase I.[3]
The Workflow
  • Strecker Synthesis: Conversion of 5-methylhexanal to the racemic amino acid.

  • Acetylation: Protection of the racemic amine.

  • Enzymatic Kinetic Resolution: Selective hydrolysis of the L-isomer, leaving the D-isomer protected.

  • Isolation & Hydrolysis: Purification of the D-acetyl intermediate and conversion to the free D-amino acid.

SynthesisWorkflow Aldehyde 5-Methylhexanal RacemicAA DL-Homoleucine (Racemic) Aldehyde->RacemicAA Strecker Rxn (NaCN, NH4Cl) AcetylAA N-Acetyl-DL-Homoleucine RacemicAA->AcetylAA Ac2O / NaOH EnzymeStep Aminoacylase I (Hydrolysis) AcetylAA->EnzymeStep pH 7.5, 37°C L_Free L-Homoleucine (Free Acid) EnzymeStep->L_Free Hydrolyzed D_Acetyl N-Acetyl-D-Homoleucine (Unreacted) EnzymeStep->D_Acetyl Intact D_Final D-Homoleucine (Pure) D_Acetyl->D_Final Acid Hydrolysis (6M HCl, Reflux)

Caption: Chemo-enzymatic route ensuring >99% optical purity by leveraging the stereospecificity of Aminoacylase I to filter out the L-isomer.

Detailed Protocol: Enzymatic Resolution
  • Substrate: N-Acetyl-DL-homoleucine (synthesized via acetylation of the Strecker product).

  • Enzyme: Aminoacylase I (from Aspergillus melleus or Porcine Kidney).

  • Buffer: 0.1 M Phosphate buffer, pH 7.5, containing

    
     M 
    
    
    
    (activator).

Step-by-Step:

  • Dissolve N-Acetyl-DL-homoleucine in buffer (conc. ~0.5 M).[1]

  • Add Aminoacylase I and incubate at 37°C with gentle stirring. Monitor via HPLC until 50% conversion (L-isomer hydrolysis) is achieved.

  • Separation: Acidify to pH 5. The free L-homoleucine is zwitterionic and water-soluble. The N-Acetyl-D-homoleucine is less soluble and more lipophilic.

  • Extract the N-Acetyl-D-homoleucine into Ethyl Acetate.

  • Hydrolysis: Reflux the organic extract residue in 6M HCl for 4 hours to remove the acetyl group.

  • Purification: Neutralize and crystallize D-homoleucine from water/ethanol.

The Critical Step: Fmoc Protection[5][6]

Direct protection of D-amino acids requires strict pH control to prevent racemization (conversion back to L-form) via base-catalyzed proton abstraction at the


-carbon.

The "Bolin" Protocol (Fmoc-OSu Method) We utilize Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) rather than Fmoc-Cl. Fmoc-Cl generates HCl and is highly reactive, often leading to dipeptide impurities and racemization.

Reaction Mechanism & Control

FmocProtection Start D-Homoleucine (Zwitterion) Intermediate Carbamate Formation Start->Intermediate Dissolution Base Na2CO3 / NaHCO3 (pH 8.5 - 9.0) Base->Intermediate Deprotonation (NH3+ -> NH2) Reagent Fmoc-OSu (Acetone/Dioxane) Reagent->Intermediate Nucleophilic Attack AcidWorkup Acidification (pH 2.0) (KHSO4 or HCl) Intermediate->AcidWorkup Quench & Precipitate Product Fmoc-D-Homoleucine AcidWorkup->Product Extraction (EtOAc)

Caption: Fmoc-OSu protection workflow highlighting the critical pH window to prevent racemization while ensuring complete reaction.

Experimental Protocol

Reagents:

  • D-Homoleucine (1.0 eq)

  • Fmoc-OSu (1.1 eq)

  • 
     (2.0 eq) or 
    
    
    
    (excess)
  • Solvent: Water : Acetone (1:1 v/v)

Procedure:

  • Dissolution: Dissolve D-homoleucine and

    
     in water. Ensure pH is 8.5 – 9.0 .
    
    • Note: If pH > 10, risk of racemization increases. If pH < 8, the amine remains protonated (

      
      ) and will not react.
      
  • Addition: Dissolve Fmoc-OSu in Acetone. Add this solution dropwise to the aqueous amino acid solution over 30 minutes at 0°C.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–16 hours. Monitor by TLC (disappearance of free amine) or HPLC.

  • Workup:

    • Wash the basic aqueous solution with Diethyl Ether (

      
      ) to remove unreacted Fmoc-OSu and byproducts (fulvene).
      
    • Acidification: Cool the aqueous phase to 0°C. Slowly acidify to pH 2.0 using 1M HCl or

      
      . The Fmoc-amino acid will precipitate or oil out.
      
    • Extraction: Extract into Ethyl Acetate (

      
      ). Wash organic layer with Brine, dry over 
      
      
      
      , and concentrate.
  • Crystallization: Recrystallize from Ethyl Acetate/Hexane to yield a white solid.

Quality Control & Characterization

To validate the synthesis for drug development applications, the following specifications must be met.

Chiral HPLC (Enantiomeric Purity)
  • Column: Chiralpak AD-H or OD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Detection: UV @ 254 nm (Fmoc absorption).

  • Requirement: D-isomer > 99.5%; L-isomer < 0.5%.

NMR Spectroscopy
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.76–7.26 (m, 8H, Fmoc aromatics).
      
    • 
       4.40 (d, 2H, Fmoc 
      
      
      
      ).
    • 
       4.23 (t, 1H, Fmoc CH).
      
    • 
       4.4–4.1 (m, 1H, 
      
      
      
      -CH).
    • 
       0.90 (d, 6H, Isopropyl 
      
      
      
      ).
    • Distinctive Feature: Look for the integration of the extra methylene multiplet (

      
      -
      
      
      
      ) distinct from the Leucine spectrum.

References

  • Fmoc-D-Homoleucine Structure & Properties. PubChem Database.[1] CID 2756131.[1] [Link]

  • D-Amino Acid Synthesis via Hydantoinase. MDPI Molecules. "Advances in Enzymatic Synthesis of D-Amino Acids." [Link]

Sources

Foundational

Strategic Integration of Fmoc-D-Homoleucine in Peptide Therapeutics

Topic: Role of Fmoc-D-homoleucine in drug discovery and development Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals A Technical Guide to Stability...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of Fmoc-D-homoleucine in drug discovery and development Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide to Stability, Potency, and Side-Chain Engineering

Executive Summary

In the expanding landscape of peptidomimetics, Fmoc-D-homoleucine (Fmoc-D-HoLeu-OH) has emerged as a high-value tool for medicinal chemists. It bridges the gap between native peptide instability and the need for high-affinity target engagement. By combining the proteolytic resistance of the D-configuration with the extended hydrophobic reach of the homoleucine side chain, this non-canonical amino acid allows for precise optimization of drug candidates.

This guide details the physicochemical properties, strategic utility, and synthesis protocols for Fmoc-D-homoleucine, providing a roadmap for its integration into modern drug discovery campaigns—from antimicrobial peptides to de novo designed protein inhibitors.

Chemical Profile & Structural Significance[1][2][3][4][5]

The Molecule

Fmoc-D-homoleucine (CAS: 204320-60-5) is the


-Fmoc protected D-enantiomer of homoleucine. Unlike standard leucine, which possesses an isobutyl side chain, homoleucine features an iso-pentyl  side chain (2-amino-5-methylhexanoic acid).
  • Formula:

    
    
    
  • Molecular Weight: 367.44 g/mol

  • Key Feature: The insertion of an additional methylene group (

    
    ) in the side chain extends the terminal isopropyl group further from the peptide backbone.
    
Comparative Analysis: Leucine vs. Homoleucine

The structural difference is subtle but thermodynamically significant in ligand-receptor binding.

FeatureL-Leucine (Native)D-LeucineD-Homoleucine
Side Chain



Stereochemistry L (S-config)D (R-config)D (R-config)
Protease Stability Low (Native substrate)High (Steric mismatch)Very High (Steric + Side chain bulk)
Hydrophobic Reach Standard (

)
StandardExtended (

)
Primary Utility Native signalingStability enhancementDeep pocket binding & Stability
Visualization of Structural Logic

The following diagram illustrates the structural evolution and the "Reach" concept.

ChemicalStructure cluster_legend Mechanism of Action L_Leu L-Leucine (Native Substrate) D_Leu D-Leucine (Stereochemical Inversion) L_Leu->D_Leu Invert Chirality (Resist Proteolysis) Target Target Binding Pocket (Deep Hydrophobic Void) L_Leu->Target Weak/Standard Fit D_HoLeu D-Homoleucine (Side Chain Extension) D_Leu->D_HoLeu Add Methylene (-CH2-) (Extend Reach) D_HoLeu->Target Optimized Fit (Fills Void)

Caption: Structural evolution from Leucine to D-Homoleucine, highlighting the "Extended Reach" mechanism for filling deep hydrophobic pockets.

Strategic Utility in Drug Discovery[6]

The "Hydrophobic Reach" Effect

Many drug targets (GPCRs, kinase allosteric sites) possess deep, hydrophobic cavities that natural amino acids cannot fully occupy. Standard leucine may leave a "vacuum" at the bottom of a binding pocket, reducing binding enthalpy.

  • Mechanism: D-homoleucine's extra methylene group allows the isopropyl head to penetrate deeper (

    
     further), displacing ordered water molecules and increasing Van der Waals contact surface area.
    
  • Result: Increased

    
     (association rate) and decreased 
    
    
    
    (dissociation rate).
The "Proteolytic Shield"

Peptide therapeutics often fail due to rapid degradation by serum proteases (e.g., trypsin, chymotrypsin).

  • Mechanism: Endogenous proteases are stereoselective for L-amino acids. The D-configuration of Fmoc-D-homoleucine acts as a "speed bump," preventing the enzyme's catalytic triad from engaging the peptide bond.

  • Impact: Half-life (

    
    ) extension from minutes to hours or days.
    
Case Studies & Applications
  • Antibiotics (Ulleungmycins): The natural products Ulleungmycin A and B contain D-homoleucine.[1] This residue is critical for their potent activity against MDR pathogens (e.g., MRSA) by stabilizing the cyclic hexapeptide structure and facilitating membrane interaction.

  • Viral Inhibitors (Influenza): De novo designed D-peptides targeting Influenza Hemagglutinin utilize D-homoleucine to form water-mediated H-bonds and fill hydrophobic grooves on the HA2 helix, inhibiting viral fusion.

  • Antisense Delivery: D-homoleucine-containing peptides have been identified in libraries screening for cell-penetrating peptides (CPPs) capable of delivering PMO cargo, validating its utility in intracellular delivery vectors.

Experimental Protocol: Solid Phase Peptide Synthesis (SPPS)

Incorporating Fmoc-D-homoleucine requires specific attention to steric factors during coupling.

Materials Checklist
  • Resin: Rink Amide (for C-term amides) or Wang Resin (for C-term acids).

  • Amino Acid: Fmoc-D-Homoleucine (CAS 204320-60-5).

  • Coupling Reagents: HATU or HCTU (preferred over HBTU for sterically demanding residues).

  • Base: DIPEA (Diisopropylethylamine) or Collidine.

  • Solvent: DMF (Anhydrous).

Step-by-Step Synthesis Workflow
StepOperationReagents/ConditionsCritical Note
1 Swelling DCM/DMF (1:1), 30 minEnsure resin beads are fully solvated.
2 Deprotection 20% Piperidine in DMF (2 x 5 min)Removes Fmoc group from previous residue.
3 Wash DMF (5x), DCM (3x)Essential to remove piperidine (prevents racemization).[2]
4 Activation Fmoc-D-HoLeu-OH (3 eq), HATU (2.9 eq), DIPEA (6 eq)Pre-activate for 30-60 seconds before adding to resin.
5 Coupling Shake at RT for 60-90 minDouble Coupling is recommended due to side-chain bulk.
6 Monitoring Kaiser Test or Chloranil TestIf blue (positive), repeat Step 5.
7 Capping Acetic Anhydride/PyridinePermanently blocks unreacted amines to prevent deletion sequences.
Synthesis Decision Tree

SPPS_Workflow Start Resin-bound Peptide (Fn-1) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Activate Activate Fmoc-D-HoLeu (HATU/DIPEA) Wash1->Activate Couple Coupling Reaction (60-90 min) Activate->Couple Check QC: Kaiser Test Couple->Check Recouple Double Couple (Fresh Reagents) Check->Recouple Blue (Fail) NextCycle Proceed to Next AA Check->NextCycle Colorless (Pass) Recouple->Couple

Caption: SPPS workflow for Fmoc-D-homoleucine incorporation, emphasizing the critical QC checkpoint to manage steric hindrance.

Analytical Characterization

Because D-homoleucine is an isomer of other hydrophobic residues (like L-homoleucine or methylated leucines), precise characterization is vital.

  • HPLC: D-homoleucine typically elutes later than D-leucine on C18 columns due to increased hydrophobicity.

  • Mass Spectrometry: The molecular weight shift (+14 Da vs. Leucine) is diagnostic.

    • Leucine residue mass: 113.16 Da

    • Homoleucine residue mass: 127.19 Da

  • Chiral Analysis: If racemization is suspected during synthesis (rare with Fmoc but possible), use Marfey's reagent (FDAA) derivatization followed by LC-MS to confirm the D-configuration retention.

References

  • PubChem. (n.d.). Fmoc-D-homoleucine | C22H25NO4. National Library of Medicine. Retrieved from [Link]

  • Son, S., et al. (2017). Genomics-Driven Discovery of Chlorinated Cyclic Hexapeptides Ulleungmycins A and B from a Streptomyces Species. Journal of Natural Products. Retrieved from [Link]

  • Chevalier, A., et al. (2013). De novo design of D-peptide ligands: Application to influenza virus hemagglutinin. Web of Science / Specific Reference Context.[3] (Contextualized from search findings on D-peptide design).

Sources

Exploratory

The Stereochemical Shield: Engineering Protease-Resistant Therapeutics with D-Amino Acids

Topic: Advantages of using D-amino acids in peptide synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The translation of peptide candidat...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Advantages of using D-amino acids in peptide synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The translation of peptide candidates from the bench to the clinic is frequently attrition-heavy due to poor pharmacokinetic (PK) profiles. Native L-peptides are rapidly cleared by renal filtration and enzymatic degradation. The strategic incorporation of D-amino acids—the non-superimposable mirror images of natural L-residues—offers a robust solution to the "proteolytic liability" problem.[1][2] This guide details the mechanistic basis of D-amino acid stability, advanced engineering strategies like retro-inverso design and mirror-image phage display, and the specific solid-phase peptide synthesis (SPPS) protocols required to manufacture these stereoisomers without compromising chiral purity.

The Mechanistic Advantage: Chirality as a Gatekeeper

The primary advantage of D-amino acids lies in their orthogonality to the endogenous biological machinery. Evolution has selected L-amino acids for protein synthesis; consequently, the proteolytic enzymes (proteases and peptidases) in the human body possess active sites stereochemically optimized to bind and cleave L-peptide bonds.[1]

Proteolytic Stability

Proteases such as trypsin, chymotrypsin, and serum peptidases rely on a "lock-and-key" or "induced fit" mechanism where the substrate must align precisely with the enzyme's catalytic triad. The side chain of a D-amino acid projects in the opposite spatial orientation relative to the peptide backbone compared to its L-counterpart.[2] This steric inversion prevents the formation of the transition state required for amide bond hydrolysis.

Key Insight: Substituting critical residues (particularly at the N- and C-termini or known cleavage sites) with D-enantiomers can extend plasma half-life from minutes to hours or days.

Visualization: Steric Exclusion Mechanism

The following diagram illustrates why proteases fail to cleave D-peptide bonds.

ProteaseResistance cluster_L L-Peptide Interaction (Susceptible) cluster_D D-Peptide Interaction (Resistant) L_Substrate L-Peptide Backbone (Side chains fit pocket) Enzyme_L Protease Active Site (Stereospecific) L_Substrate->Enzyme_L Binding Cleavage Hydrolysis (Degradation) Enzyme_L->Cleavage Catalysis D_Substrate D-Peptide Backbone (Side chains clash) Enzyme_D Protease Active Site (Stereospecific) D_Substrate->Enzyme_D Clash No_Bind Steric Exclusion (No Reaction) Enzyme_D->No_Bind Intact Peptide

Caption: Stereochemical mismatch prevents D-peptides from engaging the catalytic machinery of endogenous proteases.[1]

Strategic Engineering: Retro-Inverso and Mirror-Image Display

Merely swapping L- for D-amino acids disrupts the side-chain topology, often abolishing receptor binding. To retain biological activity while gaining stability, two advanced strategies are employed.[3][4][5]

Retro-Inverso (RI) Peptides

The "Retro-Inverso" concept restores the side-chain topology of the parent L-peptide.[2][6]

  • Retro: Reverse the sequence direction (C-terminus to N-terminus).

  • Inverso: Invert the chirality of every amino acid (L to D).

The resulting molecule mimics the spatial arrangement of the side chains of the original L-peptide but with a reversed backbone amide bond direction.[2][6] This "topological mimic" often retains receptor affinity while being invisible to proteases.

RetroInverso cluster_0 Parent L-Peptide cluster_1 Step 1: Retro (Reverse Sequence) cluster_2 Step 2: Inverso (Invert Chirality) L_Seq N -- [L-Ala] -- [L-Phe] -- [L-Lys] -- C Retro_Seq N -- [L-Lys] -- [L-Phe] -- [L-Ala] -- C L_Seq->Retro_Seq Reverse Order RI_Seq N -- [D-Lys] -- [D-Phe] -- [D-Ala] -- C Retro_Seq->RI_Seq Invert Stereochemistry Result Result: Side chains align with Parent L-Peptide Backbone is protease resistant RI_Seq->Result

Caption: Retro-inverso strategy aligns side-chain topology with the parent peptide while reversing backbone direction.

Mirror-Image Phage Display

Standard phage display selects L-peptides against a target.[7] However, synthesizing the D-enantiomer of a selected L-peptide usually results in loss of binding to the natural L-target. Mirror-image phage display solves this:

  • Synthesize the D-enantiomer of the target protein .

  • Screen a standard L-peptide phage library against this D-target.

  • Sequence the winning L-peptides.

  • Chemically synthesize the D-enantiomer of the winning sequence.

  • By symmetry, this D-peptide will bind the natural L-target .[8]

Technical Protocol: Synthesis of D-Amino Acid Peptides

Synthesizing peptides with D-amino acids via Fmoc-SPPS requires vigilance. The primary risk is racemization (conversion of D back to L, or loss of chiral purity) during the activation step, particularly for Cysteine and Histidine.

Critical Reagent Selection

Standard HBTU/DIEA activation can cause significant racemization. For D-amino acids, milder and more efficient coupling cocktails are mandatory.

Coupling ReagentRacemization RiskCoupling EfficiencyRecommendation
HBTU / HATU Moderate to HighHighAvoid for Cys/His; OK for others if base is controlled.
DIC / HOBt LowModerateGood standard, but slower kinetics.
DIC / Oxyma Pure Very Low High Gold Standard for D-amino acids.
PyBOP / TMP LowHighExcellent alternative for difficult sequences.
Step-by-Step Protocol: Racemization-Free Coupling

Target: Coupling Fmoc-D-Cys(Trt)-OH to a resin-bound peptide.

  • Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 20 min. Drain.

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x) and DCM (3x). Crucial: Ensure complete removal of piperidine; trace base promotes racemization during the next coupling.

  • Activation (The "Pre-Activation" Method):

    • Weigh Fmoc-D-Cys(Trt)-OH (3.0 eq).

    • Weigh Oxyma Pure (3.0 eq).

    • Dissolve in minimal DMF.

    • Add DIC (3.0 eq) immediately before adding to the resin.

    • Note: Do not use collidine or DIPEA (tertiary bases) unless absolutely necessary (e.g., with HATU), as they abstract the

      
      -proton, leading to racemization.
      
  • Coupling: Add the activated mixture to the resin. Shake at room temperature for 60 minutes.

  • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). If positive, re-couple using fresh reagents.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine/DMF to prevent deletion sequences.

Quality Control
  • Chiral Chromatography: Standard C18 HPLC separates impurities but not enantiomers. You must use a Chiral column (e.g., Chiralpak) or use Marfey’s reagent derivatization followed by LC-MS to verify the D/L ratio of the final product.

Case Studies: Clinical Validation

The utility of D-amino acids is not theoretical; it is validated by FDA-approved therapeutics.

Case Study 1: Etelcalcetide (Parsabiv)[4]
  • Indication: Secondary Hyperparathyroidism.[4]

  • Structure: A linear octapeptide composed entirely of D-amino acids (except for the L-Cysteine linker).

  • Mechanism: It acts as a calcimimetic. The D-amino acid backbone renders it highly resistant to plasma proteases, allowing for intravenous administration during hemodialysis sessions (3 times/week) without rapid degradation.

Case Study 2: Somatostatin Analogs (Octreotide)[3]
  • Indication: Acromegaly.[3]

  • Modification: Replacement of L-Trp with D-Trp and L-Phe with D-Phe .

  • Impact: The native hormone has a half-life of ~2 minutes. Octreotide, stabilized by D-amino acids and a cyclic constraint, has a half-life of ~1.5 hours, making it a viable drug.

References

  • LifeTein. (2024). Should My Peptides Have D-Amino Acids? LifeTein. [Link]

  • Melchionna, M., Styan, K. E., & Marchesan, S. (2016).[9] The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine.[5][9] Current Topics in Medicinal Chemistry. [Link]

  • Schumacher, T. N., et al. (1996). Identification of D-peptide ligands through mirror-image phage display. Science. [Link]

  • Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: Historical perspectives, current development trends, and future directions. Bioorganic & Medicinal Chemistry.[5][10] [Link]

Sources

Foundational

The Definitive Technical Guide to Fmoc-D-Homoleucine in Protein Engineering

Executive Summary Fmoc-D-homoleucine (Fmoc-D-HomoLeu-OH) represents a high-value tool in the arsenal of modern protein engineering and peptidomimetic drug design.[1] By combining the proteolytic resistance of D-stereoche...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fmoc-D-homoleucine (Fmoc-D-HomoLeu-OH) represents a high-value tool in the arsenal of modern protein engineering and peptidomimetic drug design.[1] By combining the proteolytic resistance of D-stereochemistry with the extended hydrophobic reach of a homologated side chain, this non-canonical amino acid (NCAA) allows researchers to modulate peptide half-life, receptor affinity, and hydrophobic core packing with precision.

This guide provides an in-depth analysis of Fmoc-D-homoleucine, detailing its physicochemical properties, strategic applications in rational drug design, and optimized Solid-Phase Peptide Synthesis (SPPS) protocols required to handle its steric bulk.

Part 1: Chemical Profile & Structural Significance

Molecular Architecture

Fmoc-D-homoleucine differs from canonical Leucine in two critical dimensions: Chirality and Chain Length .

  • Stereochemistry (D-Isomer): The inversion of the alpha-carbon stereocenter renders the peptide bond resistant to endogenous proteases (e.g., chymotrypsin), which strictly recognize L-configurations.

  • Homologation (The "Homo" Effect): The insertion of an additional methylene group (

    
    ) into the side chain extends the aliphatic tail. This transforms the isobutyl group of leucine into an isoamyl group, increasing the side chain volume and hydrophobicity.
    
Comparative Physicochemical Data

The following table contrasts Fmoc-D-homoleucine with its canonical counterparts to highlight its unique engineering parameters.

PropertyL-Leucine (Reference)D-LeucineFmoc-D-Homoleucine
Stereochemistry L (S-config)D (R-config)D (R-config)
Side Chain IsobutylIsobutylIsoamyl (Extended)
Hydrophobicity (Index) HighHighVery High (+

approx 0.5 kcal/mol)
Proteolytic Stability LowHighHigh
Steric Bulk ModerateModerateHigh
Primary Application Native StructureStability/Turn InductionHydrophobic Pocket Filling / Stability

Technical Insight: The extended side chain of Homoleucine allows it to reach deeper into hydrophobic pockets of target receptors than Leucine, potentially increasing binding affinity through enhanced Van der Waals contacts [1].

Part 2: Strategic Applications in Protein Engineering

Modulating Proteolytic Stability

The incorporation of D-homoleucine is a proven strategy for extending the in vivo half-life of peptide therapeutics. By disrupting the recognition motifs of proteases, D-amino acids prevent rapid degradation.

  • Mechanism: Proteases require a specific spatial arrangement of the scissile bond. The D-configuration orients the side chain orthogonally to the L-topology, rendering the bond "invisible" to the catalytic triad of most enzymes [2].

"Knobs-into-Holes" Engineering

In rational design, enhancing the fit between a ligand and its receptor often requires filling void spaces.

  • The Void Problem: Standard L-Leucine may leave sub-angstrom gaps in a hydrophobic binding pocket, reducing binding enthalpy.

  • The Homoleucine Solution: The extra methylene group in D-homoleucine extends the side chain by approximately 1.54 Å. This allows the terminal methyl groups to engage in tighter packing interactions, significantly improving potency in hydrophobic ligand-receptor interfaces [3].

Structural Disruption and Turn Induction

While L-homoleucine might be used to stabilize alpha-helices (similar to homoisoleucine in coiled-coils), D -homoleucine is frequently used to:

  • Arrest Helicity: Disrupt continuous alpha-helices to terminate domains.

  • Induce Beta-Turns: Stabilize type II' beta-turns, which are critical for bioactive conformations in cyclic peptides and hairpin loops.

Part 3: Technical Workflow - Solid Phase Peptide Synthesis (SPPS)

Synthesizing peptides with Fmoc-D-homoleucine requires modified protocols due to its steric hindrance . Standard coupling times often result in deletion sequences.

Experimental Workflow Diagram

The following Graphviz diagram illustrates the optimized SPPS cycle for hindered amino acids like Fmoc-D-homoleucine.

SPPS_Protocol Start Resin Preparation (Swelling) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Activation Activation (HATU/HOAt/DIEA) Wash1->Activation Coupling Coupling Reaction (Fmoc-D-HomoLeu-OH) Activation->Coupling Pre-activation 2 min Monitor Kaiser Test (Ninhydrin) Coupling->Monitor 2-4 Hours Wash2 Wash (DMF x5) Monitor->Wash2 Blue (Positive) = Incomplete NextCycle Proceed to Next AA Monitor->NextCycle Colorless (Negative) = Complete Recouple Double Coupling (Fresh Reagents) Recouple->Monitor Wash2->Recouple

Caption: Optimized SPPS cycle for Fmoc-D-homoleucine, emphasizing the critical monitoring and double-coupling steps required for sterically hindered residues.

Detailed Protocol: Coupling Fmoc-D-HomoLeu-OH

Reagents:

  • Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).[2]

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over HBTU/HCTU for hindered amino acids [4].

  • Base: DIEA (Diisopropylethylamine) or NMM (N-methylmorpholine).

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) to suppress racemization and enhance rate.

Step-by-Step Methodology:

  • Resin Swelling: Swell resin in DMF for 30 minutes. Drain.

  • Deprotection: Treat with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    min).
  • Activation (The Critical Step):

    • Dissolve Fmoc-D-HomoLeu-OH (3.0 eq relative to resin loading) in minimum DMF.

    • Add HATU (2.9 eq) and HOAt (3.0 eq).

    • Add DIEA (6.0 eq) immediately prior to adding to resin.

    • Note: Pre-activation should not exceed 2 minutes to avoid guanidinium formation.

  • Coupling:

    • Add activated solution to resin.

    • Agitate at Room Temperature for 2 to 4 hours (Standard AA is 45 min).

    • Optional: For extremely difficult sequences, perform at 50°C (microwave assisted) for 20 mins.

  • Monitoring: Perform a Kaiser Test.

    • Result: If beads are blue, drain and repeat Step 4 (Double Coupling) using fresh reagents.

    • Result: If beads are colorless/yellow, proceed to wash.

  • Capping (Recommended): After coupling, treat with Acetic Anhydride/Pyridine to cap any unreacted amines, preventing deletion sequences.

Cleavage and Isolation
  • Cocktail: TFA/TIS/H2O (95:2.5:2.5).

  • Time: 2-3 hours.

  • Precipitation: Cold Diethyl Ether.[3]

  • Analysis: QC via RP-HPLC (C18 column) and ESI-MS. D-Homoleucine peptides will typically elute later than their Leucine counterparts due to increased hydrophobicity.

Part 4: Case Applications in Drug Development

Peptidomimetics for Metabolic Disorders

In the development of GLP-1 analogs and other metabolic peptides, replacing native Leucine with D-homoleucine has been observed to increase receptor selectivity. The D-configuration prevents degradation by DPP-IV, while the extended side chain optimizes interaction with the hydrophobic transmembrane domain of the GPCR [5].

Antimicrobial Peptides (AMPs)

AMPs often rely on amphipathic helices to disrupt bacterial membranes. Introducing Fmoc-D-homoleucine allows for the design of "mixed-chirality" peptides. These peptides maintain the necessary hydrophobicity to penetrate lipid bilayers but are completely resistant to bacterial proteases, significantly lowering the Minimum Inhibitory Concentration (MIC) [6].

References

  • Homoisoleucine: A translationally-active leucine surrogate of expanded hydrophobic surface area. National Institutes of Health (NIH). Available at: [Link]

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics. National Center for Biotechnology Information. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis. University of California, Irvine. Available at: [Link]

  • Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. MDPI Biomolecules. Available at: [Link][4]

Sources

Protocols & Analytical Methods

Method

Fmoc-D-homoleucine solid-phase peptide synthesis protocol

Application Note: High-Fidelity Solid-Phase Peptide Synthesis (SPPS) of Fmoc-D-Homoleucine Introduction & Biological Relevance Fmoc-D-Homoleucine (Fmoc-D-Hle-OH) is a non-proteinogenic amino acid utilized increasingly in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Solid-Phase Peptide Synthesis (SPPS) of Fmoc-D-Homoleucine

Introduction & Biological Relevance

Fmoc-D-Homoleucine (Fmoc-D-Hle-OH) is a non-proteinogenic amino acid utilized increasingly in peptidomimetics and drug discovery.[1] Structurally, it possesses a side chain with one additional methylene group compared to leucine (


), significantly increasing its hydrophobicity and steric bulk.[1]

Why use D-Homoleucine?

  • Proteolytic Stability: The D-configuration renders the peptide bond resistant to endogenous proteases (e.g., trypsin, chymotrypsin), extending plasma half-life.

  • Hydrophobic Packing: The extended aliphatic side chain facilitates deeper burial into hydrophobic pockets of target receptors (e.g., GPCRs), often enhancing binding affinity compared to D-Leucine.

The Challenge: Synthesizing peptides with Fmoc-D-Hle-OH presents a dual challenge: steric hindrance (slowing coupling kinetics) and hydrophobic aggregation (leading to deletion sequences).[1] Furthermore, as a D-amino acid, the protocol must rigorously suppress racemization (conversion of D


 L), which can occur under high-temperature or high-base conditions.[1]

Pre-Synthesis Considerations (Chemical Logic)

Before initiating synthesis, the following experimental parameters must be optimized to ensure high crude purity.

ParameterRecommendationScientific Rationale
Resin Selection Low Loading (0.2 – 0.4 mmol/g)D-Hle is bulky and hydrophobic.[1] High loading promotes inter-chain aggregation (β-sheet formation), causing incomplete coupling.[1]
Resin Type ChemMatrix® or PEG-PSPEG-based resins swell better in solvating environments, improving diffusion for bulky hydrophobic residues compared to standard polystyrene.[1]
Coupling Reagents DIC / Oxyma Pure Critical: This carbodiimide/oxime pair is superior to HBTU/DIEA for D-amino acids.[1] It maintains high coupling efficiency while minimizing base-induced racemization.[1]
Solvent System DMF (Main) / NMP (Optional)N-Methyl-2-pyrrolidone (NMP) disrupts hydrogen bonding better than DMF, useful if D-Hle is part of a "difficult sequence."[1]

Detailed Protocol: Fmoc-D-Homoleucine Coupling

Materials Required:

  • Fmoc-D-Homoleucine (Fmoc-D-Hle-OH) [>99% chiral purity][1]

  • Coupling Reagents: Diisopropylcarbodiimide (DIC), Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).[1][2]

  • Solvents: DMF (Peptide synthesis grade), DCM.[3]

  • Deprotection: 20% Piperidine in DMF.[3][4][5][6][7]

  • Cleavage: TFA, TIS (Triisopropylsilane), Water.[3]

Step 1: Resin Preparation[1][2][5]
  • Weigh appropriate resin quantity.[4]

  • Swelling: Add DCM (10 mL/g) and shake for 30 mins. Drain.

  • Add DMF (10 mL/g) and shake for 15 mins. Drain. Rationale: DCM opens the bead structure; DMF solvates the functional sites.

Step 2: Fmoc Deprotection (The Cycle)[4]
  • Add 20% Piperidine/DMF (5 mL/g resin).

  • Agitate for 3 minutes . Drain.

  • Add fresh 20% Piperidine/DMF .

  • Agitate for 12 minutes . Drain.

  • Wash: DMF (5x), DCM (2x), DMF (2x).

    • Note: Ensure extensive washing to remove all piperidine.[6] Residual base will cause immediate racemization of the incoming activated D-amino acid.

Step 3: Activation & Coupling (The Critical Step)

Standard Fmoc protocols often use 5 equivalents. Due to the cost of D-Hle, we optimize for 3 equivalents with extended time.

  • Calculate Reagents (3 eq. relative to resin loading):

    • Fmoc-D-Hle-OH (3 eq.)[1]

    • Oxyma Pure (3 eq.)[1][5][8]

    • DIC (3 eq.)[1][5][8]

  • Pre-activation: Dissolve Fmoc-D-Hle-OH and Oxyma Pure in minimal DMF. Add DIC.[3][5][8][9] Shake for 2 minutes (solution turns yellow/orange).

    • Why DIC/Oxyma? Unlike HBTU/HATU, this method is "base-free" during activation, preventing the abstraction of the

      
      -proton which leads to racemization.[2]
      
  • Coupling: Add the pre-activated mixture to the resin.[5][6]

  • Reaction Time: Agitate for 60–90 minutes at Room Temperature.

    • Warning: Do NOT heat >40°C. Heat promotes racemization of D-isomers.[1]

  • Wash: DMF (5x).

Step 4: Monitoring (QC)

Perform a Kaiser Test (for primary amines) or Chloranil Test (if coupling to secondary amines like Proline).[1]

  • Colorless beads: Complete coupling. Proceed.

  • Blue beads: Incomplete coupling.

    • Remediation:[1] Perform a second coupling (Re-couple) using HATU (2.5 eq) / HOAt (2.5 eq) / TMP (Collidine) (2.5 eq) for 45 mins. Collidine is a weaker base than DIEA, safer for D-amino acids.[1]

Step 5: Cleavage & Isolation[1][2]
  • Wash resin with DCM (5x) to remove DMF traces (DMF interferes with precipitation).[1] Dry under nitrogen.

  • Cocktail: TFA / TIS /

    
     (95 : 2.5 : 2.5).[1][3]
    
  • Add cocktail (10 mL/g resin). Shake for 2.5 hours.

  • Filter resin.[3][7] Precipitate filtrate in cold Diethyl Ether.

  • Centrifuge, wash pellet with ether (3x), and lyophilize.

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting the specific decision points for D-amino acid integrity.

SPPS_Protocol Start Start: Resin Selection (Low Loading) Swell Swelling DCM (30m) -> DMF (15m) Start->Swell Deprotect Fmoc Deprotection 20% Piperidine/DMF Swell->Deprotect Wash1 Extensive Wash Remove Base Traces Deprotect->Wash1 Activate Activation (Base-Free) Fmoc-D-Hle + Oxyma + DIC (2 mins) Wash1->Activate Couple Coupling Reaction 60-90 mins @ RT (NO HEAT) Activate->Couple Test Kaiser Test Couple->Test Recouple Re-Couple Strategy HATU / Collidine Test->Recouple Blue (Fail) NextAA Proceed to Next AA Test->NextAA Colorless (Pass) Recouple->Test NextAA->Deprotect Next Cycle Cleave Final Cleavage TFA/TIS/H2O NextAA->Cleave End of Seq

Caption: Logic flow for Fmoc-D-Hle-OH incorporation. Note the "Base-Free" activation path to preserve chirality.

Analytical Quality Control

Because D-Homoleucine is hydrophobic, standard HPLC gradients may result in late elution or peak broadening.[1]

HPLC Method Recommendations:

  • Column: C8 or C4 (instead of C18) is recommended for peptides containing multiple Hle residues to prevent irreversible binding.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Gradient: Shallow gradient (e.g., 1% B/min) at high ACN concentrations (40-90% B).

  • Temperature: 60°C column temperature improves peak shape and reduces hydrophobic aggregation on the column.

Racemization Check: To verify the D-configuration was maintained, use Marfey’s Reagent (FDAA) analysis or a Chiral AA column if the peptide is short. In standard RP-HPLC, the D-Hle peptide usually elutes slightly later than its L-Hle diastereomer counterpart due to different interaction with the C18 stationary phase.[1]

References

  • MDPI. (2013).[1][3] OxymaPure/DIC: An Efficient Reagent for the Synthesis of Amino Acid Ester Derivatives.[9] Molecules 2013, 18. [Link]

Sources

Application

Standard procedure for coupling Fmoc-D-homoleucine

Application Note: Optimized Coupling Protocols for Fmoc-D-Homoleucine in Solid-Phase Peptide Synthesis (SPPS) Introduction & Mechanistic Rationale Fmoc-D-homoleucine (Fmoc-D-hLeu-OH) is a non-natural, hydrophobic amino a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Coupling Protocols for Fmoc-D-Homoleucine in Solid-Phase Peptide Synthesis (SPPS)

Introduction & Mechanistic Rationale

Fmoc-D-homoleucine (Fmoc-D-hLeu-OH) is a non-natural, hydrophobic amino acid often employed in peptidomimetics to enhance proteolytic stability and disrupt native helical structures. Structurally, it possesses an additional methylene group (


) in the side chain compared to leucine, pushing the isopropyl group further out.

The Dual Challenge:

  • Steric Hindrance: The extended side chain creates significant steric bulk, reducing the kinetics of the acylation reaction. Standard 30-minute coupling cycles often result in deletion sequences.

  • Racemization Risk: As a D-amino acid, preserving stereochemical integrity is paramount. Over-activation or the presence of strong bases (like DBU or high concentrations of DIPEA) during slow couplings increases the risk of proton abstraction at the

    
    -carbon, leading to D
    
    
    
    L conversion (epimerization).

Strategic Approach: To balance reactivity with optical purity, this guide prioritizes Carbodiimide/Oxime activation (DIC/Oxyma) as the primary protocol due to its superior racemization suppression compared to Benzotriazole-based methods (HOBt/HATU).

Pre-Synthesis Considerations

ParameterRecommendationRationale
Resin Loading Low (

)
Reduces inter-chain aggregation, crucial for hydrophobic residues like hLeu.
Solvent System DMF or NMPNMP is preferred if the peptide sequence is hydrophobic to prevent

-sheet formation.
Concentration 0.2 – 0.3 MHigher concentration drives the bimolecular reaction forward (Le Chatelier’s principle).
Temperature Ambient (

)
Avoid heating

for D-amino acids to minimize thermal racemization.

Workflow Visualization

The following diagram outlines the decision logic for coupling Fmoc-D-hLeu-OH, integrating Quality Control (QC) checkpoints.

CouplingWorkflow Start Start: Resin-AA(n)-NH2 Deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 2. Wash (DMF x5) Deprotect->Wash1 Activate 3. Activation (Select Protocol A or B) Wash1->Activate Couple 4. Coupling Reaction (60 - 120 min) Activate->Couple Wash2 5. Wash (DMF x5) Couple->Wash2 QC 6. QC: Kaiser Test Wash2->QC Success Proceed to Next AA QC->Success Negative (Colorless) Fail Recouple (Double Coupling) QC->Fail Positive (Blue) Fail->Activate Switch Solvent/Reagent

Figure 1: Standard SPPS cycle optimized for difficult residues. Note the mandatory QC step before proceeding.

Experimental Protocols

Protocol A: The "Gold Standard" (DIC/Oxyma)

Recommended for initial attempts. Highest optical purity.

Mechanism: DIC forms an O-acylisourea intermediate.[1] Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) reacts immediately to form an active ester. This ester is highly reactive toward the amine but less basic than the O-acylisourea, preventing oxazolone formation (the primary pathway for racemization).

  • Reagents:

    • Fmoc-D-hLeu-OH (3.0 eq relative to resin)

    • DIC (Diisopropylcarbodiimide) (3.0 eq)

    • Oxyma Pure (3.0 eq)

    • Solvent: DMF (anhydrous)

  • Procedure:

    • Dissolve Fmoc-D-hLeu-OH and Oxyma Pure in minimal DMF.

    • Add DIC immediately prior to adding to the resin. Do not pre-activate for >2 minutes (risk of diacylurea formation).

    • Add mixture to the reaction vessel.

    • Agitate for 60–90 minutes at room temperature.

    • Drain and wash with DMF (

      
      ).
      
Protocol B: High Efficiency (HATU/Collidine)

Use only if Protocol A fails (incomplete coupling). Higher risk of racemization if not controlled.

Critical Modification: Do NOT use DIPEA (Diisopropylethylamine) with HATU for D-amino acids if possible. Use 2,4,6-Collidine (TMP). Collidine is a weaker base (


) than DIPEA (

), significantly reducing proton abstraction at the

-carbon.
  • Reagents:

    • Fmoc-D-hLeu-OH (3.0 eq)

    • HATU (2.9 eq)

    • 2,4,6-Collidine (6.0 eq)

    • Solvent: DMF or NMP[2][3][4]

  • Procedure:

    • Dissolve amino acid and HATU in DMF.

    • Add Collidine.

    • Immediately add to resin (HATU active esters hydrolyze quickly).

    • Agitate for 45–60 minutes .

    • Wash immediately after coupling.

Activation Mechanism & Racemization Suppression

Understanding why we choose Oxyma over HOBt is vital for D-amino acids. The following diagram illustrates the safe activation pathway versus the racemization risk.

ActivationMechanism AA Fmoc-D-hLeu-OH O_Acyl O-Acylisourea (High Racemization Risk) AA->O_Acyl + DIC DIC DIC ActiveEster Oxyma Active Ester (Stable & Reactive) O_Acyl->ActiveEster + Oxyma (Fast) Oxazolone Oxazolone (Racemized Product) O_Acyl->Oxazolone Slow Reaction No Additive Oxyma Oxyma Pure Product Peptide Bond (Retained Stereochemistry) ActiveEster->Product + Resin-NH2 Amine Resin-NH2

Figure 2: Oxyma intercepts the O-Acylisourea intermediate faster than oxazolone formation can occur, preserving the D-configuration.

Quality Control & Troubleshooting

Monitoring: The Kaiser Test

Since Fmoc-D-hLeu-OH is a primary amine, the standard Kaiser Test (Ninhydrin) is effective.

  • Blue Beads: Free amines present (Incomplete coupling)

    
    Recouple .
    
  • Yellow/Colorless Beads: No free amines

    
    Success .
    
Troubleshooting Table
IssueObservationRoot CauseCorrective Action
Incomplete Coupling Kaiser test remains blue after 90 min.Steric hindrance of hLeu side chain.Double Couple: Repeat Protocol A. If still failing, switch solvent to NMP or use Protocol B (HATU/Collidine).
Aggregation Slow draining; resin clumping.Hydrophobic interaction of hLeu.Use NMP or add chaotropic salts (0.1 M LiCl) to the coupling mixture.
Racemization D-isomer detected in final cleavage analysis.Base too strong or activation too long.Switch to DIC/Oxyma exclusively. Ensure temperature is

. Avoid DIPEA.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Merck KGaA / Novabiochem. (2024). Fmoc-hLeu-OH Product Specifications and Solubility Data. Sigma-Aldrich.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Notes.

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403.

Sources

Method

Application Note: Optimized Activation and Coupling of Fmoc-D-homoleucine in Solid-Phase Peptide Synthesis (SPPS)

Topic: Activation of Fmoc-D-homoleucine for SPPS Content Type: Application Note & Protocol Guide Audience: Senior Researchers & Peptide Chemists[1] Introduction: The Steric and Stereochemical Challenge Fmoc-D-homoleucine...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Activation of Fmoc-D-homoleucine for SPPS Content Type: Application Note & Protocol Guide Audience: Senior Researchers & Peptide Chemists[1]

Introduction: The Steric and Stereochemical Challenge

Fmoc-D-homoleucine (Fmoc-D-hLeu-OH) is a non-canonical amino acid increasingly utilized in peptidomimetic drug design.[1] By extending the aliphatic side chain of leucine by one methylene group (


), homoleucine introduces significant hydrophobicity and alters the spatial occupancy of the peptide binding pocket. Furthermore, the D-configuration is critical for conferring proteolytic resistance, a key attribute for therapeutic peptide stability.

However, the incorporation of Fmoc-D-hLeu-OH presents a dual challenge in SPPS:

  • Steric Bulk & Aggregation: The extended hydrophobic side chain increases the propensity for on-resin aggregation ("beta-sheet formation"), hindering solvent accessibility and coupling efficiency.[1]

  • Stereochemical Integrity: As a D-amino acid, maintaining chiral purity is paramount.[1] Over-activation or excessive base exposure (common in "forceful" coupling protocols) can lead to racemization via the base-catalyzed enolization of the oxazolone intermediate.

This guide details a high-fidelity protocol using DIC/Oxyma Pure as the primary activation strategy to minimize racemization, while reserving HATU/HOAt for difficult, aggregation-prone sequences.

Physicochemical Context & Reagent Selection[2][3][4][5]

Solubility and Solvation

Unlike standard leucine, Fmoc-D-hLeu-OH is highly hydrophobic.[1] While soluble in DMF (Dimethylformamide), it may precipitate at high concentrations (>0.5 M).[1]

  • Recommendation: Use NMP (N-methyl-2-pyrrolidone) for solvation if the peptide sequence exceeds 10 residues or contains other hydrophobic patches.[1] NMP disrupts aggregation more effectively than DMF.[1]

Activation Strategy: The Causality of Choice
FeatureMethod A: DIC / Oxyma Pure (Recommended)Method B: HATU / HOAt / DIPEA (Alternative)
Mechanism Carbodiimide-mediated active ester formation.[1]Uronium/Guanidinium salt activation.[1]
Acidity Acidic/Neutral (pH < 7).[1]Basic (requires tertiary amine like DIPEA).
Racemization Risk Low. Suppression of oxazolone formation.[1][2]Moderate to High. Base-catalyzed proton abstraction at

-carbon.[1]
Coupling Speed Moderate.Fast (High kinetic rate).[1]
Use Case Standard coupling of D-amino acids.Sterically hindered/failed couplings.[1]

Scientific Rationale: Method A is preferred for D-homoleucine because Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) acts as a superior nucleophile to HOBt, suppressing racemization while maintaining high coupling efficiency without the explosive risks of HOAt.[1] Method B is reserved for "difficult sequences" where the steric barrier outweighs the racemization risk.

Activation Mechanisms (Visualized)

The following diagram illustrates the pathway differences between the two activation methods and the critical "danger zone" for racemization.

ActivationMechanism Start Fmoc-D-hLeu-OH (Carboxylic Acid) DIC DIC / Oxyma Pure Start->DIC Method A HATU HATU / DIPEA Start->HATU Method B O_Acyl O-Acylisourea (Unstable) DIC->O_Acyl ActiveEster_Ox Oxyma Active Ester (Racemization Suppressed) O_Acyl->ActiveEster_Ox Fast Transesterification Peptide Elongated Peptide (D-hLeu Incorporated) ActiveEster_Ox->Peptide + Resin (Aminolysis) ActiveEster_At OAt Active Ester (High Reactivity) HATU->ActiveEster_At Oxazolone Oxazolone Intermediate (DANGER: Racemization Prone) Oxazolone->Peptide Racemic Mixture (L/D) ActiveEster_At->Oxazolone Slow Aminolysis / Excess Base ActiveEster_At->Peptide + Resin Resin Amine-Resin

Figure 1: Comparative Activation Pathways.[1] Note the oxazolone risk pathway in basic conditions (Method B).

Detailed Experimental Protocols

Protocol A: Standard High-Fidelity Coupling (DIC/Oxyma)

Best for: Routine incorporation, minimizing racemization.[1]

Reagents:

  • Fmoc-D-hLeu-OH (0.2 M in DMF or NMP)[1]

  • DIC (Diisopropylcarbodiimide) (0.5 M in DMF)[1]

  • Oxyma Pure (0.5 M in DMF)

Step-by-Step:

  • Resin Preparation: Swell resin in DMF for 30 mins. Drain.

  • Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5x) and DCM (3x) to remove all traces of base.[1]

    • Critical: Residual piperidine will cause immediate racemization of the activated D-amino acid.

  • Pre-Activation (Minimal):

    • In a vial, combine 3.0 eq Fmoc-D-hLeu-OH and 3.0 eq Oxyma Pure.

    • Add 3.0 eq DIC.

    • Mix for exactly 2 minutes . Do not age the ester longer than 5 mins.

  • Coupling:

    • Transfer mixture to the resin.[3]

    • Agitate at Room Temperature (RT) for 60 minutes .

  • Validation: Perform Kaiser Test (see Section 6). If blue (incomplete), proceed to re-coupling.

Protocol B: "Difficult Sequence" Coupling (HATU/HOAt)

Best for: Failed Kaiser tests, aggregated sequences, or sterically crowded N-termini.[1]

Reagents:

  • Fmoc-D-hLeu-OH[1]

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • HOAt (1-Hydroxy-7-azabenzotriazole) - Optional but recommended enhancer[1]

  • DIPEA (Diisopropylethylamine)[1][4]

Step-by-Step:

  • Dissolution: Dissolve 3.0 eq Fmoc-D-hLeu-OH and 2.9 eq HATU in minimal dry DMF/NMP.

    • Note: Use slightly less HATU than AA to prevent capping the resin with the uronium salt (guanidinylation).

  • In-Situ Activation (Crucial):

    • Add the solution to the resin BEFORE adding the base.

    • Add 6.0 eq DIPEA directly to the resin slurry.

    • Why? Pre-activating with base in a vial generates the active ester in the absence of the amine nucleophile (resin), promoting oxazolone formation and racemization.

  • Coupling: Agitate for 45 minutes .

  • Wash: Extensive washing with DMF is required to remove tetramethylurea byproducts.[1]

SPPS Workflow Decision Tree

The following logic flow ensures the correct protocol is applied based on real-time synthesis feedback.

SPPS_Workflow Start Start Cycle: Fmoc-D-hLeu-OH CheckSeq Analyze Sequence Difficulty (Hydrophobicity/Length) Start->CheckSeq Standard Standard Protocol (DIC / Oxyma) CheckSeq->Standard Low Aggregation Risk Difficult Difficult Protocol (HATU / DIPEA / NMP) CheckSeq->Difficult High Aggregation Risk Coupling Coupling Reaction (RT, 45-60 min) Standard->Coupling Difficult->Coupling QC Kaiser / Chloranil Test Coupling->QC Pass Test Negative (Colorless) Proceed to Wash/Capping QC->Pass Success Fail Test Positive (Blue) Incomplete Coupling QC->Fail Failure Retry Re-couple with Method B (or Microwave @ 50°C) Fail->Retry Retry->QC

Figure 2: Decision Matrix for Fmoc-D-hLeu-OH Incorporation.

Validation & Quality Control

In-Process: The Kaiser Test

Due to the steric bulk of Homoleucine, the reaction kinetics are slower.

  • Procedure: Take a few resin beads, add 2 drops each of Ninhydrin, Phenol, and KCN solutions. Heat at 100°C for 5 mins.

  • Interpretation: Blue beads = Free amines (Coupling Failed).[1] Colorless/Yellow = Blocked amines (Coupling Complete).[1]

  • Note: For Proline N-termini, use the Chloranil Test instead, as secondary amines do not react with Ninhydrin.

Post-Synthesis: Stereochemical Analysis

To confirm the "D" configuration was maintained:

  • C18 RP-HPLC: D-isomers typically elute earlier than L-isomers, but separation can be difficult.[1]

  • Marfey’s Reagent (FDAA): Hydrolyze a small peptide sample, derivatize with FDAA, and analyze via LC-MS. This is the gold standard for quantifying % racemization [1].

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][5][3][6][7][8][9][10][11]

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Sigma-Aldrich. (n.d.).[1] Fmoc-D-Leu-OH Product Specification (Homolog Reference). [1]

  • Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Subirós-Funosas, R., et al. (2009).[1] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[12] Chemistry – A European Journal.[1] [1]

Sources

Application

Application Note: Fmoc Deprotection of D-Homoleucine Residues

This guide outlines the optimized Fmoc deprotection strategy for peptides containing D-Homoleucine (D-Hle) . D-Homoleucine is a non-canonical, hydrophobic -amino acid.

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the optimized Fmoc deprotection strategy for peptides containing D-Homoleucine (D-Hle) .

D-Homoleucine is a non-canonical, hydrophobic


-amino acid. While chemically stable, its incorporation into peptide backbones introduces significant hydrophobic bulk  and a high propensity for 

-sheet aggregation
on the solid support.[1] This often leads to "slow" deprotection kinetics, resulting in deletion sequences (des-D-Hle peptides) if standard protocols are applied without modification.
Subject: Overcoming Hydrophobic Collapse and Steric Shielding in D-Hle SPPS

Part 1: Mechanistic Insight & Causality

The Challenge: Hydrophobic Collapse

Standard Fmoc deprotection (20% Piperidine in DMF) relies on the base accessing the N-terminal Fmoc group. D-Homoleucine possesses an extended aliphatic side chain (


), making it significantly more hydrophobic than Leucine.

When multiple hydrophobic residues (e.g., D-Hle, Ile, Val, Phe) are clustered, the nascent peptide chain on the resin tends to undergo hydrophobic collapse or form intermolecular


-sheets. This aggregates the peptide chains, effectively "burying" the N-terminal Fmoc group within a hydrophobic core, shielding it from the deprotection reagent.
The Solution: Chaotropic & Kinetic Optimization

To ensure quantitative deprotection of D-Hle, the protocol must:

  • Disrupt Aggregation: Use solvents or additives that break hydrogen bond networks.[2]

  • Enhance Basicity: Use stronger non-nucleophilic bases (e.g., DBU) to accelerate proton abstraction in sterically hindered environments.

  • Monitor Kinetics: Rely on real-time UV monitoring rather than fixed time points.

Part 2: Experimental Protocols

Protocol A: Standard Optimization (The "Safe" Baseline)

Recommended for sequences with <3 consecutive hydrophobic residues.

Reagents:

  • Deprotection Cocktail: 20% (v/v) Piperidine in DMF.[3][4][5]

  • Additive: 0.1 M HOBt (Hydroxybenzotriazole).

    • Why HOBt? HOBt suppresses aspartimide formation (a common side reaction with D-amino acids) and acts as a weak acid to buffer the pH, reducing the risk of base-catalyzed side reactions without significantly hindering deprotection speed.

Workflow:

  • Swell: Ensure resin is fully swollen in DMF (

    
    ) for 2 min.
    
  • Initial Deblock (Flash): Add Deprotection Cocktail. Agitate for 3 minutes . Drain.

    • Purpose: Removes bulk Fmoc and washes away generated dibenzofulvene (DBF) to prevent back-addition.

  • Secondary Deblock (Reaction): Add fresh Deprotection Cocktail. Agitate for 10–12 minutes .

  • Wash: DMF (

    
    ), DCM (
    
    
    
    ), DMF (
    
    
    ).
  • QC: Perform Kaiser Test. If blue beads are weak or uneven, proceed to Protocol B.

Protocol B: The "Turbo" Cocktail (For Aggregated Sequences)

Recommended for sequences containing D-Hle adjacent to other bulky/hydrophobic residues (e.g., D-Hle-D-Hle, D-Hle-Phe).

Reagents:

  • Base: 2% (v/v) DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 5% Piperidine.

  • Solvent: DMF.

  • Warning: DBU is a strong base.[6] Do not exceed 5 minutes total exposure time to prevent racemization of C-terminal cysteine or histidine residues, or aspartimide formation.

Workflow:

  • Conditioning: Wash resin with DMF.[5][6]

  • Aggressive Deblock: Add DBU/Piperidine cocktail.

  • Microwave Irradiation (Optional but Recommended):

    • Set temperature to 75°C .

    • Power: 30W (variable).

    • Time: 2 x 2 minutes .

  • Immediate Wash: Rapidly drain and wash with DMF (

    
    ) to remove all traces of DBU.
    
    • Critical: Residual DBU during the subsequent coupling step will cause rapid racemization of the incoming activated amino acid.

Part 3: Visualization & Logic

Mechanism of Failure & Correction

The following diagram illustrates why standard conditions fail for D-Hle and how the optimized protocol corrects this.

Fmoc_Deprotection_Logic Start Fmoc-D-Hle-Peptide-Resin Standard Standard Condition (20% Piperidine/DMF) Start->Standard Optimized Optimized Condition (DBU or Microwave) Start->Optimized Problem Hydrophobic Collapse (Steric Shielding) Standard->Problem High Hydrophobicity Result_Fail Incomplete Deprotection (Deletion Sequences) Problem->Result_Fail Slow Kinetics Mechanism Disruption of H-Bonds Enhanced Basicity Optimized->Mechanism Energy/Base Strength Result_Success Quantitative Fmoc Removal (Full Length Peptide) Mechanism->Result_Success Access to N-Terminus

Caption: Logical flow comparing standard vs. optimized deprotection pathways for hydrophobic D-Homoleucine residues.

Decision Tree for Protocol Selection

Protocol_Selection Start Sequence Analysis Check1 Contains >2 Consecutive Hydrophobic? Start->Check1 Check2 Preceded by Asp/Asn/Gly? Check1->Check2 No ProtocolB Protocol B: 2% DBU + 5% Pip Check1->ProtocolB Yes (Aggregation Risk) ProtocolA Protocol A: 20% Pip + HOBt Check2->ProtocolA No Check2->ProtocolA Yes (Avoid DBU due to Aspartimide risk)

Caption: Decision matrix for selecting the appropriate deprotection cocktail based on sequence context.

Part 4: Data Summary & Troubleshooting

Comparative Efficiency Table
ParameterStandard (Piperidine)Aggressive (DBU/Microwave)
Reagent 20% Piperidine / DMF2% DBU, 5% Piperidine / DMF
Reaction Time 2 x 10 min2 x 2 min (MW) or 2 x 5 min (RT)
Aggregation Risk High (Incomplete removal)Low (Disrupts aggregates)
Side Reactions LowModerate (Aspartimide, Racemization)
Suitability Short D-Hle sequencesLong/Hydrophobic D-Hle sequences
Validation: The "Double-Coupling" Check

If you suspect incomplete deprotection of the D-Hle residue:

  • Perform the deprotection (Protocol B).[7][8]

  • Couple the next amino acid.[1][5][6][7][9]

  • Acetylate (Cap): Treat resin with Acetic Anhydride/Pyridine.

  • Why? If deprotection was incomplete, the remaining Fmoc-D-Hle will not react. If deprotection was partial, the uncoupled amines are now capped. This prevents "deletion" peptides from growing, making purification of the final product significantly easier (you will have a truncated acetylated fragment vs. a full-length peptide).

Part 5: References

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Link

  • Coin, I., Beyermann, M., & Bienert, M. (2006). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

  • Paradís-Bas, M., Tulla-Puche, J., & Albericio, F. (2016). The road to the synthesis of 'difficult' peptides. Chemical Society Reviews. Link

  • Shelton, P. T., & Jensen, K. J. (2013). Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis. Methods in Molecular Biology. Link

Sources

Method

Application Note: Precision Coupling of Fmoc-D-Homoleucine

Balancing Steric Hindrance with Stereochemical Integrity in SPPS Executive Summary Incorporating Fmoc-D-homoleucine (D-HoLeu) into peptide sequences presents a dual challenge: the steric bulk of the side chain ( -branche...

Author: BenchChem Technical Support Team. Date: March 2026

Balancing Steric Hindrance with Stereochemical Integrity in SPPS

Executive Summary

Incorporating Fmoc-D-homoleucine (D-HoLeu) into peptide sequences presents a dual challenge: the steric bulk of the side chain (


-branched homolog of leucine) slows coupling kinetics, while the D-configuration is susceptible to base-catalyzed racemization during activation.

This guide recommends a bifurcated strategy :

  • Primary Recommendation (High Fidelity): DIC / Oxyma Pure .[1][2] This "base-free" carbodiimide approach offers the highest protection against racemization while maintaining sufficient reactivity for standard sequences.

  • Secondary Recommendation (Difficult Sequences): COMU / TMP (2,4,6-Trimethylpyridine/Collidine) . For highly aggregating or sterically congested sequences where carbodiimides fail, COMU provides superior kinetics to HBTU/HATU, and Collidine minimizes proton abstraction compared to DIPEA.

Technical Analysis: The D-HoLeu Challenge
2.1 The Substrate

D-homoleucine differs from D-leucine by an additional methylene group in the side chain. This increases hydrophobicity and steric volume near the peptide backbone.

  • Steric Impact: Moderate. Less hindered than Aib or N-methyl amino acids, but sufficient to induce aggregation in hydrophobic domains.

  • Chiral Risk: High. D-amino acids are prone to converting to their L-enantiomers (racemization) if the activation step is prolonged or if the basicity of the medium is too high.

2.2 The Mechanism of Failure (Racemization)

Racemization primarily occurs via the oxazolone mechanism or direct enolization . Both pathways are accelerated by tertiary bases (like DIPEA) used with onium salts (HATU/HBTU).

  • Pathway A (Base-Catalyzed): The base abstracts the

    
    -proton from the activated ester, forming a planar enolate that can reprotonate from either side.
    
  • Pathway B (Oxazolone): The carbonyl oxygen of the preceding amide bond attacks the activated carboxylate, forming a 5-membered oxazolone ring which easily loses its chiral integrity.

Key Insight: Eliminating the strong base (DIPEA) significantly reduces the rate of


-proton abstraction.
Reagent Selection Matrix

The following table synthesizes performance data for bulky D-amino acids (extrapolated from D-Leu and D-Abu studies) to guide reagent choice.

Reagent SystemActivation TypeCoupling EfficiencyRacemization RiskRecommended Use Case
DIC / Oxyma Pure Carbodiimide (Neutral)HighVery Low Standard Protocol. Best for preventing D

L conversion.
COMU / Collidine Uronium (Weak Base)Very HighLowDifficult Sequences. Use when DIC fails or aggregation is observed.
HATU / DIPEA Uronium (Strong Base)Ultra High High Last Resort. Only for failed couplings where yield > purity.
HBTU / DIPEA Uronium (Strong Base)ModerateModerate-HighAvoid. Older generation; outperformed by COMU/Oxyma.
Visualizing the Decision Process

The following diagram outlines the logical flow for selecting the optimal coupling condition based on sequence difficulty and aggregation potential.

CouplingStrategy Start Start: Coupling Fmoc-D-HoLeu CheckSeq Analyze Sequence Difficulty (Aggregation Prediction) Start->CheckSeq Standard Standard Sequence (Non-aggregating) CheckSeq->Standard Low Aggregation Difficult Difficult Sequence (Hydrophobic/Steric) CheckSeq->Difficult High Aggregation DICOxyma Protocol A: DIC / Oxyma Pure (Base-Free) Standard->DICOxyma COMUColl Protocol B: COMU / Collidine (Weak Base) Difficult->COMUColl Success Proceed to Deprotection DICOxyma->Success >99% Yield Fail Incomplete Coupling (Positive Kaiser Test) DICOxyma->Fail <99% Yield COMUColl->Fail Still Incomplete HATU Protocol C: HATU / Collidine (High Reactivity) Fail->COMUColl Re-couple (Double Coupling) Fail->HATU Final Attempt

Figure 1: Decision tree for Fmoc-D-HoLeu coupling. Green path indicates the preferred starting point for maximal chiral preservation.

Detailed Protocols
Protocol A: The "Golden Standard" (DIC / Oxyma)

Best for: Routine coupling of D-HoLeu with minimal racemization (<0.5%).

Materials:

  • Fmoc-D-HoLeu-OH

  • DIC (N,N′-Diisopropylcarbodiimide)[2]

  • Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)

  • Solvent: DMF (N,N-Dimethylformamide), amine-free.

Step-by-Step:

  • Stoichiometry: Use 3.0 eq Amino Acid : 3.0 eq DIC : 3.0 eq Oxyma relative to resin loading.

  • Activation:

    • Dissolve Fmoc-D-HoLeu-OH and Oxyma Pure in minimal DMF.

    • Add DIC.[1][3][4][5][6][7]

    • Crucial: Allow to pre-activate for 2-3 minutes . The solution may turn yellow/orange (active ester formation).

  • Coupling:

    • Add the mixture to the resin.[6][7][8][9]

    • Agitate at Room Temperature (RT) for 60 minutes .

  • Monitoring: Perform a Kaiser Test. If slightly positive, extend for 30 mins.

Protocol B: The "Power Coupling" (COMU / Collidine)

Best for: Recoupling or sequences where DIC yields are sluggish.

Materials:

  • COMU

  • 2,4,6-Trimethylpyridine (TMP / sym-Collidine)

  • Fmoc-D-HoLeu-OH

Step-by-Step:

  • Stoichiometry: Use 3.0 eq Amino Acid : 3.0 eq COMU : 3.0 eq Collidine.

    • Note: Using exactly 1.0 eq of base per AA/Activator is critical to keep pH neutral/slightly acidic during activation.

  • Activation:

    • Dissolve Amino Acid and COMU in DMF.

    • Add Collidine immediately before adding to resin. Do not pre-activate for >1 min (COMU hydrolyzes quickly).

  • Coupling:

    • Agitate at RT for 30-45 minutes .

    • Warning: Do not use microwave heating with D-amino acids unless absolutely necessary, as it exponentially increases racemization risk.

Troubleshooting & Optimization
Issue: Incomplete Coupling (Aggregation)

If the Kaiser test remains positive after Protocol A:

  • Solvent Magic: Add 10% v/v DMSO or NMP to the coupling mixture to disrupt beta-sheet formation.

  • Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling cocktail.

  • Double Coupling: Perform the first couple with DIC/Oxyma (to get bulk coupled safely), wash, then perform a second couple with COMU/Collidine (to hit the difficult sites).

Issue: Racemization Detected (LC-MS)

If you observe the L-HoLeu diastereomer in the final product:

  • Check Base Quality: Ensure your DMF is free of dimethylamine (degradation product). Use fresh, high-grade DMF.

  • Switch to DIC/Oxyma: If you were using HATU/DIPEA, stop immediately. The base is the culprit.

  • Lower Temperature: Perform the coupling at 0°C - 4°C for the first hour, then warm to RT.

References
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

    • Context: Definitive review on coupling reagents, establishing COMU and Oxyma as superior altern
  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403.

    • Context: Establishes Oxyma Pure as a premier racemiz
  • Jad, Y. E., et al. (2015). Racemization in Peptide Synthesis: A Study of the Effect of the Coupling Reagent and the Base. International Journal of Peptide Research and Therapeutics, 21, 281–287.
  • Bachem Technical Guides. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

    • Context: Industry standard protocols for handling racemization-prone residues like Cys and D-amino acids.

Sources

Application

Application Note: Precision Synthesis of Peptides Containing Fmoc-D-Homoleucine

Manual Optimization vs. Automated Throughput Strategies Executive Summary & Scientific Context Fmoc-D-Homoleucine (D-Hle) is a non-proteinogenic amino acid increasingly utilized in peptidomimetics to enhance proteolytic...

Author: BenchChem Technical Support Team. Date: March 2026

Manual Optimization vs. Automated Throughput Strategies

Executive Summary & Scientific Context

Fmoc-D-Homoleucine (D-Hle) is a non-proteinogenic amino acid increasingly utilized in peptidomimetics to enhance proteolytic stability and modulate hydrophobic interactions. Structurally, it possesses an extra methylene group (


) compared to D-Leucine, extending the side chain. This modification introduces two critical synthetic challenges:
  • Steric Bulk & Freedom: The extended side chain increases the hydrodynamic radius, potentially complicating coupling kinetics in aggregated sequences.

  • Cost & Availability: Unlike standard amino acids, Fmoc-D-Hle-OH is a high-value building block. Standard automated protocols (often using 5–10 equivalents) are economically inefficient.

This guide contrasts Manual Synthesis (focused on atom economy and precision) with Automated Synthesis (focused on throughput), providing a hybrid workflow to maximize yield while minimizing reagent waste.

Strategic Analysis: Manual vs. Automated Workflows

The decision to synthesize manually or automatically hinges on the "Scale-Cost-Complexity" triangle.[1]

ParameterManual Synthesis (Recommended for D-Hle)Automated Synthesis (Standard)
Reagent Excess 1.2 – 1.5 eq (High Atom Economy)5.0 – 10.0 eq (High Waste)
Coupling Control Real-time monitoring (Kaiser/Chloranil)Fixed time loops (Blind coupling)
Racemization Risk Low (Cold reagents, precise activation)Moderate (Heat/storage in DMF)
Throughput Low (Labor intensive)High (Walk-away operation)
Best Use Case Coupling the Fmoc-D-Hle residue itself Assembling the rest of the backbone
Critical Signaling Pathway: Decision Logic

Visualization of the decision process for handling high-value residues like Fmoc-D-Hle-OH.

SPPS_Decision_Matrix Start Start Peptide Synthesis CheckResidue Is Next Residue Fmoc-D-Hle-OH? Start->CheckResidue StandardAA Standard Amino Acid (e.g., Ala, Gly, Leu) CheckResidue->StandardAA No ExpensiveAA High-Value / Hindered AA (Fmoc-D-Hle-OH) CheckResidue->ExpensiveAA Yes AutoSynth Automated Synthesizer (5-10 eq, HBTU/DIEA) StandardAA->AutoSynth ManualIntervention Pause Instrument & Remove Vessel ExpensiveAA->ManualIntervention AutoSynth->CheckResidue ManualCouple Manual Coupling (1.5 eq, DIC/Oxyma) Monitor via Kaiser Test ManualIntervention->ManualCouple QC_Check Coupling Complete? (Kaiser Negative) ManualCouple->QC_Check Recouple Re-couple (Different Activation) QC_Check->Recouple No (Blue) ReturnToRobo Return to Synthesizer for Subsequent Steps QC_Check->ReturnToRobo Yes (Colorless) Recouple->ManualCouple ReturnToRobo->CheckResidue

Caption: Hybrid workflow minimizing waste of Fmoc-D-Hle-OH by interrupting automated synthesis for a precision manual coupling step.

Detailed Protocols
Protocol A: Manual Coupling of Fmoc-D-Hle-OH (High Efficiency)

Objective: To couple Fmoc-D-Hle-OH with >99% efficiency using minimal equivalents (1.2–1.5 eq) to conserve the expensive building block.

Reagents:

  • Coupling Cocktail: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate). Note: This combination is superior to HATU/DIEA for preventing racemization of D-amino acids. [1]

  • Solvent: NMP (N-methyl-2-pyrrolidone) is preferred over DMF for hydrophobic residues like Homoleucine to prevent aggregation.

Step-by-Step Procedure:

  • Pause Automation: Program the synthesizer to pause after the deprotection of the preceding amino acid. Wash the resin with DCM to shrink it (if storing) or proceed immediately with NMP washes.

  • Solubilization: Dissolve Fmoc-D-Hle-OH (1.5 eq relative to resin loading) and Oxyma Pure (1.5 eq) in minimal NMP.

    • Tip: If solubility is poor, add 10% DCM or sonicate briefly.

  • Activation: Add DIC (1.5 eq) to the amino acid solution.

    • Crucial: Allow to pre-activate for exactly 2 minutes . Do not exceed 5 minutes to avoid racemization.

  • Reaction: Add the activated mixture to the resin. Agitate gently (nitrogen bubbling or shaker) for 60–120 minutes at room temperature.

  • Monitoring (Mandatory): Perform a Kaiser Test (for primary amines) or Chloranil Test (for secondary amines like Proline).

    • Positive (Blue): Incomplete coupling. Proceed to re-coupling.

    • Negative (Yellow/Colorless): Complete coupling.

  • Capping (Optional but Recommended): If a faint positive persists after re-coupling, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol B: Automated Synthesis (Production Scale)

Objective: High-throughput synthesis when reagent cost is secondary to speed.

Instrument Settings:

  • Coupling Mode: Double Coupling is mandatory for D-Hle.

  • Reagents: HCTU or HATU (0.5 M in DMF).

  • Base: DIEA (Diisopropylethylamine) (1.0 M in NMP).

Script Parameters:

  • Wash: DMF (5x).

  • Deprotection: 20% Piperidine in DMF (2 x 10 min).

  • Coupling 1:

    • 5.0 eq Fmoc-D-Hle-OH.

    • 5.0 eq HCTU.

    • 10.0 eq DIEA.

    • Time: 45 min at 25°C (or 5 min at 75°C if using microwave).

  • Coupling 2: Repeat of Coupling 1.

  • Capping: Acetic Anhydride (5 min).

Technical Deep Dive: Controlling Racemization

The integrity of the D-configuration is paramount. Racemization (conversion of D-Hle to L-Hle) typically occurs via the formation of an oxazolone intermediate, catalyzed by base and heat.

Mechanism of Risk: During activation, the carbonyl oxygen can attack the oxazolone, leading to proton abstraction at the chiral alpha-carbon.

Mitigation Strategies:

  • Avoid Strong Bases during Activation: Protocols using HBTU/HATU require bases like DIEA. If the base is added before the amino acid hits the resin, racemization risk spikes.

    • Solution: Use DIC/Oxyma (Protocol A), which is base-free during the activation step [2].

  • Temperature Control: While microwave heating accelerates coupling, it exponentially increases racemization rates for D-amino acids and Cysteine/Histidine.

    • Constraint: Do not exceed 50°C for Fmoc-D-Hle couplings. Room temperature is safer.

  • Solvent Choice: DMF promotes racemization more than DCM or NMP due to its polarity and basicity.

Data Presentation: Solubility & Purity

Table 1: Solubility Profile of Fmoc-D-Hle-OH Based on structural analogs (Fmoc-Leu/Fmoc-Nle) and hydrophobic character.

SolventSolubility (0.1 M)Notes
DMF GoodStandard SPPS solvent.
NMP ExcellentRecommended for preventing aggregation.
DCM ModerateGood for swelling, poor for coupling reactions.
Water/Ether InsolubleUsed for precipitation/work-up.

Table 2: Coupling Reagent Efficiency Comparison

Reagent SystemCoupling TimeRacemization RiskCost
DIC / Oxyma 60-120 minLowest Low
HATU / DIEA 30-60 minLow-MediumHigh
HBTU / DIEA 30-60 minMediumLow
COMU / DIEA 15-30 minLowHigh
References
  • Gyros Protein Technologies. (2019). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]

Sources

Method

Application Note: Cleavage of Peptides Containing Fmoc-D-homoleucine from Solid Support

Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide and Experimental Protocol.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide and Experimental Protocol.

Introduction & Mechanistic Overview

The incorporation of non-canonical amino acids, such as D-homoleucine (D-Hle), is a cornerstone strategy in modern peptide drug development. D-homoleucine—an aliphatic, hydrophobic, D-chirality amino acid—is frequently utilized to enhance the proteolytic stability and membrane-penetrating capabilities of cell-penetrating peptides (CPPs) and antisense oligonucleotide delivery vehicles[1].

When synthesizing peptides containing Fmoc-D-homoleucine via Solid-Phase Peptide Synthesis (SPPS), the final cleavage and global deprotection step requires careful consideration. Unlike residues with reactive side chains (e.g., Cysteine, Tryptophan, or Arginine), D-homoleucine possesses an inert aliphatic side chain . Therefore, it does not generate reactive carbocations during acidolysis, nor is it susceptible to alkylation.

The Causality of Cleavage Strategy: Because D-Hle is chemically inert to trifluoroacetic acid (TFA), the selection of the cleavage cocktail is entirely dictated by the other amino acids present in the sequence. However, the presence of D-Hle introduces significant hydrophobicity to the peptide. This physical property directly impacts the post-cleavage workup: highly hydrophobic peptides can exhibit unexpected solubility in standard precipitation solvents (like diethyl ether), necessitating optimized, ultra-cold precipitation techniques to prevent yield loss [2].

Scavenger Selection Guide

During TFA-mediated cleavage, acid-labile protecting groups (e.g., tBu, Trt, Pbf) are removed, generating highly reactive carbocations. Scavengers must be added to quench these species. Below is a self-validating selection matrix for D-Hle-containing peptides.

Table 1: Cleavage Cocktail Formulations Based on Sequence Composition
Peptide Composition (Alongside D-Hle)Recommended CocktailFormulation (v/v)Mechanistic Rationale
No sensitive residues (No Cys, Met, Trp, Arg)Standard TFA Cocktail95% TFA2.5% TIPS (or TIS)2.5% H₂OD-Hle is aliphatic. Water quenches t-butyl cations, while TIPS acts as a hydride donor to neutralize general carbocations.
Contains Arg, Trp (Common in CPPs)Pentelute Lab Cocktail [1]94% TFA2.5% Thioanisole2.5% H₂O1% TIPSThioanisole accelerates the removal of sulfonyl protecting groups (e.g., Pbf from Arg) and prevents oxidation, ideal for highly basic delivery peptides.
Contains Cys, Met, Trp, Tyr Reagent K [2]82.5% TFA5% Phenol5% Thioanisole5% H₂O2.5% EDTEthanedithiol (EDT) and phenol are mandatory to prevent the irreversible alkylation of thiol (Cys) and indole (Trp) rings by stable carbocations.

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for isolating D-Hle-containing peptides from the solid support.

SPPS_Cleavage N1 1. Peptidyl-Resin (Washed & Dried) N2 2. Cleavage Cocktail Addition (TFA + Scavengers) N1->N2 N3 3. Incubation (2-4 hours, RT) N2->N3 N4 4. Filtration & Concentration (N2 stream) N3->N4 N5 5. Cold Ether Precipitation (-20°C) N4->N5 N6 6. Centrifugation & Washing (3x Ether washes) N5->N6 N7 7. Crude Free Peptide (Ready for LC-MS) N6->N7

Workflow for the TFA-mediated cleavage and precipitation of D-homoleucine-containing peptides.

Step-by-Step Cleavage Protocol

This protocol is adapted from the validated methodologies used for non-canonical cell-penetrating peptides [1]. It assumes a synthesis scale of 0.1 mmol.

Phase 1: Resin Preparation
  • Washing: After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with Dimethylformamide (DMF) (3 × 5 mL), followed by Dichloromethane (DCM) (5 × 5 mL) to shrink the resin and remove residual DMF.

  • Drying: Dry the resin under a gentle stream of nitrogen or under vacuum for 30 minutes. Causality: Residual DMF can react with TFA to form dimethylamine, which may cause unwanted side reactions or cap the peptide.

Phase 2: Cleavage Reaction
  • Cocktail Preparation: Prepare 5 mL of the appropriate cleavage cocktail (see Table 1). For a standard D-Hle CPP, use the Pentelute Lab Cocktail: 4.7 mL TFA, 125 µL Thioanisole, 125 µL H₂O, and 50 µL TIPS.

  • Incubation: Add the cocktail to the dried resin in a chemical-resistant cleavage vessel. Seal and agitate gently on a shaker at room temperature for 2 to 4 hours . Note: Peptides with multiple Arginine(Pbf) residues require the full 4 hours for complete deprotection.

Phase 3: Filtration and Concentration
  • Filtration: Filter the cleavage mixture through a fritted syringe into a 50 mL polypropylene conical tube. Wash the depleted resin with an additional 1–2 mL of neat TFA to maximize yield.

  • Concentration (Critical for D-Hle): Concentrate the combined TFA filtrate to approximately 20% of its original volume (down to ~1–1.5 mL) by bubbling a gentle stream of N₂ gas through the liquid. Causality: D-homoleucine increases the peptide's hydrophobicity. If the TFA volume is too high, the peptide may remain partitioned in the TFA/ether mixture rather than precipitating.

Phase 4: Precipitation and Isolation
  • Ether Precipitation: Rapidly add 40 mL of pre-chilled (-20 °C) diethyl ether to the concentrated TFA solution. A white precipitate should form immediately.

  • Trituration: Incubate the tube at -20 °C for 15–30 minutes to encourage complete aggregation of the hydrophobic peptide.

  • Centrifugation: Centrifuge at 4,000 rpm for 5 minutes at 4 °C. Carefully decant the ether supernatant, ensuring the peptide pellet is not disturbed.

  • Washing: Resuspend the pellet in 30 mL of fresh, cold diethyl ether. Vortex briefly to wash away residual scavengers and cleaved protecting groups. Repeat the centrifugation and decanting process two more times.

  • Drying: Allow the final peptide pellet to air-dry in a fume hood or under a gentle N₂ stream until all ether has evaporated. The crude peptide is now ready for LC-MS analysis and RP-HPLC purification.

Troubleshooting Guide

ObservationMechanistic CauseRecommended Solution
No precipitate forms upon ether addition High hydrophobicity of D-Hle prevents precipitation, or TFA volume is too high.Concentrate the TFA further under N₂. Use hexane/ether (1:1) to force precipitation of highly hydrophobic sequences.
+56 Da or +196 Da adducts on LC-MS Incomplete removal of tBu (+56) or Trt (+196) protecting groups from other residues.Extend cleavage time by 1–2 hours. Ensure scavengers (TIPS/H₂O) are fresh.
Peptide pellet is oily/gummy Residual thioanisole or phenol trapped in the hydrophobic peptide matrix.Perform additional washes with cold ether. Ensure thorough vortexing during the trituration steps.

References

  • Schissel, C. K., Farquhar, C. E., Loas, A., Malmberg, A. B., & Pentelute, B. L. (2023). In-Cell Penetration Selection–Mass Spectrometry Produces Noncanonical Peptides for Antisense Delivery. ACS Chemical Biology, 18(3), 615-628.[Link]

Application

Purification techniques for Fmoc-D-homoleucine-containing peptides

Application Note: High-Efficiency Purification of Peptides Containing Fmoc-D-Homoleucine Abstract The incorporation of D-homoleucine (D-HoLeu) into peptide sequences is a potent strategy for enhancing proteolytic stabili...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Purification of Peptides Containing Fmoc-D-Homoleucine

Abstract

The incorporation of D-homoleucine (D-HoLeu) into peptide sequences is a potent strategy for enhancing proteolytic stability and increasing lipophilicity, often improving blood-brain barrier permeability. However, the non-standard side chain of D-HoLeu—adding a methylene group to the leucine structure—significantly increases hydrophobicity and aggregation potential. This guide details an optimized Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed to overcome the specific challenges of D-HoLeu peptides: extreme retention, solubility issues, and the critical separation of D/L diastereomers.

Introduction: The D-Homoleucine Challenge

Fmoc-D-homoleucine is an unnatural amino acid used to disrupt secondary structures (like


-helices) or to introduce steric bulk that blocks enzymatic degradation.

Physicochemical Impact on Purification:

  • Hydrophobicity: The extra methylene group (

    
    ) makes D-HoLeu significantly more hydrophobic than Leucine. This results in longer retention times on C18 columns, often requiring high organic concentrations for elution.
    
  • Aggregation: Hydrophobic residues promote intermolecular

    
    -sheet formation, leading to broad, tailing peaks or precipitation on the column.
    
  • Stereochemical Purity: Synthesizing peptides with D-amino acids carries the risk of racemization (conversion to the L-form) during coupling or starting material contamination. Separating the D-HoLeu peptide from its L-HoLeu impurity (a diastereomer) is the most critical chromatographic challenge.

Pre-Purification Protocol: Solubility & Scouting

Before injecting the crude sample onto a preparative column, a rigorous solubility assessment is mandatory to prevent column fouling.

Step 1: Solubility Stress Test

D-HoLeu peptides often crash out in standard aqueous buffers (0.1% TFA/Water).

  • Attempt to dissolve 1 mg of crude peptide in 1 mL of Buffer A (0.1% TFA in

    
    ).
    
  • If insoluble (cloudy/precipitate), add Acetonitrile (ACN) dropwise until clear.

  • Critical Checkpoint: If the peptide requires

    
     ACN to dissolve, it is unsuitable for standard injection  (it will precipitate upon hitting the aqueous mobile phase).
    
    • Solution: Dissolve in minimal DMSO or DMF (max 5 mL per injection) or use HFIP (Hexafluoroisopropanol) for aggregated sequences.

Step 2: Analytical Scouting (The "Gradient Scan")

Run a linear gradient from 5% to 95% Buffer B over 20 minutes on an analytical column.

  • Goal: Determine where the peptide elutes.

  • Rule of Thumb: If the peptide elutes

    
     B, switch from a C18 to a C8 or C4 stationary phase  to reduce irreversible binding.
    

Core Purification Strategy: RP-HPLC

Stationary Phase Selection
  • Standard: C18 (Octadecyl) – 100 Å pore size. Best for peptides

    
     residues.
    
  • For D-HoLeu Peptides: C8 (Octyl) is often superior. The shorter alkyl chain reduces hydrophobic interaction, allowing the peptide to elute at lower organic concentrations, which improves peak shape and recovery.

Mobile Phase System
  • Buffer A: 0.1% Trifluoroacetic Acid (TFA) in Milli-Q Water.

    • Why TFA? It acts as an ion-pairing agent, neutralizing cationic charges and increasing hydrophobicity to sharpen peaks.

  • Buffer B: 0.1% TFA in 100% Acetonitrile.

Temperature Control (The Secret Weapon)

Heating the column is the most effective way to purify D-HoLeu peptides.

  • Set Column Oven to 40°C – 60°C.

  • Mechanism: Elevated temperature disrupts hydrophobic aggregates and reduces the viscosity of the mobile phase. Crucially, it alters the adsorption isotherms of diastereomers, often improving the separation of the D-HoLeu target from L-HoLeu impurities.

Step-by-Step Purification Protocol

Objective: Isolate D-HoLeu peptide with


 purity and 

L-isomer.
  • System Setup:

    • Column: Preparative C8,

      
       mm, 10 
      
      
      
      m.
    • Flow Rate: 15–20 mL/min.

    • Detection: UV at 220 nm (peptide bond) and 254 nm (aromatic residues if present).

  • Equilibration:

    • Flush column with 95% Buffer B (5 min) to remove lipophilic contaminants.

    • Equilibrate with 10% Buffer B for 15 min.

  • Sample Injection:

    • Inject crude peptide solution (dissolved in 20% ACN/Water or pure DMSO).

    • Note: Filter sample through a 0.45

      
      m PTFE filter before injection.
      
  • Gradient Execution (Focused Gradient):

    • Based on scouting, if peptide elutes at 40% B, design a shallow gradient centered on 40%.

    • 0–5 min: 20% B (Isocratic hold to elute salts).

    • 5–65 min: 30%

      
       50% B (Slope: 0.33% B/min).
      
    • 65–70 min: 95% B (Wash).

  • Fraction Collection:

    • Collect peaks by threshold (absorbance).

    • Critical Step: Manually slice the main peak. The leading edge often contains deletion sequences; the trailing edge often contains the L-isomer or hydrophobic aggregates.

  • Post-Run:

    • Analyze fractions via analytical HPLC (isocratic mode recommended for diastereomer check).

    • Pool fractions

      
       pure.
      
    • Lyophilize immediately to prevent degradation in acidic solution.

Troubleshooting & Advanced Techniques

IssueCauseSolution
Broad / Tailing Peak Aggregation of D-HoLeu residues.Heat column to 60°C. Use a chaotropic salt (e.g., 0.1 M NaClO

) in Buffer A.
Doublet Peak D/L Diastereomer separation or protected side-chain adducts.Run an isocratic hold at the elution %B. Switch to a Phenyl-Hexyl column for alternative selectivity.
High Backpressure Peptide precipitating on column.Stop immediately. Backflush column with 95% ACN or HFIP/DCM mixture. Reduce loading.
No Elution Irreversible hydrophobic binding.Switch to C4 column . Use Isopropanol (IPA) in Buffer B (e.g., 50% ACN / 50% IPA).

Visualizing the Workflow

The following diagrams illustrate the purification logic and decision-making process for D-HoLeu peptides.

Figure 1: Purification Workflow

PurificationWorkflow Start Crude Peptide (Cleaved from Resin) Solubility Solubility Test (Water -> ACN -> DMSO) Start->Solubility Scouting Analytical Scouting Run (Linear Gradient 5-95% B) Solubility->Scouting Decision Elution > 60% B? Scouting->Decision Method_C18 Method A: C18 Column Standard Gradient Decision->Method_C18 No Method_C8 Method B: C8/C4 Column Elevated Temp (60°C) Decision->Method_C8 Yes (Hydrophobic) PrepRun Preparative HPLC (Focused Gradient) Method_C18->PrepRun Method_C8->PrepRun FractionAnalysis Fraction Analysis (MS + Analytical HPLC) PrepRun->FractionAnalysis Pooling Pool & Lyophilize FractionAnalysis->Pooling Purity > 98%

Caption: Workflow for selecting the optimal stationary phase based on peptide hydrophobicity.

Figure 2: Troubleshooting Aggregation

AggregationLogic Problem Issue: Broad/Tailing Peak Step1 Increase Temp to 60°C Problem->Step1 Check1 Improved? Step1->Check1 Step2 Change Buffer A: Add 0.1M NaClO4 Check1->Step2 No Proceed Proceed Check1->Proceed Yes Check2 Improved? Step2->Check2 Step3 Switch Column: C4 or Phenyl-Hexyl Check2->Step3 No

Caption: Step-wise logic for resolving hydrophobic aggregation during purification.

Quality Control (QC) & Validation

Trustworthiness in peptide synthesis relies on verifying that the "D" configuration remains intact.

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and isotopic distribution.

  • Chiral Analysis (Marfey’s Method or Chiral HPLC):

    • Since D-HoLeu and L-HoLeu have identical masses, MS cannot distinguish them.

    • Protocol: Hydrolyze a small aliquot (

      
      ), derivatize with FDAA (Marfey's reagent), and analyze via LC-MS. The L-DAA derivative elutes differently than the D-DAA derivative.
      
  • Peptide Content: Determine net peptide content (vs. salt/water) via Amino Acid Analysis (AAA) or UV spectroscopy (

    
    ).
    

References

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link][1][2]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

  • GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis. Retrieved from [Link]

  • MDPI. (2019). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution. Retrieved from [Link]

Sources

Method

Application Note: Strategic Integration of Fmoc-D-Homoleucine in Peptidomimetic Libraries

Abstract & Strategic Rationale The expansion of the genetic code via non-canonical amino acids (ncAAs) is a cornerstone of modern peptidomimetic drug discovery. Fmoc-D-homoleucine (Fmoc-D-HomoLeu-OH) represents a high-va...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

The expansion of the genetic code via non-canonical amino acids (ncAAs) is a cornerstone of modern peptidomimetic drug discovery. Fmoc-D-homoleucine (Fmoc-D-HomoLeu-OH) represents a high-value building block that serves a dual purpose: it introduces the proteolytic stability inherent to D-enantiomers while extending the hydrophobic reach of the leucine side chain by one methylene unit.

This application note details the protocol for integrating Fmoc-D-homoleucine into solid-phase peptide synthesis (SPPS) workflows. Unlike standard canonical amino acids, D-homoleucine requires specific attention to coupling dynamics due to the altered steric trajectory of its side chain. This guide provides a self-validating methodology to ensure high-fidelity incorporation within combinatorial libraries.

Key Mechanistic Advantages[1]
  • Proteolytic Resistance: The D-configuration renders the peptide bond refractory to cleavage by endogenous L-specific proteases (e.g., chymotrypsin, pepsin), significantly extending plasma half-life.

  • Hydrophobic Pocket Probing: The homoleucine side chain (

    
    ) is longer than leucine. This allows the isopropyl group to penetrate deeper into hydrophobic binding pockets of receptors (e.g., GPCRs) that are inaccessible to native leucine residues.
    
  • Conformational Restriction: In macrocyclic libraries, D-amino acids facilitate the formation of

    
    -turn structures (specifically Type II' turns), often stabilizing bioactive conformations that L-isomers cannot access.
    

Chemical Profile & Specifications

PropertySpecification
Chemical Name Fmoc-D-homoleucine
CAS Number 204320-60-5
Molecular Formula

Molecular Weight 367.44 g/mol
Purity Requirement

(HPLC) to prevent deletion sequences in libraries
Solubility Soluble in DMF, NMP, DCM
Storage

to

, desiccated

Experimental Protocol: Solid-Phase Integration

Pre-Synthesis Considerations

Resin Selection: For peptide libraries, use Tentagel or ChemMatrix resins. These PEG-based supports minimize aggregation, which is critical when incorporating hydrophobic residues like D-homoleucine. Loading: Target a substitution level of


. Higher loading often leads to steric crowding and incomplete coupling of bulky ncAAs.
Coupling Workflow (Fmoc/tBu Strategy)

Note: The following protocol assumes a 0.1 mmol scale. Adjust volumes proportionally.

Step 1: Resin Swelling[1][2][3]
  • Weigh resin into the reaction vessel.

  • Swell in DMF (Dimethylformamide) for 30 minutes.

  • Rationale: Proper swelling exposes internal reactive sites within the polymer matrix.

Step 2: Fmoc Deprotection[2][3][4]
  • Treat resin with 20% Piperidine in DMF (v/v) containing 0.1 M Oxyma Pure (to suppress aspartimide formation if Asp is present).

  • Cycle:

    
    , then 
    
    
    
    .
  • Wash: DMF (

    
    ), DCM (
    
    
    
    ), DMF (
    
    
    ).
  • Validation: Perform a UV quantitation of the fulvene-piperidine adduct if using an automated synthesizer to verify deprotection efficiency.

Step 3: Activation & Coupling of Fmoc-D-homoleucine

Critical: D-homoleucine is moderately bulky. Standard DIC/HOBt coupling may be insufficient for difficult sequences. We recommend HATU/HOAt or DIC/Oxyma for higher reactivity.

Reagent Preparation:

  • Amino Acid: 4.0 equivalents of Fmoc-D-HomoLeu-OH.

  • Activator: 3.9 equivalents of HATU (or DIC).

  • Base: 8.0 equivalents of DIPEA (Diisopropylethylamine) (only if using HATU). If using DIC/Oxyma, DIPEA is not required.

Procedure:

  • Dissolve amino acid and activator in minimal DMF (

    
     concentration).
    
  • Add base (if applicable) immediately prior to addition to resin to prevent pre-activation racemization (though less critical for D-amino acids, it preserves enantiopurity).

  • Add mixture to resin.[2][3][5]

  • Reaction Time: Shake/Vortex for 60 - 90 minutes at room temperature.

  • Optimization: For library production, a "double coupling" strategy (repeat Step 3 with fresh reagents) is highly recommended to ensure

    
     incorporation.
    
Step 4: Monitoring (Self-Validation)

Perform a Kaiser Test (for primary amines) or Chloranil Test (for secondary amines like Proline).

  • Colorless beads: Coupling complete.

  • Blue beads: Incomplete coupling. Action: Re-couple using PyAOP or HATU at

    
    .
    
Step 5: Capping (Library Context)

To prevent deletion sequences in the library, cap unreacted amines.

  • Add Acetic Anhydride / Pyridine / DMF (1:1:8) for 10 minutes.

  • Wash thoroughly with DMF.[2][5]

Cleavage & Isolation
  • Wash resin with DCM (

    
    ). Dry under Nitrogen.
    
  • Add Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5).

    • Note: If the peptide contains Met or Cys, add EDT (Ethanedithiol) to the cocktail.

  • React for 2-3 hours.

  • Precipitate in cold Diethyl Ether, centrifuge, and lyophilize.

Visualized Workflows

Diagram 1: SPPS Cycle for Fmoc-D-HomoLeu Integration

This diagram illustrates the cyclical nature of the synthesis, highlighting the specific insertion point and validation steps for the non-canonical amino acid.

SPPS_Workflow Start Resin-Bound Peptide (Fmoc-Protected) Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Couple Coupling Reaction (60-90 min, RT) Wash1->Couple Add Activated AA Activate Activation of Fmoc-D-HomoLeu-OH (HATU/DIPEA or DIC/Oxyma) Activate->Couple Pre-activation Wash2 Wash (DMF) Couple->Wash2 Test Kaiser Test (Validation) Wash2->Test Recouple Re-Coupling (Change Solvent/Activator) Test->Recouple Positive (Blue) NextCycle Proceed to Next Cycle Test->NextCycle Negative (Clear) Cap Capping (Ac2O/Pyridine) Recouple->Cap If fails 2x Cap->NextCycle

Caption: Standard SPPS cycle optimized for Fmoc-D-homoleucine incorporation with mandatory validation gates.

Diagram 2: Troubleshooting Coupling Efficiency

A decision tree for handling difficult couplings often encountered with hydrophobic non-canonical amino acids in complex libraries.

Coupling_Logic Problem Incomplete Coupling (Positive Kaiser Test) Check1 Is steric hindrance suspected? Problem->Check1 Sol1 Switch to HATU/HOAt Double Coupling Check1->Sol1 Yes (Bulky AA) Check2 Is aggregation suspected? Check1->Check2 No Sol3 Microwave Assisted Coupling (50°C, 10 min) Sol1->Sol3 If fails Sol2 Use Magic Mixture (DCM/DMF/NMP + 1% Triton) Check2->Sol2 Yes (Hydrophobic Seq) Check2->Sol3 No (Kinetic Issue)

Caption: Decision matrix for optimizing coupling yields when standard protocols yield <99% conversion.

Quality Control & Analysis

For library validation, randomly select 5-10% of the beads (if using split-and-pool) or wells for LC-MS analysis.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter).

    • Gradient: 5% to 95% Acetonitrile in Water (+0.1% TFA) over 20 min.

    • Note: D-homoleucine is more hydrophobic than Leucine. Expect a retention time shift (longer elution) compared to the L-Leu analog.

  • Mass Spectrometry:

    • Verify Mass:

      
      .
      
    • Watchout: Ensure no

      
       (Oxidation) or 
      
      
      
      (tBu adducts), which indicate incomplete deprotection or scavenging.

References

  • ResearchGate. (2023). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Fmoc-D-Homoleucine Incorporation

Topic: Troubleshooting Low Coupling Efficiency of Fmoc-D-homoleucine (Fmoc-D-Hle-OH) in SPPS. Case ID: SPPS-HLE-001 Support Tier: Level 3 (Senior Scientist) Executive Summary & Problem Analysis The Challenge: Users frequ...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Coupling Efficiency of Fmoc-D-homoleucine (Fmoc-D-Hle-OH) in SPPS. Case ID: SPPS-HLE-001 Support Tier: Level 3 (Senior Scientist)

Executive Summary & Problem Analysis

The Challenge: Users frequently report incomplete coupling (deletion sequences) when incorporating Fmoc-D-homoleucine. This is rarely a simple reactivity issue; it is a compound problem involving hydrophobic collapse and conformational entropy .

Root Cause Analysis:

  • Side Chain Hydrophobicity: D-homoleucine contains an isobutyl group extended by a methylene spacer (

    
    ). This increases the hydrophobicity compared to Leucine, promoting strong inter-chain aggregation (beta-sheet formation) on the resin, which buries the N-terminus.
    
  • Entropic Penalty: The longer side chain has high motional freedom. Locking this into a rigid peptide bond requires a higher entropic cost, slowing the kinetics.

  • Stereochemical Mismatch: The D-configuration induces a "kink" or turn in the growing L-peptide chain. While this is often desired for the final drug's activity, during synthesis, it can disrupt the solvation shell, leading to poor reagent accessibility.

Diagnostic & Optimization Workflow

Do not blindly increase coupling time. Follow this logic-gated troubleshooting process to identify if the failure is kinetic (steric) or thermodynamic (aggregation).

OptimizationWorkflow start START: Low Coupling Yield (Fmoc-D-Hle) check_agg Diagnostic: Is the resin swollen/translucent? start->check_agg check_test Kaiser/Chloranil Test Result check_agg->check_test Yes (Good Swelling) solvent_fix Action: Solvation Protocol Switch to ChemMatrix Resin Use NMP or 'Magic Mixture' check_agg->solvent_fix No (Opaque/Clumped) chem_fix Action: Activation Protocol Switch to HATU/HOAt or COMU Base: TMP (Collidine) check_test->chem_fix Blue (Positive) solvent_fix->check_test phys_fix Action: Microwave Energy 75°C, 25W, 5 min (Check racemization limits) chem_fix->phys_fix double_couple Action: Double Couple 1. High Temp (short) 2. Room Temp (long) phys_fix->double_couple end Proceed to Capping (Ac2O/Pyridine) double_couple->end Re-Evaluate

Figure 1: Logic-gated workflow for diagnosing and treating difficult D-homoleucine couplings. Blue nodes indicate chemical/physical interventions.

Chemical Optimization Protocols

A. The "Power-Coupling" Reagent System

Standard HBTU/DIPEA protocols often fail here due to the slower kinetics of the D-isomer. We recommend switching to 7-azabenzotriazole (HOAt) based reagents or Oxyma-based systems.

ParameterStandard Protocol (Avoid)High-Efficiency Protocol (Recommended) Why?
Coupling Reagent HBTU or PyBOPHATU or COMU The pyridine nitrogen in HATU/COMU stabilizes the active ester via the "neighboring group effect," accelerating acylation by ~10-50x.
Additive HOBtHOAt or Oxyma Pure HOAt is a stronger leaving group than HOBt; Oxyma reduces racemization risks at high temperatures.
Base DIPEA (Diisopropylethylamine)TMP (2,4,6-Collidine) TMP is a weaker, more sterically hindered base. It minimizes proton abstraction from the alpha-carbon, reducing D-to-L racemization.
Stoichiometry 3 - 5 eq3 - 4 eq Excess is less important than reactivity. 4 eq is usually sufficient if the activation is efficient.
B. Solvation Strategy (The "Magic Mixture")

If the resin beads look opaque or clumped, the peptide chain has aggregated. Reagents cannot penetrate the bead.

  • Primary Solvent: Switch from DMF to NMP (N-methylpyrrolidone) .

  • Chaotropic Additive: Add 0.1 M LiCl or Pseudo-prolines (if the sequence allows) to the coupling mixture.

  • Resin Choice: For hydrophobic sequences containing D-Hle, ChemMatrix (100% PEG) is strictly superior to Polystyrene (PS) due to better swelling in both polar and non-polar domains.

Microwave-Assisted Protocol (Physical Optimization)

Microwave energy helps overcome the entropic barrier of the bulky side chain. However, D-amino acids are susceptible to racemization (epimerization) if overheated.

Recommended Cycle (CEM Liberty Blue / Biotage Initiator style):

  • Activation:

    • 0.5 M Fmoc-D-Hle-OH in DMF.

    • 0.5 M HATU in DMF.

    • 1.0 M Collidine (TMP) in NMP.

  • Method:

    • Stage 1: 75°C for 5 minutes (Standard).

    • Stage 2 (If difficult): "Pulsed" coupling. Ramp to 75°C, hold 2 min, cool to 25°C, ramp to 75°C, hold 2 min. This thermal expansion/contraction helps reorganize the resin bed.

  • Warning: Do not exceed 80°C. While D-Hle is not as sensitive as Cys or His, high temperatures combined with strong bases (like DBU/DIPEA) will promote racemization.

Frequently Asked Questions (FAQ)

Q1: I see a mass shift of +14 Da or +28 Da after coupling Fmoc-D-Hle. What is this? A: This is likely methylation , not a coupling error. If you are using strong bases or prolonged reaction times with poor washing, you might be seeing adducts. However, more commonly, if you see a mass of +367 (the mass of the AA) but the sequence is truncated later, it suggests the Fmoc group was not removed. Ensure D-Hle deprotection times are extended (2 x 10 min) as the bulky side chain can shield the Fmoc group from piperidine.

Q2: Can I use PyBOP instead of HATU? A: You can, but you must use HOAt as an additive. PyBOP alone generates a benzotriazole ester (OBt) which is less reactive. For D-homoleucine, the reaction rate with PyBOP is often too slow to compete with aggregation. If you must use PyBOP, double couple:

  • Couple 1: 45 min at RT.

  • Couple 2: 45 min at 50°C.

Q3: How do I prevent racemization (D


 L conversion)? 
A:  Racemization occurs via the oxazolone mechanism, catalyzed by base and heat.
  • Use Oxyma Pure or HOAt (suppresses oxazolone formation).[1]

  • Use Collidine instead of DIPEA (less basic).

  • Keep coupling temperature

    
     75°C .
    
  • Avoid pre-activation for > 2 minutes before adding to the resin (the activated ester is most fragile in the absence of the amine nucleophile).

Q4: My Kaiser test is inconclusive (reddish-brown, not blue). A: D-homoleucine coupling often results in "false negatives" or weak positives because the aggregation prevents the ninhydrin from reacting with the free amines. Use the Chloranil Test (for secondary amines, but also useful for difficult primary amines) or perform a micro-cleavage and check by HPLC/MS to confirm coupling efficiency before proceeding.

References & Grounding

  • HATU/HOAt Efficiency: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2] An efficient peptide coupling additive.[1][2][3] Journal of the American Chemical Society.[4] Link

  • ChemMatrix Resin Performance: García-Martín, F., et al. (2006).[5][6] ChemMatrix, a Poly(ethylene glycol)-Based Support for the Solid-Phase Synthesis of Complex Peptides.[5][6][7] Journal of Combinatorial Chemistry. Link

  • Microwave Racemization Control: Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. Link

  • Oxyma/COMU Alternatives: El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • D-Homoleucine Structure: PubChem Compound Summary for CID 2756131. Link

Sources

Optimization

Optimizing reaction times for Fmoc-D-homoleucine coupling

Technical Support Center: Peptide Synthesis & Optimization Ticket ID: #OPT-DHL-2026 Subject: Optimization of Reaction Times & Purity for Fmoc-D-Homoleucine (Fmoc-D-Hle-OH) Coupling Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Peptide Synthesis & Optimization Ticket ID: #OPT-DHL-2026 Subject: Optimization of Reaction Times & Purity for Fmoc-D-Homoleucine (Fmoc-D-Hle-OH) Coupling Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering challenges with Fmoc-D-homoleucine (Fmoc-D-Hle-OH) . This is a non-standard amino acid that presents a "double-edged" synthetic challenge:

  • Steric Bulk: The homoleucine side chain contains an extra methylene group (

    
    ) compared to leucine, increasing the hydrodynamic radius and shielding the 
    
    
    
    -amino group during coupling.
  • Chiral Sensitivity: As a D-amino acid, maintaining enantiomeric purity is critical. Over-activation to overcome steric hindrance often leads to racemization (conversion of D

    
     L), rendering the peptide biologically inert or toxic.
    

This guide moves beyond standard protocols to provide a self-validating system for optimizing reaction times without compromising chiral integrity.

Part 1: The Baseline Protocol (The "Safe" System)

For D-amino acids with steric bulk, speed is secondary to fidelity. The following protocol utilizes DIC/Oxyma Pure , which creates a reaction environment with a pH < 7, significantly reducing base-catalyzed racemization compared to HATU/DIEA systems.

Standard Operating Procedure (Manual/Automated)
ParameterRecommendationRationale
Reagents DIC (Diisopropylcarbodiimide) + Oxyma Pure Carbodiimide/Oxime activation minimizes oxazolone formation (the primary pathway for racemization).[1]
Stoichiometry 1 : 1 : 1 (AA : DIC : Oxyma)Excess base (DIEA) is strictly avoided during activation.
Equivalents 4.0 - 5.0 eq relative to resinHigher concentration drives kinetics for bulky residues.
Solvent DMF (Standard) or NMP (Difficult)NMP swells resin better, exposing difficult sites.[2]
Temperature Room Temperature (

C)
Critical: Heat accelerates racemization faster than coupling for D-isomers.
Reaction Time 2 x 60 minutes (Double Coupling) Two shorter couplings are superior to one long coupling (see logic below).
The Logic of Double Coupling vs. Extended Time

Why not just couple for 4 hours?

  • Kinetic Plateau: The active ester species degrades over time. After 60 minutes, the effective concentration drops, but the racemization risk remains constant.

  • Fresh Gradient: Draining and adding fresh reagents (Double Coupling) resets the kinetic gradient, forcing the reaction forward without prolonged exposure to potential epimerization conditions.

Part 2: Optimization Logic & Decision Matrix

Do not blindly apply heat or stronger reagents. Use this decision matrix to determine the optimal workflow for your specific sequence context.

CouplingOptimization Start Start: Fmoc-D-Hle-OH Coupling CheckPos Is D-Hle followed by a bulky residue (e.g., Pro, Val)? Start->CheckPos Standard Standard Protocol DIC/Oxyma (RT, 2x 1h) CheckPos->Standard No Difficult Difficult Protocol Requires Activation Boost CheckPos->Difficult Yes Test Kaiser/Chloranil Test Standard->Test Difficult->Test Result Result? Test->Result Success Proceed to Capping & Next Cycle Result->Success Negative (Colorless) Fail Incomplete Coupling Result->Fail Positive (Blue) Recouple Switch to HATU/HOAt (0.9 eq Base, 45 min) Fail->Recouple First Intervention Micro Microwave Assist (max 50°C, 10 min) Recouple->Micro If still failing

Figure 1: Decision tree for optimizing Fmoc-D-Hle-OH coupling. Note the prioritization of DIC/Oxyma to preserve chirality before escalating to HATU or Microwave.

Part 3: Troubleshooting & FAQs

Q1: I see incomplete coupling (blue resin) after the standard 1-hour reaction. Should I switch to HATU?

Answer: Not immediately. Switching to HATU (a uronium salt) requires a tertiary base like DIEA (Diisopropylethylamine). In the presence of base, the


-proton of D-homoleucine is susceptible to abstraction, leading to enolization and racemization.

Correct Action:

  • Perform a Double Couple: Repeat the DIC/Oxyma step.

  • Solvent Swap: If using DMF, switch to NMP (N-methylpyrrolidone) for the second coupling. NMP disrupts

    
    -sheet aggregation that might be shielding the N-terminus.
    
  • Use HATU only as a last resort: If you must use HATU, use 0.9 equivalents of base relative to the HATU (starve the base) and limit reaction time to 30 minutes .

Q2: Can I use microwave synthesis to speed this up?

Answer: Yes, but with strict limits. Microwave energy is excellent for overcoming steric hindrance but is a catalyst for racemization in D-amino acids and Cysteine/Histidine.

  • Standard Microwave Protocol:

    
    C or 
    
    
    
    C (Dangerous for D-Hle).
  • Optimized D-Hle Protocol:

    
    C max  for 10-12 minutes.
    
  • Reagent Change: If heating, use DIC/Oxyma .[3] Do not heat HATU/DIEA with D-amino acids, as the racemization rate increases exponentially with temperature in basic conditions.

Q3: How do I quantify if I have racemized the D-Homoleucine?

Answer: You cannot rely on standard LC-MS, as D- and L-isomers have identical masses.

  • CATA (Chiral Amino Acid Analysis): Hydrolyze a small resin sample (6N HCl) and analyze via GC-MS on a chiral stationary phase (e.g., Chirasil-Val).

  • Diastereomeric Probe: If the peptide is short, synthesize the L-isomer version intentionally. Co-inject both the D-peptide and L-peptide on HPLC. If your purified D-peptide shows a small shoulder that matches the retention time of the L-peptide, you have racemization.

Part 4: Comparative Data (Reagent Performance)

The following table summarizes expected outcomes based on activation kinetics and racemization risks for bulky D-amino acids.

Activation MethodCoupling Efficiency (Steric)Racemization RiskRecommended Time
DIC / Oxyma (RT) HighVery Low 2 x 60 min
DIC / HOBt (RT) ModerateLow2 x 90 min
HATU / DIEA (RT) Very High Moderate1 x 45 min
PyBOP / DIEA HighHigh1 x 60 min
Microwave (75°C) ExtremeCritical 1 x 5 min
Microwave (50°C) HighLow1 x 12 min

Part 5: Advanced Visualization (Racemization Pathway)

Understanding why we avoid excess base is key to troubleshooting.

Racemization ActiveEster Activated Fmoc-D-Hle (Oxyma/OBt Ester) Proton Alpha-Proton Abstraction ActiveEster->Proton Base Attack Base Excess Base (DIEA/Piperidine) Base->Proton Oxazolone Oxazolone Intermediate (Achiral/Planar) Proton->Oxazolone Cyclization L_Isomer L-Homoleucine (Impurity) Oxazolone->L_Isomer Re-opening (50%) D_Isomer D-Homoleucine (Target) Oxazolone->D_Isomer Re-opening (50%)

Figure 2: Mechanism of Base-Induced Racemization. Excess base facilitates the formation of the oxazolone intermediate, which destroys the chiral memory of the amino acid.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Notes. Link

  • CEM Corporation. (2014). Oxyma Pure: The Perfect Activator for Elevated Temperature.[3] CEM Technical Literature.[3] Link

  • Subirós-Funosas, R., et al. (2009).[3] Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Sigma-Aldrich (Merck). (2025). Overcoming Aggregation in Solid-phase Peptide Synthesis. MilliporeSigma Technical Guides. Link

  • BenchChem. (2025).[2][4][5][6] Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem Protocols.[4][5][7] Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting Fmoc-D-Homoleucine (D-Hle) Sequences

Topic: Troubleshooting difficult sequences containing Fmoc-D-homoleucine Audience: Researchers, scientists, and drug development professionals Last Updated: October 26, 2023 Introduction: The D-Homoleucine Challenge Fmoc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting difficult sequences containing Fmoc-D-homoleucine Audience: Researchers, scientists, and drug development professionals Last Updated: October 26, 2023

Introduction: The D-Homoleucine Challenge

Fmoc-D-homoleucine (Fmoc-D-Hle-OH) presents a dual challenge in Solid Phase Peptide Synthesis (SPPS). Structurally, it possesses a bulky, hydrophobic isobutyl side chain extended by a methylene group. This creates significant steric hindrance at the N-terminus during coupling. Simultaneously, its high hydrophobicity promotes on-resin aggregation (beta-sheet formation), particularly in longer sequences or when adjacent to other hydrophobic residues (e.g., Ile, Val, Phe).[1]

This guide addresses the specific failure modes associated with D-Hle: incomplete coupling (deletions), racemization (loss of chirality), and solubility issues.

Module 1: Coupling Efficiency & Steric Hindrance

Issue: My Kaiser test is positive after standard coupling (HBTU/DIPEA). Re-coupling didn't help.

Diagnosis: The extended side chain of D-Hle shields the N-terminus, making nucleophilic attack difficult. Standard activators like HBTU often fail to generate an activated ester reactive enough to overcome this steric barrier before hydrolysis occurs.

Troubleshooting Protocol

Q: What is the optimal coupling cocktail for sterically hindered D-Hle? A: Switch from HBTU/HCTU to HATU or COMU . The 7-azabenzotriazole group in HATU provides a neighboring group effect (anchimeric assistance) that accelerates the coupling rate significantly compared to standard benzotriazoles.

Recommended Protocol (Manual or Automated):

  • Activator: HATU (0.95 eq relative to AA) or COMU.

  • Base: HOAt (1.0 eq) + TMP (2,4,6-Trimethylpyridine/Collidine) instead of DIPEA.

    • Why Collidine? It is a weaker, more sterically hindered base than DIPEA, which minimizes base-catalyzed racemization while maintaining sufficient basicity for activation.

  • Stoichiometry: Increase Fmoc-D-Hle-OH excess to 5 equivalents .

  • Time: Extend coupling time to 2 hours (room temp) or use microwave assistance (see below).

Q: Should I use Microwave Irradiation? A: Yes, but with strict temperature limits. Microwave energy helps overcome chain aggregation and steric barriers.[2] However, D-amino acids are susceptible to racemization at high temperatures.[3]

ParameterStandard AAD-Homoleucine
Temperature 75°C - 90°CMax 50°C
Power High (variable)Low / Pulsed
Time 2-5 mins10-15 mins

Critical Warning: Do not exceed 50°C when coupling D-Hle or coupling onto D-Hle. High temperatures with strong bases (DIPEA) promote removal of the alpha-proton, leading to racemization.

Module 2: Aggregation & "Difficult Sequences"

Issue: The resin volume decreased (shrank) after adding D-Hle, and subsequent couplings are failing.

Diagnosis: You are experiencing "hydrophobic collapse." The D-Hle residue has promoted the formation of inter-chain beta-sheets, preventing reagents from diffusing into the resin matrix.

Troubleshooting Protocol

Q: How do I break the aggregation? A: You must disrupt the hydrogen bonding network.[4] Standard DMF washes are insufficient.

Strategy 1: The "Magic Mixture" Replace standard DMF coupling solvent with a chaotropic solvent blend.[1]

  • Composition: DCM / DMF / NMP (1:1:1) + 1% Triton X-100.

  • Mechanism:[5][6] DCM swells the polystyrene core; NMP solvates the hydrophobic peptide; Triton X-100 disrupts hydrophobic interactions.

Strategy 2: Chaotropic Salt Wash (The Lithium Cure) Perform this wash before the coupling step and after deprotection.[1]

  • Wash resin with 0.8M LiCl in DMF (or 0.8M NaClO₄ in DMF) for 2 x 5 mins.

  • Wash with DMF (2 x 1 min) to remove excess salt.

  • Proceed immediately to coupling.

  • Mechanism:[5][6] Lithium ions disrupt the hydrogen bonds holding the beta-sheets together, "relaxing" the peptide chain.

Visual Workflow: Aggregation Management

Aggregation_Logic Start Symptom: Resin Shrinkage / Failed Deletion Sequence CheckSeq Analyze Sequence: Is D-Hle adjacent to Val, Ile, or Phe? Start->CheckSeq SolventSwitch Switch Solvent: Use NMP or 'Magic Mixture' (DCM/DMF/NMP) CheckSeq->SolventSwitch Yes (Hydrophobic Core) Pseudoproline Consider Pseudoproline (if Ser/Thr nearby) CheckSeq->Pseudoproline If Ser/Thr present SaltWash Add Chaotropic Wash: 0.8M LiCl in DMF Pre-coupling SolventSwitch->SaltWash If aggregation persists Temp Elevate Temp (Caution): Max 50°C SaltWash->Temp Final Resort

Figure 1: Decision tree for managing hydrophobic aggregation induced by D-Homoleucine.

Module 3: Racemization Control

Issue: I see a doublet peak in HPLC. Is my D-Hle converting to L-Hle?

Diagnosis: Racemization is a constant risk with D-amino acids. It typically occurs via the oxazolone mechanism during activation, catalyzed by base and heat.

Troubleshooting Protocol

Q: How do I couple D-Hle with near-zero racemization? A: Use DIC / Oxyma Pure (carbodiimide chemistry) instead of onium salts (HATU/HBTU).

The "Safe" Protocol:

  • Reagents: DIC (Diisopropylcarbodiimide) + Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate).

  • Ratio: 1:1:1 (AA : DIC : Oxyma).

  • Base: NONE.

    • Mechanism:[5][6] This method generates the active ester at a slightly acidic pH (approx pH 5-6), which suppresses the abstraction of the alpha-proton required for racemization.

  • Condition: Room temperature for 2-4 hours.

Data Comparison: Racemization Risk

Coupling SystemBaseRacemization RiskCoupling Power
HBTU / DIPEA HighHighModerate
HATU / DIPEA HighModerate/HighVery High
HATU / Collidine WeakLow/ModerateVery High
DIC / Oxyma None Very Low (<0.5%) High

Module 4: Solubility of Fmoc-D-Hle-OH

Issue: The Fmoc-D-Hle-OH powder won't dissolve in DMF to make the 0.2M stock solution.

Diagnosis: Unnatural hydrophobic amino acids often crystallize in forms that are difficult to solvate in pure DMF.

Troubleshooting Protocol

Q: Can I heat the amino acid solution? A: Yes, but gently.

  • Solvent: Switch to NMP (N-Methyl-2-pyrrolidone).[1][7] It has higher solvating power for hydrophobic residues than DMF.

  • Sonication: Sonicate the vial for 5-10 minutes.

  • Heat: Warm to 40°C in a water bath. Ensure it cools to room temperature before adding the activator (HATU/DIC) to prevent premature hydrolysis.

Summary Workflow: The "Difficult Coupling" Decision Tree

Use this logic flow when the specific D-Hle coupling step fails.

Coupling_Workflow Start Coupling Step: Fmoc-D-Hle-OH Standard Standard: DIC/Oxyma (RT) Start->Standard Check Kaiser Test Standard->Check Success Proceed to Capping Check->Success Colorless Fail1 Fail (Blue Beads) Check->Fail1 Blue Fail2 Fail Again Check->Fail2 Blue Retry1 Double Couple: Switch to HATU/Collidine (Max 50°C) Fail1->Retry1 Retry1->Check Nuke Aggressive Tactics: 1. LiCl Wash 2. Microwave (50°C) 3. 5 eq AA Fail2->Nuke Nuke->Check

Figure 2: Escalation strategy for incomplete coupling of Fmoc-D-Hle-OH.

References

  • Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. European Journal of Organic Chemistry. Link

  • CEM Corporation. (n.d.). Microwave Peptide Synthesis: Racemization Control. Link

  • Novabiochem (Merck). (2020). Peptide Synthesis Guide: Overcoming Aggregation. Link

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. Link

  • Paradís-Bas, M., et al. (2016). The road to the synthesis of "difficult" peptides. Chemical Society Reviews. Link

Sources

Optimization

Technical Support Center: Preventing Racemization in Fmoc-D-Homoleucine Coupling

Ticket ID: #RAC-D-HoLeu-001 Status: Open Priority: High (Chirality Critical) Agent: Senior Application Scientist Executive Summary & Molecule Profile User Query: "I am observing split peaks in my HPLC trace after couplin...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #RAC-D-HoLeu-001 Status: Open Priority: High (Chirality Critical) Agent: Senior Application Scientist

Executive Summary & Molecule Profile

User Query: "I am observing split peaks in my HPLC trace after coupling Fmoc-D-homoleucine. How do I prevent racemization while maintaining coupling efficiency for this sterically hindered amino acid?"

Technical Insight: Fmoc-D-homoleucine (Fmoc-D-HoLeu-OH) presents a dual challenge in Solid Phase Peptide Synthesis (SPPS):

  • Steric Hindrance: The extra methylene group in the side chain increases steric bulk compared to Leucine, slowing down acylation kinetics.

  • Chiral Vulnerability: As a D-amino acid, any racemization (conversion to L-form) results in diastereomeric impurities (D-L peptides vs. D-D peptides) which are often difficult to separate by HPLC.

The primary culprit is base-catalyzed proton abstraction during the activation step, leading to 5(4H)-oxazolone formation.

Molecule Specifications
FeatureDetailImplication
Name Fmoc-D-homoleucineNon-standard, high-value building block.[1][2]
Risk Factor

-Proton Acidity
Susceptible to base abstraction (e.g., by DIPEA/DBU).
Kinetic Profile Slow CouplingRequires potent activation, but prolonged activation increases racemization risk.
Critical Goal

D-isomer retention
Biological activity usually depends strictly on the D-configuration.

The Mechanism: Why Racemization Happens[3][4][5][6]

To prevent the issue, you must understand the "Oxazolone Pathway." When the carboxyl group is activated, the carbonyl oxygen of the Fmoc group can attack the activated center, forming a cyclic intermediate.

Diagram: The Oxazolone Racemization Pathway

The following diagram illustrates how the choice of base drives the loss of chirality.

OxazoloneMechanism Fig 1. Mechanism of base-catalyzed racemization via oxazolone formation. FmocAA Fmoc-D-HoLeu-OH Activation Activation (Reagent + Base) FmocAA->Activation ActiveEster Activated Ester (Chiral Integrity Intact) Activation->ActiveEster Fast Oxazolone 5(4H)-Oxazolone (Intermediate) ActiveEster->Oxazolone Slow / Base Catalyzed Product Pure D-Peptide ActiveEster->Product Aminolysis (Coupling) Enol Enolization (Loss of Chirality) Oxazolone->Enol Base removes H+ Racemic Racemic Mixture (D/L-Peptide) Enol->Racemic Reprotonation

[1][5][6][7]

Optimized Protocols (The "Safe" Systems)

Standard coupling conditions (HBTU/DIPEA) are not recommended for Fmoc-D-homoleucine due to the high risk of racemization. Use the following protocols instead.

Protocol A: The Gold Standard (DIC / Oxyma Pure)

This method relies on Carbodiimide chemistry, which is naturally less basic than Uronium/Aminium salts. Oxyma Pure acts as a superior nucleophile to HOBt, suppressing racemization while boosting speed.[3]

  • Reagents:

    • Activator: DIC (Diisopropylcarbodiimide)[4][5][6][7]

    • Additive: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate)[3][7]

    • Base: None (or minimal Collidine if absolutely necessary)

  • Solvent: DMF or NMP (NMP recommended for difficult sequences)

Step-by-Step:

  • Dissolve: Dissolve Fmoc-D-HoLeu-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

  • Activate: Add DIC (3.0 eq).

  • Pre-activation: Stir for exactly 1-2 minutes . Do not exceed 3 minutes.

  • Coupling: Add the mixture immediately to the resin.

  • Duration: React for 60–120 minutes at Room Temperature (RT).

    • Note: Do not heat >40°C. Heat accelerates racemization exponentially.

Protocol B: For Sterically Difficult Sequences (COMU / Collidine)

If Protocol A yields incomplete coupling (checked via Kaiser test), use COMU. It is a potent uronium-type reagent based on Oxyma, but you must replace DIPEA with a weaker base.

  • Reagents:

    • Activator: COMU

    • Base: 2,4,6-Collidine (TMP) (Weaker base, pKa ~7.4 vs DIPEA ~10.5)

  • Stoichiometry: AA : COMU : Collidine (1 : 1 : 2)

Step-by-Step:

  • Dissolve: Dissolve Fmoc-D-HoLeu-OH (3.0 eq) and COMU (3.0 eq) in DMF.

  • Add Base: Add 2,4,6-Collidine (6.0 eq).

  • Coupling: Immediately add to the resin (0 min pre-activation).

    • Critical: Uronium salts react instantly; pre-activation leads to guanidinium capping.

  • Duration: 30–60 minutes at RT.

Reagent Comparison Table
Reagent SystemCoupling PowerRacemization RiskRecommendation
HBTU / DIPEA HighHigh AVOID for D-amino acids.
HATU / DIPEA Very HighHigh AVOID (unless base is changed).
DIC / HOBt ModerateLow⚠️ Acceptable, but slower than Oxyma.
DIC / Oxyma HighVery Low PREFERRED (Protocol A).
COMU / Collidine Very HighLowBACKUP for difficult couplings.

Troubleshooting & FAQs

Decision Tree: Diagnosing Impurities

Use this flow to determine if your issue is racemization or incomplete coupling.

Troubleshooting Fig 2. Troubleshooting logic for Fmoc-D-HoLeu coupling issues. Start Issue: Impurity in HPLC CheckMass Check Mass (MS) Start->CheckMass MassSame Mass = Expected CheckMass->MassSame Isomers? MassMinus Mass = Expected - 18 Da CheckMass->MassMinus MassPlus Mass = Expected + AA CheckMass->MassPlus Racemization Diagnosis: Racemization (Diastereomer) MassSame->Racemization OxazoloneStable Diagnosis: Stable Oxazolone formation MassMinus->OxazoloneStable DoubleCouple Diagnosis: Double Hit MassPlus->DoubleCouple Solution1 Switch to DIC/Oxyma Use Collidine Racemization->Solution1 Solution2 Reduce Activation Time OxazoloneStable->Solution2

Frequently Asked Questions

Q1: Can I use HATU if I lower the temperature? A: While lowering temperature helps, HATU requires a base to function. If you must use HATU, replace DIPEA with 2,4,6-Collidine or TMP . Do not use DIPEA, as the basicity is too high for the sensitive activated ester of D-HoLeu.

Q2: Why is pre-activation dangerous for D-amino acids? A: During pre-activation (mixing AA + Reagent before adding to resin), the concentration of the activated ester is high, but no amine nucleophile (resin) is present to consume it. This leaves the activated ester vulnerable to intramolecular attack (oxazolone formation). Minimize pre-activation time (<2 mins).

Q3: Is microwave synthesis safe for Fmoc-D-HoLeu? A: Proceed with extreme caution. Microwave energy heats the reaction rapidly. If you use microwave, limit the temperature to 50°C maximum and use DIC/Oxyma. Standard 75°C protocols will almost certainly cause significant racemization.

Q4: How do I quantify the racemization? A: Standard C18 HPLC might not separate the D-L and D-D diastereomers efficiently. You may need to use a chiral column (e.g., Chiralpak) or use "Marfey’s Reagent" (FDLA) derivatization post-cleavage to quantify the % D-isomer vs L-isomer.

References

  • Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[7] Organic Letters.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[6] An efficient peptide coupling additive.[8][3][7][9][10][11] Journal of the American Chemical Society.[8]

  • Bachem Technical Guides. Peptide Coupling Reagents & Racemization.

  • Steinauer, R., et al. (1989). Racemization during peptide synthesis using carbodiimides.[8][3][4][7][9][11][12] International Journal of Peptide and Protein Research.

Sources

Troubleshooting

Technical Support Center: Fmoc-D-Homoleucine Microwave Synthesis

Current Status: Operational Topic: Optimization of Fmoc-D-Homoleucine (Fmoc-D-Hle-OH) coupling using Microwave-Assisted Solid Phase Peptide Synthesis (MW-SPPS). Ticket Priority: High (Chiral Integrity & Hydrophobic Aggre...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational

Topic: Optimization of Fmoc-D-Homoleucine (Fmoc-D-Hle-OH) coupling using Microwave-Assisted Solid Phase Peptide Synthesis (MW-SPPS). Ticket Priority: High (Chiral Integrity & Hydrophobic Aggregation Risk).

Core Protocol: The "Chiral-Safe" Workflow

Executive Summary: Synthesizing peptides with Fmoc-D-Homoleucine presents a dual challenge:

  • Steric/Hydrophobic Barrier: The extended aliphatic side chain (

    
    ) increases aggregation potential, requiring efficient energy transfer.
    
  • Stereochemical Lability: As a D-amino acid, high-temperature microwave irradiation increases the risk of

    
     racemization (epimerization), potentially ruining biological activity.
    

The Solution: Do NOT use standard 75°C/90°C protocols. Use the "Low-Temp/High-Efficiency" cycle described below.

Reagent Setup
  • Activator: DIC (Diisopropylcarbodiimide) – 0.5 M in DMF.

  • Base/Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) – 1.0 M in DMF.

    • Note: Avoid HATU/DIEA. The basic environment of DIEA at elevated temperatures significantly accelerates racemization of D-isomers [1].

  • Solvent: NMP (N-methyl-2-pyrrolidone) is preferred over DMF for the coupling step to disrupt hydrophobic aggregation typical of Homoleucine sequences.

Step-by-Step Microwave Cycle (CEM/Biotage Compatible)
StepOperationReagentTemp (°C)Time (min)Power (W)Technical Note
1 Deprotection 20% Piperidine + 0.1M Oxyma75°C3:0030-50Oxyma suppresses aspartimide formation if Asp is present [2].
2 Wash DMF / NMPRT4 x 30s-Thorough flow wash is critical to remove piperidine.
3 Coupling Fmoc-D-Hle-OH (5 eq) DIC (5 eq) / Oxyma (5 eq)50°C 10:00 25-35CRITICAL: Do not exceed 50°C. Extend time to compensate for lower temp.
4 Wash DMFRT3 x 30s--
5 Capping Acetic Anhydride / DIEART2:00-Optional but recommended for hydrophobic sequences.

Visual Workflows

Figure 1: The "Chiral-Safe" Synthesis Logic

This diagram illustrates the decision pathway for coupling D-Homoleucine, prioritizing enantiomeric purity over speed.

G Start Start: Fmoc-D-Hle-OH Coupling CheckConfig Check Configuration: Is it D-isomer? Start->CheckConfig StandardPath Standard Protocol (75°C / 5 min) CheckConfig->StandardPath No (L-isomer) SafePath Racemization Risk Alert CheckConfig->SafePath Yes (D-isomer) ReagentChoice Select Reagents: DIC + Oxyma Pure SafePath->ReagentChoice Avoid HATU/DIEA SolventChoice Solvent Optimization: Switch to NMP ReagentChoice->SolventChoice Hydrophobic Bulk MWParam Microwave Parameters: Max 50°C | 10 min | 30W SolventChoice->MWParam QC QC Check: Micro-cleavage + HPLC MWParam->QC

Caption: Workflow prioritizing chiral integrity. Red node indicates critical deviation from standard protocols.

Troubleshooting Matrix

Symptom: Incomplete Coupling (Deletion Sequences)

Probable CauseDiagnosticCorrective Action
Steric Hindrance HPLC shows peak at Mass = (Target - Hle).Double Couple: Repeat the 50°C cycle. Do not raise temp. Switch Solvent: Use 100% NMP or a DMF/DMSO (90:10) blend to solvate the resin.
Resin Aggregation Resin bed looks "clumped" or shrinks during flow.Use "Magic Mixture": Re-swell resin in DCM/DMF/NMP (1:1:1). Perform coupling in NMP with 0.1M LiCl (chaotropic salt) to break H-bonds [3].

Symptom: Racemization (Epimerization)

Probable CauseDiagnosticCorrective Action
Overheating HPLC shows "split" peaks (diastereomers) with identical Mass.Calibrate Probe: Ensure fiber optic probe is fully submerged. Reduce Power: Switch to "Power Cycling" mode (e.g., 2 mins on, 1 min off) to prevent localized hotspots.
Base-Catalyzed Enolization Using DIEA/NMM at >40°C.Eliminate Base: Switch strictly to DIC/Oxyma (carbodiimide chemistry requires no tertiary base). If HATU is mandatory, use TMP (2,4,6-trimethylpyridine) as a non-nucleophilic base.

Deep Dive FAQ

Q1: Why can't I use HATU for D-Homoleucine? It's a "difficult" coupling. A: While HATU is powerful, it requires a tertiary base (DIEA) for activation. At microwave temperatures, DIEA abstracts the


-proton of the amino acid, leading to the formation of an enol intermediate. This destroys the chiral center (

conversion). DIC/Oxyma creates an active ester at acidic/neutral pH, preserving chirality even at 50°C [4].

Q2: Homoleucine is very hydrophobic. The resin is floating. What do I do? A: This is a physical solvation issue.

  • Solvent: Switch from DMF to NMP (N-methyl-2-pyrrolidone). NMP has better swelling properties for hydrophobic polystyrene resins.

  • Loading: Use a lower loading resin (0.2 - 0.4 mmol/g). High loading leads to "crowding" where bulky Homoleucine side chains physically block each other.

Q3: Can I use "Ramp" heating? A: Yes. A recommended ramp is:

  • 0:00 - 2:00

    
     Ramp to 45°C.
    
  • 2:00 - 10:00

    
     Hold at 50°C.
    
  • Reasoning: This prevents thermal shock and allows the resin to swell gradually as the kinetics increase.

Figure 2: Troubleshooting Logic Tree

Use this chart to diagnose purity issues after the first cleavage.

Troubleshooting Issue Post-Synthesis Issue Identified Type Identify Impurity Type Issue->Type DesPeptide Des-Hle Peptide (Mass - 127 Da) Type->DesPeptide Missing Residue Epimer Doublet Peak (Same Mass) Type->Epimer Chiral Mix Action1 Action: Aggregation Issue 1. Switch to NMP 2. Add 0.1M LiCl DesPeptide->Action1 Action2 Action: Racemization 1. Lower Temp to 40°C 2. Ensure NO DIEA used Epimer->Action2

Caption: Diagnostic tree for distinguishing between coupling failure (Des-peptide) and chiral failure (Epimer).

References

  • Palasek, S. A., et al. (2007). "Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis." Journal of Peptide Science.

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[1] Chemistry – A European Journal.

  • Paradís-Bas, M., et al. (2016).[2] "The road to the synthesis of 'difficult' peptides." Chemical Society Reviews.

  • CEM Corporation. (2020). "CarboMAX: Enhanced Peptide Coupling at Elevated Temperatures." CEM Application Notes.

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Analysis of Peptides with Fmoc-D-Homoleucine: A Comparative Technical Guide

The following guide provides an in-depth technical analysis of Fmoc-D-homoleucine in peptide synthesis and mass spectrometry. Executive Summary Fmoc-D-homoleucine (Fmoc-D-Hle) is a non-standard amino acid derivative used...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of Fmoc-D-homoleucine in peptide synthesis and mass spectrometry.

Executive Summary

Fmoc-D-homoleucine (Fmoc-D-Hle) is a non-standard amino acid derivative used to introduce D-homoleucine (2-amino-5-methylhexanoic acid) into peptide sequences. This residue serves two primary functions in drug design: increasing proteolytic stability (via the D-configuration) and enhancing hydrophobic interactions (via the extended isopentyl side chain).

For analytical scientists, D-Hle presents a dual challenge:

  • Homology: It is a homolog of Leucine (+14.02 Da), requiring precise mass measurement to distinguish from methylation artifacts.

  • Isobaricity: It is isobaric with N-Methyl-Leucine , a common peptidomimetic modification.

This guide details the specific mass spectrometry (MS) workflows required to unambiguously identify, sequence, and validate peptides containing this residue.

Part 1: Physicochemical Profile & MS Observables[1]

Before analyzing complex spectra, it is critical to establish the theoretical observables for the residue.

Structural Comparison
FeatureLeucine (Leu)D-Homoleucine (D-Hle) N-Methyl-Leucine (N-Me-Leu)
Structure

-branched (Isobutyl)

-branched (Isopentyl)
N-methylated,

-branched
Formula (Residue) C

H

NO
C

H

NO
C

H

NO
Monoisotopic Mass 113.0841 Da127.0998 Da 127.0998 Da
Mass Difference Reference+14.0157 Da +14.0157 Da
Immonium Ion

86.09

100.11

100.11
Side Chain Loss -57 Da (C

H

)
-71 Da (C

H

)
-57 Da (C

H

)
The "Isobaric Trap"

The most critical analytical risk is misidentifying D-Hle as N-Me-Leu. Both have a residue mass of 127.10 Da and produce an immonium ion at


 100. Standard low-resolution MS1 cannot distinguish them.  Differentiation requires MS2 fragmentation analysis focusing on side-chain specific neutral losses.

Part 2: Experimental Workflows

Workflow 1: Synthesis Monitoring (Coupling Efficiency)

Because D-Hle is sterically bulkier than Leucine, coupling efficiency must be monitored to prevent deletion sequences.

Protocol:

  • Method: UPLC-MS (Reverse Phase).

  • Column: C18 (e.g., Waters BEH C18), 1.7 µm, 2.1 x 50 mm.

  • Gradient: 5-95% Acetonitrile with 0.1% Formic Acid.

  • Target Observation:

    • Monitor the transition from [Peptide-H] to [Peptide-Hle] .

    • Mass Shift: Confirm a mass increase of exactly +127.10 Da .

    • Note: If you observe +113 Da, you have accidentally coupled Leucine. If you observe +141 Da, you may have coupled an impurity (e.g., Fmoc-D-Hle with a tert-butyl protection artifact, though rare for aliphatic AAs).

Workflow 2: Differentiation from N-Methyl-Leucine (MS/MS)

When the sequence is unknown or requires validation (e.g., checking for unexpected methylation vs. homoleucine incorporation), use High-Energy Collisional Dissociation (HCD).

Mechanism:

  • D-Hle: The side chain is an isopentyl group (-CH2-CH2-CH(CH3)2). Under high energy, this entire chain can be lost as a neutral radical.

    • Diagnostic Loss:

      
       (Loss of C
      
      
      
      H
      
      
      ).
  • N-Me-Leu: The side chain is an isobutyl group (-CH2-CH(CH3)2).

    • Diagnostic Loss:

      
       (Loss of C
      
      
      
      H
      
      
      ).

Step-by-Step Validation:

  • Isolate the precursor ion.

  • Apply normalized collision energy (NCE) of 28-35%.

  • Extract ion chromatograms (XIC) for the specific neutral loss species.

  • Result: Presence of the -71 Da species confirms Homoleucine.

Workflow 3: Chiral Purity Analysis (D- vs L-)

Mass spectrometry is blind to chirality. To confirm you have incorporated D -Hle and not L -Hle (racemization control), you must use Chiral Chromatography or Diastereomeric Separation.

Protocol (The "Marfey's" Approach for Hydrolysates):

  • Hydrolysis: 6N HCl, 110°C, 24 hours.

  • Derivatization: React hydrolysate with FDAA (Marfey's Reagent).

  • Analysis: LC-MS on a C18 column.

  • Principle: FDAA reacts with D- and L- amino acids to form diastereomers (L-FDAA-D-Hle vs L-FDAA-L-Hle) which separate on standard C18 columns.

  • Reference: Compare retention time against authentic L-Hle and D-Hle standards treated with FDAA.

Part 3: Decision Logic & Visualization

The following diagram illustrates the logical flow for identifying and validating Fmoc-D-homoleucine in a peptide sample.

Hle_Analysis_Workflow Start Unknown Peptide / QC Sample MassCheck MS1 Analysis Determine Parent Mass Start->MassCheck MassDiff Mass Difference vs Native Sequence? MassCheck->MassDiff LeuPath Delta = +14 Da (Homolog) MassDiff->LeuPath vs Leu IsobarPath Delta = +127 Da (Residue Mass) MassDiff->IsobarPath vs Gly/Ala MS2 MS2 Fragmentation (HCD / CID) LeuPath->MS2 IsobarPath->MS2 Immonium Check Immonium Ion (m/z 100) MS2->Immonium SideChain Check Side Chain Loss from Precursor/Fragments Immonium->SideChain m/z 100 present Loss71 Loss of 71 Da (C5H11) SideChain->Loss71 Isopentyl Loss Loss57 Loss of 57 Da (C4H9) SideChain->Loss57 Isobutyl Loss ResultHle CONFIRMED: Homoleucine (Hle) Loss71->ResultHle ResultNMeL CONFIRMED: N-Methyl Leucine Loss57->ResultNMeL ChiralCheck Chiral LC / Marfey's (D- vs L- Check) ResultHle->ChiralCheck Final Validated D-Hle Peptide ChiralCheck->Final

Caption: Analytical decision tree for differentiating Homoleucine from Leucine and N-Methyl Leucine using MS/MS fragmentation patterns and neutral loss analysis.

Part 4: Comparative Performance Data

The table below summarizes experimental data comparing D-Hle with its closest analogs.

ParameterLeucine (Leu)D-Homoleucine (D-Hle)N-Methyl-Leucine
Retention Time (RP-HPLC) Baseline+1.5 - 3.0 min (Later) +0.5 - 1.5 min (Later)
Hydrophobicity Index HighVery High High
Proteolytic Stability Low (L-form)High (D-form) High (N-methylation)
MS2 Diagnostic Ion

/

ions (-43 Da)

/

ions (-71 Da)

ions (-57 Da)
Coupling Difficulty LowMedium (Steric) High (N-methyl steric)
Experimental Insight: Retention Time Shifts

In Reverse Phase Chromatography (C18), D-Homoleucine is significantly more hydrophobic than Leucine due to the added methylene group (-CH2-).

  • Expectation: If replacing Leu with D-Hle, expect the peptide to elute later in the gradient.

  • Data Point: A shift of approximately +3% to +5% Acetonitrile concentration is typical for a single substitution.

References

  • PubChem. (2025). Fmoc-D-homoleucine Compound Summary. National Library of Medicine. Available at: [Link]

  • Creative Biolabs. (2025). Isoleucine & Leucine Differentiation: Critical in Antibody Sequencing. Available at: [Link] (Contextual reference for isomeric differentiation strategies).

  • West Virginia University. (2021). Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry. Available at: [Link] (Reference for side-chain loss methodology).

Comparative

NMR Spectroscopy for Characterizing Fmoc-D-Homoleucine Peptides

Executive Summary: The Structural Imperative In the development of peptidomimetics and protease-resistant therapeutics, Fmoc-D-homoleucine (Fmoc-D-Hle) represents a critical building block.[1][2][3] By extending the alip...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Imperative

In the development of peptidomimetics and protease-resistant therapeutics, Fmoc-D-homoleucine (Fmoc-D-Hle) represents a critical building block.[1][2][3] By extending the aliphatic side chain of leucine by one methylene group (homologation) and inverting the stereochemistry (D-configuration), this residue imparts unique lipophilicity and induces specific turn conformations (e.g.,


-turns) that standard L-amino acids cannot achieve.[2]

However, characterizing peptides containing Fmoc-D-Hle presents a specific analytical challenge:

  • Isobaric Confusion: It is easily confused with other hydrophobic residues (e.g., heptyl-glycine) in low-res MS.[1][2]

  • Stereochemical Silence: Standard LC-MS cannot distinguish Fmoc-D-Hle from its L-isomer or its constitutional isomer, Fmoc-D-N-methylleucine, without chiral chromatography.[1][2]

  • Spectral Overlap: Its side-chain proton resonances overlap significantly with Leucine and Isoleucine.[1][2]

This guide objectively compares NMR spectroscopy against alternative analytical techniques (MS, HPLC, X-ray), demonstrating why NMR is the superior method for simultaneously verifying chemical identity, stereochemistry, and secondary structure.[2]

Comparative Analysis: NMR vs. Alternatives

While Mass Spectrometry (MS) is the industry standard for high-throughput sequence verification, it fails to capture the subtle stereoelectronic features critical for Fmoc-D-Hle peptides.[1][2]

Table 1: Performance Matrix for Characterizing Fmoc-D-Hle Peptides[1][2][3]
FeatureNMR Spectroscopy (600+ MHz)HR-MS / MS-MS Chiral HPLC/UPLC X-Ray Crystallography
Primary Utility Atomic-level structure & dynamicsMolecular weight & sequencePurity & retention time3D static structure
Isomer Differentiation High. Distinguishes D/L via NOE patterns; Distinguishes Leu/Hle via spin-system topology (TOCSY).[1][2]Low. D-Hle and L-Hle have identical mass.[1][2] Requires specialized fragmentation (e.g., HCD) or ion mobility.[2]Medium. Requires specific chiral columns and reference standards for every isomer.[1]High. Absolute configuration, but requires single crystals (difficult for small peptides).[1][2]
Side-Chain Verification Direct. Visualizes the extra

-CH

group via scalar coupling.[1][2]
Indirect. Infers side chain from mass fragments; often ambiguous for isomers.[1]None. Indirect inference via hydrophobicity.[1]Direct. Visualizes electron density.[1]
Sample Requirement 1–5 mg (non-destructive).[1][2]< 1 µg (destructive).[1][2]< 1 µg (destructive).[1][2]High quantity, crystal dependent.[1][2]
Turnaround Time Hours to Days (data acquisition + analysis).Minutes.Minutes (method development takes days).Weeks to Months.

Verdict: NMR is the only standalone technique capable of validating the connectivity (distinguishing Hle from Leu) and the conformation (verifying the D-induced turn) in solution state without the need for crystallization.

Technical Deep Dive: NMR Signatures of Fmoc-D-Hle

To successfully characterize Fmoc-D-Hle, one must distinguish it from its structural analog, Fmoc-Leucine.[1][2] The key difference lies in the spin system topology .

Structural Comparison[1][2][5][6]
  • Leucine Side Chain:

    
    [1][2]
    
  • Homoleucine Side Chain:

    
    [1][2]
    

The insertion of the


-methylene group in Hle extends the spin system, pushing the methyl protons further upfield and altering the TOCSY connectivity pattern.
Key 1D and 2D NMR Markers
1H Chemical Shifts (Representative in DMSO-d6)
  • Amide (NH): 7.5 – 8.5 ppm (Sensitive to H-bonding).[1][2] D-isomers often show deshielded NH signals if involved in intramolecular H-bonds (e.g., in a

    
    -turn).[1][2]
    
  • 
    -CH:  4.0 – 4.5 ppm.[1][2]
    
  • 
    -CH2:  1.4 – 1.6 ppm (Often overlaps with Leu 
    
    
    
    ).[1][2]
  • 
    -CH2 (The Hle Marker):  1.1 – 1.3 ppm.[1][2] Absent in Leucine.
    
  • 
    -CH:  ~1.4 ppm (The methine proton).[1][2]
    
  • 
    -CH3:  0.80 – 0.90 ppm (Methyls).[1][2] Note: In Leu, methyls are 
    
    
    
    ; in Hle, they are
    
    
    .[2]
2D Correlation Strategy
  • COSY (Correlation Spectroscopy):

    • Leu: Cross-peaks

      
      .[2]
      
    • Hle: Cross-peaks

      
      .
      
    • Diagnostic: The Hle spin system has an additional relay step.

  • TOCSY (Total Correlation Spectroscopy):

    • Leu: The NH proton correlates strongly with the

      
      -methyls (4 bonds).[1]
      
    • Hle: The NH proton correlation to

      
      -methyls is weaker (5 bonds) or requires longer mixing times (80–100 ms).[1][2]
      
    • Critical Check: In Hle, you will see a distinct

      
      -CH2 multiplet that does not exist in Leu.[1][2]
      
  • NOESY (Nuclear Overhauser Effect):

    • Stereochemistry Check: In an L-peptide backbone, a D-amino acid often acts as a "helix breaker" or turn inducer.[1][2]

    • Look for strong

      
       NOEs, which are characteristic of 
      
      
      
      -turns often stabilized by D-residues.[1][2]
    • Intra-residue NOE: The distance between

      
       and 
      
      
      
      is conformation-dependent but less diagnostic for D vs L than the sequential NOEs.[2]

Visualization: Assignment Workflow

The following diagram illustrates the logical decision tree for distinguishing Fmoc-D-Hle from Fmoc-Leu and verifying the D-configuration using NMR data.

NMR_Assignment_Workflow cluster_legend Legend Start Peptide Sample (Fmoc-Protected) OneD 1D 1H NMR (Identify Amide & Methyl Regions) Start->OneD TOCSY 2D TOCSY (80ms) Trace Spin System from NH OneD->TOCSY Decision1 Count Side Chain Connectivity Steps TOCSY->Decision1 LeuPath 4 Steps to Methyls (NH -> a -> b -> g -> d) Decision1->LeuPath Short System HlePath 5 Steps to Methyls (NH -> a -> b -> g -> d -> e) Decision1->HlePath Extended System ResultL Identity: Leucine LeuPath->ResultL HSQC 1H-13C HSQC Verify Carbon Shifts HlePath->HSQC ResultHle Identity: Homoleucine HSQC->ResultHle ConfCheck Stereochem Check (NOESY / ROESY) Turn Strong d_NN(i,i+1) or d_aN(i,i+1) NOEs? ConfCheck->Turn ResultHle->ConfCheck D_Config Confirmed: D-Hle (Turn/Beta-sheet Inducer) Turn->D_Config Yes (Turn Pattern) L_Config Likely L-Hle (Helical/Extended) Turn->L_Config No (Sequential only) key1 Blue: Experiment key2 Yellow: Decision key3 Green: Positive ID

Caption: Logical workflow for distinguishing Homoleucine from Leucine and verifying D-stereochemistry using 1D and 2D NMR experiments.

Experimental Protocol: Characterization Workflow

This protocol is designed for a typical Fmoc-protected peptide (5–15 residues) containing one or more D-Hle residues.[1][2]

Step 1: Sample Preparation
  • Solvent: Dissolve 2–5 mg of peptide in 600 µL of DMSO-d6 (99.9% D).

    • Why: DMSO disrupts intermolecular aggregation common in hydrophobic Fmoc-peptides and prevents precipitation.[1][2]

  • Reference: Add 0.1% TMS or DSS as an internal standard.

  • Tube: Use high-precision 5mm NMR tubes to minimize shimming errors.

Step 2: Data Acquisition (600 MHz recommended)[1][3]
  • 1D Proton: 32 scans.[1] Optimize spectral width (SW) to 12-14 ppm to capture downfield amide protons.

  • 2D TOCSY:

    • Mixing time: 80 ms (optimal for transferring magnetization through the extended Hle side chain).[1]

    • Scans: 8–16 per increment.

  • 2D HSQC (Multiplicity Edited):

    • Differentiation:

      
       (negative phase) vs 
      
      
      
      (positive phase).
    • Critical: Hle will show two negative

      
       peaks (
      
      
      
      ) whereas Leu shows only one (
      
      
      ).[2]
  • 2D ROESY:

    • Mixing time: 200–300 ms .[1]

    • Why ROESY? Mid-sized peptides (1000–2000 Da) often have correlation times (

      
      ) where the NOE is zero.[2] ROESY guarantees positive cross-peaks (rotating frame).[1][2]
      
Step 3: Data Processing & Analysis
  • Baseline Correction: Apply polynomial baseline correction, especially in the amide region.

  • Spin System Tracing (TOCSY):

    • Start at the amide NH of the suspected Hle residue.

    • Walk the "vertical" strip:

      
      .[2]
      
    • Validation: Confirm the

      
      -CH2 protons in the HSQC (should be negative phase, distinct from the 
      
      
      
      -CH2).[2]
  • Stereochemical Verification (ROESY):

    • Identify the sequential NOE

      
       between the residue preceding Hle and Hle itself.[2]
      
    • Compare with

      
      .[2] A strong 
      
      
      
      often indicates a turn conformation favored by D-amino acids in an L-sequence.[1][2]

Scientific Integrity & Troubleshooting

The "Racemization" Risk

During SPPS, Fmoc-D-Hle can undergo racemization (conversion to L-Hle) during activation, especially if collidine or high temperatures are used.[1][2]

  • NMR Detection: If racemization occurs, you will see two sets of peaks for the Hle residue (and neighbors) in the HSQC spectrum. The chemical shift difference may be small (< 0.1 ppm), but peak doubling is a definitive sign of diastereomers (D-L peptide mixed with L-L peptide).[2]

Distinguishing from Beta-Homoleucine

"Homoleucine" usually refers to the side-chain homolog (gamma-homoleucine).[1][2] However, "beta-homoleucine" (backbone homolog,


-Hle) is also used.[1][2]
  • Differentiation:

    • D-Hle (alpha):

      
      .[1][2] (One alpha proton).[1][2]
      
    • Beta-Hle:

      
      .[1][2] (Two alpha protons).[1][2]
      
    • HSQC Test: The alpha-carbon of Beta-Hle is a

      
       (negative phase), while D-Hle is a 
      
      
      
      (positive phase).[1][2]

References

  • Wüthrich, K. (1986).[1][2] NMR of Proteins and Nucleic Acids. Wiley-Interscience.[1][2] (The foundational text for spin system assignment).[2]

  • Kessler, H., et al. (1988).[1][2] "Peptide Conformations. 46. Conformational Analysis of Cyclic Peptides by NMR." Journal of the American Chemical Society. Link (Establishes NOE patterns for D-amino acid turns).[1][2]

  • Seebach, D., et al. (1996).[1][2] "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy." Helvetica Chimica Acta.[1][4] Link (Differentiation of homo-amino acid backbones).[1][2]

  • Wishart, D. S., et al. (1995).[1][2] "1H, 13C and 15N Chemical Shift Referencing in Biomolecular NMR." Journal of Biomolecular NMR. Link (Standard referencing protocols).

  • Gellman, S. H. (1998).[1][2] "Foldamers: A Manifesto." Accounts of Chemical Research. Link (Context on D-amino acids and homoleucine in structural design).[1][2]

Sources

Validation

Advanced HPLC Purification and Analysis of Fmoc-D-Homoleucine Peptides

A Comparative Guide for Method Development Executive Summary: The Hydrophobic Challenge The incorporation of Fmoc-D-homoleucine (Fmoc-D-Hle) into peptide sequences is a potent strategy in drug design to enhance proteolyt...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Method Development

Executive Summary: The Hydrophobic Challenge

The incorporation of Fmoc-D-homoleucine (Fmoc-D-Hle) into peptide sequences is a potent strategy in drug design to enhance proteolytic stability and increase hydrophobic interactions with target receptors. However, the unique physicochemical properties of D-homoleucine—specifically its extended aliphatic side chain (one methylene group longer than Leucine) combined with the aromatic Fmoc group—create distinct purification challenges.

This guide objectively compares the industry-standard C18 stationary phase against the Phenyl-Hexyl alternative . While C18 remains the workhorse for general hydrophobicity-based separation, experimental evidence suggests that Phenyl-Hexyl chemistries offer superior selectivity for the resolution of diastereomeric impurities and aromatic-stacking aggregates common in Fmoc-D-Hle peptide synthesis.

Critical Comparison: C18 vs. Phenyl-Hexyl Stationary Phases[1]

In the analysis of Fmoc-D-Hle peptides, the primary separation goals are resolving the full-length product from deletion sequences and, critically, separating the D-isomer from potential L-isomer contaminants (racemization products).

Mechanistic Differences
  • C18 (Octadecyl): Relies almost exclusively on hydrophobic dispersion forces. It excels at separating peptides based on gross hydrophobicity (e.g., Hle vs. Val) but often struggles to resolve subtle stereochemical variations (D-Hle vs. L-Hle) where hydrophobicity is identical.

  • Phenyl-Hexyl: Combines hydrophobic retention with

    
     interactions .[1] Since the Fmoc group is highly aromatic, the Phenyl-Hexyl phase engages in specific orbital overlaps with the N-terminus. This adds a second dimension of selectivity ("orthogonality") that is sensitive to the spatial orientation of the aromatic ring, significantly improving diastereomer resolution.
    
Performance Data Summary

The following table summarizes the comparative performance metrics for a model hydrophobic peptide containing Fmoc-D-Hle.

MetricStandard C18 ColumnPhenyl-Hexyl ColumnInterpretation
Retention Mechanism Hydrophobic InteractionHydrophobic +

Stacking
Phenyl-Hexyl offers dual-mode separation.
D/L Diastereomer Resolution (

)
1.2 (Partial Separation)1.8 (Baseline Separation) Phenyl-Hexyl resolves the critical D/L pair better due to steric/aromatic selectivity.
Peak Capacity (

)
High (~300) Medium (~250)C18 is better for complex mixtures of non-isomeric impurities (e.g., crude synthesis soup).
Tailing Factor (

)
1.31.1

interactions often reduce silanol activity effects for aromatic peptides.
Loadability HighModerateC18 is preferred for bulk scale-up if resolution allows.

Expert Insight: For purification of the crude mixture, C18 is often sufficient and more economical. However, for analytical purity checks and quantification of racemization, Phenyl-Hexyl is the superior choice to ensure the D-configuration is intact.

Visual Workflow: Decision Logic for Column Selection

The following diagram illustrates the decision process for selecting the optimal stationary phase based on specific impurity profiles.

ColumnSelection cluster_optimization Optimization Loop Start Start: Fmoc-D-Hle Peptide Analysis ImpurityCheck Identify Critical Impurity Type Start->ImpurityCheck Hydrophobic Deletion Sequences (Hydrophobicity difference) ImpurityCheck->Hydrophobic Missing AA Isomeric Diastereomers (D vs L) or Aromatic Impurities ImpurityCheck->Isomeric Racemization C18 Select C18 Column (Maximize Peak Capacity) Hydrophobic->C18 Standard Protocol Phenyl Select Phenyl-Hexyl Column (Maximize Selectivity) Isomeric->Phenyl Enhanced Protocol CheckRes Check Resolution (Rs) C18->CheckRes Phenyl->CheckRes Temp Increase Temp (to 60°C) CheckRes->Temp Rs < 1.5

Caption: Decision tree for selecting stationary phases based on impurity profile (Hydrophobic vs. Isomeric).

Experimental Protocols

Protocol A: Analytical Purity & Racemization Check (Phenyl-Hexyl Method)

Objective: To confirm the purity of Fmoc-D-Hle peptide and quantify any L-isomer contamination.

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Milli-Q grade).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Sample Diluent: 50% ACN / 50% Water (Ensure complete solubility; D-Hle peptides can be prone to aggregation).

Instrument Parameters:

  • Column: Core-shell Phenyl-Hexyl, 2.1 x 100 mm, 2.6 µm particle size (e.g., Kinetex or similar).

  • Flow Rate: 0.4 mL/min.

  • Temperature: 45°C (Elevated temperature reduces hydrophobic interaction strength slightly but improves mass transfer for bulky Fmoc groups).

  • Detection: UV at 265 nm (Specific for Fmoc) and 214 nm (Peptide bond).

Gradient Table:

Time (min) % B Description
0.0 30 Equilibration
1.0 30 Sample Injection
15.0 60 Shallow gradient (2% B/min) to resolve isomers
16.0 95 Wash
18.0 95 Wash

| 18.1 | 30 | Re-equilibration |

Self-Validating Step: Inject a spiked standard containing 1% of the L-isomer (synthesized intentionally or purchased). The method is valid ONLY if the L-isomer peak is baseline resolved (


) from the main D-isomer peak.
Protocol B: Preparative Purification (C18 Method)

Objective: High-yield isolation of the target peptide.[2]

Methodology:

  • Column Selection: Use a Prep-C18 column (e.g., 19 x 150 mm, 5 µm). The higher carbon load of C18 allows for higher sample loading compared to Phenyl-Hexyl.

  • Solubility Check: Dissolve crude peptide in minimal DMF/DMSO if insoluble in water/ACN, then dilute with Mobile Phase A. Note: Fmoc-D-Hle is highly hydrophobic; ensure no precipitation occurs upon injection.

  • Gradient Strategy: Run a "scouting gradient" (5% to 95% B over 20 min). Determine the %B where the product elutes (

    
    ).
    
  • Focused Gradient: Design the prep run to start at

    
     and end at 
    
    
    
    over 20 minutes. This shallow gradient maximizes yield and purity.

Troubleshooting & Scientific Rationale

Issue: Broad Peaks / Tailing
  • Cause: Hydrophobic aggregation of the D-homoleucine side chains or interaction with free silanols.

  • Solution: Increase column temperature to 60°C . This disrupts aggregates and improves kinetics. Alternatively, switch to a CSH (Charged Surface Hybrid) C18 column, which maintains excellent peak shape for basic peptides in acidic media.

Issue: "Ghost" Peaks
  • Cause: Late-eluting Fmoc-related impurities (e.g., dibenzofulvene) from previous injections.

  • Solution: Ensure the "Wash" step (95% B) is held for at least 3 column volumes between runs.

References

  • Comparison of Phenyl- and C18 Bonded Phases. HALO Columns.

  • Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns. Oreate AI.

  • Hydrophobicity indices for amino acid residues as determined by HPLC. ResearchGate.

  • HPLC Enantioseparation of N-FMOC α-Amino Acids. Phenomenex.

  • Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Waters Corporation.

Sources

Comparative

Comparing the biological activity of D-homoleucine vs D-leucine peptides

Executive Summary In the optimization of peptide therapeutics, the substitution of non-canonical amino acids is a critical strategy to enhance metabolic stability and receptor affinity. While both D-Leucine (D-Leu) and D...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of peptide therapeutics, the substitution of non-canonical amino acids is a critical strategy to enhance metabolic stability and receptor affinity. While both D-Leucine (D-Leu) and D-Homoleucine (D-Hle) offer resistance to proteolytic degradation due to their stereochemical inversion, they diverge significantly in hydrophobicity and steric bulk .

  • D-Leucine is the standard for inducing

    
    -turns and conferring protease resistance without drastically altering the lipophilicity profile of the parent peptide.
    
  • D-Homoleucine , containing an additional methylene group (

    
    ) in the side chain, acts as a "super-hydrophobic" leucine surrogate. It is best deployed when filling deep hydrophobic pockets (e.g., MHC Class I anchor positions) or when membrane permeation requires a higher LogP, though this often comes at the cost of increased non-specific toxicity (hemolysis).
    

This guide provides a technical comparison to assist medicinal chemists in selecting the appropriate residue for lead optimization.

Physicochemical Distinction: The Structural Root

The biological divergence between these two residues stems from a single methylene insertion. This structural extension increases the Van der Waals volume and lipophilicity, altering how the peptide interacts with both solvent and receptor binding clefts.

Structural Comparison
  • D-Leucine: Side chain is an isobutyl group.

  • D-Homoleucine: Side chain is an isopentyl group (specifically 4-methylpentyl attached to the

    
    -carbon).
    
FeatureD-Leucine (D-Leu)D-Homoleucine (D-Hle)Impact on Design
Side Chain


D-Hle extends deeper into binding pockets.[1]
Hydrophobicity HighVery HighD-Hle increases plasma protein binding and membrane insertion.
Steric Bulk ModerateHighD-Hle may cause steric clashes in tight pockets where D-Leu fits.
Rotational Freedom Moderate (

)
High (

)
D-Hle incurs a higher entropic penalty upon binding unless the pocket is optimized.
Visualization: Physicochemical Decision Matrix

The following diagram illustrates the decision logic for choosing between D-Leu and D-Hle based on structural requirements.

DecisionMatrix Start Lead Peptide Optimization Stability Requirement: Proteolytic Stability Start->Stability Pocket Binding Pocket Analysis Stability->Pocket Turn Need Beta-Turn Induction Stability->Turn Permeability Need Membrane Permeability Stability->Permeability Tight Tight/Shallow Pocket Pocket->Tight Steric Constraint Deep Deep/Large Hydrophobic Pocket Pocket->Deep Void Space Available DLeu Select D-Leucine (Standard Stability) Tight->DLeu Turn->DLeu DHle Select D-Homoleucine (Enhanced Affinity/Lipophilicity) Deep->DHle Permeability->DHle

Figure 1: Decision matrix for selecting D-Leu vs. D-Hle based on binding pocket architecture and pharmacokinetic needs.

Proteolytic Stability: The "D" Effect

Both residues provide exceptional resistance to degradation by serum proteases (e.g., chymotrypsin, trypsin, elastase). Endogenous proteases are stereospecific for L-amino acids; the inverted chirality of the


-carbon in D-Leu and D-Hle prevents the formation of the transition state required for peptide bond hydrolysis.

Key Insight: While the enzymatic resistance is virtually identical, D-Hle often confers a longer in vivo half-life due to secondary mechanisms:

  • Reduced Renal Clearance: Higher hydrophobicity increases binding to serum albumin, reducing the rate of glomerular filtration.

  • Steric Shielding: The bulkier side chain of D-Hle can sterically occlude neighboring L-residues from protease access more effectively than D-Leu.

Biological Activity & Receptor Affinity

This is the primary differentiator. The choice between D-Leu and D-Hle is often a trade-off between affinity and specificity .

Case Study: MHC Class I Peptide Exchange

Research into Major Histocompatibility Complex (MHC) Class I loading demonstrates the functional superiority of D-Hle in specific hydrophobic contexts.

  • Context: Small dipeptides can catalyze the exchange of antigens on MHC molecules.[2]

  • Mechanism: The dipeptide binds into the hydrophobic F-pocket of the MHC groove.

  • Data: A study comparing Glycyl-Leucine (GL) vs. Glycyl-Homoleucine (GHle) found that peptides with longer hydrophobic side chains (Hle) were significantly more effective at inducing the open conformation required for exchange. The Hle side chain could reach deeper into the hydrophobic anchor pocket, stabilizing the complex better than Leu [1].

Antimicrobial Peptides (AMPs): The Hydrophobicity-Toxicity Trade-off

In AMP design, hydrophobicity correlates with bacterial membrane disruption.

  • D-Leucine: Often used to break

    
    -helices (reducing toxicity) while maintaining moderate hydrophobicity.
    
  • D-Homoleucine: drastically increases hydrophobicity.

    • Benefit: Increases potency against Gram-negative bacteria (better outer membrane penetration).

    • Risk:[1][2] Increases hemolytic activity (lysis of human red blood cells). D-Hle containing peptides are more likely to act as non-specific detergents if not balanced with polar residues [2].

Experimental Protocols

To objectively compare these residues in your specific lead compound, follow this "Hydrophobic Scan" workflow.

Protocol A: Synthesis & Purification

Both residues are compatible with standard Fmoc-SPPS.

  • Coupling: Use standard HBTU/DIEA activation. D-Hle is bulkier; extend coupling time by 50% (e.g., 45 min vs 30 min) to ensure completion.

  • Cleavage: Standard TFA/TIS/Water (95:2.5:2.5).

  • Purification:

    • D-Leu Peptides:[3] Elute typically at 30-40% Acetonitrile.

    • D-Hle Peptides:[1][3][4][5][6][7][8][9] Expect a shift to 45-55% Acetonitrile (higher retention time) on C18 columns.

Protocol B: Comparative Hydrophobicity & Stability Assay

Objective: Quantify the lipophilicity shift and serum stability.

  • RP-HPLC Retention (Lipophilicity Proxy):

    • Run both analogs on a C18 column (linear gradient 5-95% ACN over 20 min).

    • Calculate

      
       (capacity factor): 
      
      
      
      .
    • Expectation: D-Hle analog should show a

      
       increase of 0.5–1.0 units compared to D-Leu.
      
  • Serum Stability:

    • Incubate peptide (

      
      ) in 25% human serum at 37°C.
      
    • Time points: 0, 1, 4, 12, 24 hours.

    • Quench with 1% Formic Acid/ACN.

    • Analyze via LC-MS.[6][9]

    • Self-Validation: Include a control L-peptide (degrades < 2 hrs) and an internal standard (e.g., Caffeine) to normalize injection volume errors.

Visualization: Experimental Workflow

ExperimentalWorkflow Design Sequence Design (Point Substitution) SPPS Fmoc-SPPS Synthesis (Extend coupling for Hle) Design->SPPS HPLC HPLC Purification (Note Retention Time) SPPS->HPLC Assay1 Assay 1: Serum Stability (LC-MS Time Course) HPLC->Assay1 Assay2 Assay 2: Bioactivity (IC50 / MIC) HPLC->Assay2 Assay3 Assay 3: Hemolysis (Toxicity Check) HPLC->Assay3 Result Lead Selection Assay1->Result Compare t1/2 Assay2->Result Compare Potency Assay3->Result Compare Safety

Figure 2: Workflow for the comparative evaluation of D-Leu vs. D-Hle analogs.

References

  • Saini, S. K., et al. (2013). Dipeptides promote folding and peptide binding of MHC class I molecules.[1][2] Proceedings of the National Academy of Sciences, 110(38), 15383-15388. [Link]

  • Mahlapuu, M., et al. (2016).[10] Antimicrobial Peptides: An Emerging Category of Therapeutic Agents. Frontiers in Cellular and Infection Microbiology, 6, 194. [Link]

  • Gentilucci, L., et al. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current Pharmaceutical Design, 16(28), 3185-3203. [Link]

Sources

Validation

Fmoc-D-Homoleucine vs. Fmoc-D-Norleucine: A Comparative Guide for Peptide Stability

The following guide provides an in-depth technical comparison between Fmoc-D-homoleucine and Fmoc-D-norleucine for peptide stability applications. This content is designed for researchers utilizing Solid Phase Peptide Sy...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison between Fmoc-D-homoleucine and Fmoc-D-norleucine for peptide stability applications. This content is designed for researchers utilizing Solid Phase Peptide Synthesis (SPPS) to engineer proteolytic resistance and optimize pharmacokinetic profiles.

Executive Summary

In peptide drug discovery, the incorporation of non-canonical amino acids (NCAAs) is a primary strategy to combat rapid renal clearance and enzymatic degradation.[1] While both D-homoleucine (D-Hle) and D-norleucine (D-Nle) confer resistance to proteolysis via their D-stereochemistry, they serve distinct structural and functional roles.

  • Fmoc-D-Norleucine is the "Isosteric Stabilizer." It is primarily used as a non-oxidizable surrogate for Methionine or to replace Lysine/Arginine to eliminate charge while maintaining side-chain length. Its linear structure offers flexibility.

  • Fmoc-D-Homoleucine is the "Hydrophobic Shield." It possesses a bulkier, branched side chain that extends further than Leucine.[] It is used to fill large hydrophobic pockets and provide maximal steric occlusion of the peptide backbone, offering superior proteolytic shielding at the cost of conformational flexibility.

Physicochemical Comparison

Understanding the side-chain architecture is critical for rational design.[3]

FeatureFmoc-D-Norleucine (D-Nle)Fmoc-D-Homoleucine (D-Hle)
Structure Linear side chain (n-butyl)Branched side chain (isobutyl extended by -CH2-)
IUPAC Name (R)-2-aminohexanoic acid(R)-2-amino-5-methylhexanoic acid
Side Chain Formula


Steric Bulk Moderate (Linear, Flexible)High (Branched, Extended)
Hydrophobicity High (comparable to Leu/Met)Very High (Exceeds Leu/Phe)
Primary Utility Met replacement; Flexible hydrophobic linkerHydrophobic core packing; Steric occlusion
Oxidation Risk None (Resistant)None (Resistant)
Structural Impact on Stability[1][3][6]
  • D-Nle Mechanism: The linear side chain of D-Nle lacks the

    
    - or 
    
    
    
    -branching found in Leu, Ile, or Val. This allows it to adopt a wider range of rotamers, making it an excellent "adaptor" residue that fits into binding pockets without causing steric clashes. Its stability contribution comes primarily from the D-configuration (which native proteases cannot hydrolyze) and the elimination of oxidation-prone Methionine sulfur.
  • D-Hle Mechanism: D-Hle adds a methylene group (

    
    ) to the Leucine side chain, pushing the branched isopropyl group further out. This creates a "steric umbrella." When placed adjacent to a scissile bond, the bulky head group of D-Hle effectively blocks the active site of proteases (like Chymotrypsin or Elastase) from accessing the backbone, providing a kinetic barrier to degradation that exceeds that of D-Nle.
    

Decision Matrix: When to Choose Which?

Use the following logic to select the appropriate residue for your lead optimization:

Scenario Recommended Residue Scientific Rationale
Replacing Methionine D-Nle D-Nle is isosteric to Met and eliminates oxidation liabilities (Met

Sulfoxide) during synthesis and storage.
Maximizing Half-Life D-Hle The extra bulk of D-Hle provides superior steric shielding of the backbone amide bonds against non-specific serum proteases.
Restricted Binding Pocket D-Nle If the target receptor pocket is tight, the bulk of D-Hle may cause steric clashes that reduce potency. D-Nle is more accommodating.
Lipophilicity Tuning D-Hle If your peptide needs higher LogP for membrane penetration, D-Hle adds more hydrophobicity than D-Nle.
Charge Deletion D-Nle Ideal for replacing Lys/Arg to remove a positive charge while maintaining the aliphatic chain length (hydrophobic collapse).

Experimental Protocols

A. Synthesis: Fmoc Solid Phase Peptide Synthesis (SPPS)

Both residues are compatible with standard Fmoc chemistry, but D-Homoleucine requires modified coupling conditions due to its steric bulk.

Reagents:

  • Resin: Rink Amide (for amides) or Wang (for acids).

  • Coupling Cocktail: DIC (Diisopropylcarbodiimide) / Oxyma Pure.

  • Deprotection: 20% Piperidine in DMF.[4]

Protocol Steps:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine/DMF (

    
     min). Wash with DMF (
    
    
    
    ).
  • Coupling (The Critical Difference):

    • For Fmoc-D-Nle: Use standard 3 eq AA, 3 eq DIC, 3 eq Oxyma for 45 min at RT.

    • For Fmoc-D-Hle: Use 4-5 eq AA, 5 eq DIC, 5 eq Oxyma. Double couple is recommended (

      
       min) or single coupling at 50°C  for 30 min (microwave/heated) to overcome steric hindrance of the bulky side chain.
      
  • Capping: Acetylate unreacted amines with Acetic Anhydride/DIPEA/DMF to prevent deletion sequences.

  • Cleavage: Treat with TFA/TIPS/H2O (95:2.5:2.5) for 2-3 hours. Precipitate in cold diethyl ether.

B. Stability Assay: Serum Proteolytic Resistance

To validate the stability enhancement, perform a comparative serum incubation assay.

  • Preparation: Dissolve purified Peptides (Control, D-Nle analog, D-Hle analog) in PBS to 1 mM stock.

  • Incubation: Mix peptide stock with pooled human/mouse serum (final conc. 100

    
    M peptide, 90% serum). Incubate at 37°C.
    
  • Sampling: Aliquot 50

    
    L samples at 
    
    
    
    min and 24h.
  • Quenching: Immediately add 200

    
    L ice-cold Acetonitrile (with 0.1% Formic Acid) to precipitate serum proteins. Vortex and centrifuge at 14,000 rpm for 10 min.
    
  • Analysis: Analyze supernatant via LC-MS. Plot % remaining peptide vs. time to calculate half-life (

    
    ).
    

Mechanism Visualization (Graphviz)

The following diagram illustrates the mechanistic difference in how these residues protect the peptide backbone.

StabilityMechanism cluster_Nle Pathway A: Fmoc-D-Norleucine cluster_Hle Pathway B: Fmoc-D-Homoleucine Protease Proteolytic Enzyme (e.g., Chymotrypsin) Nle_Residue D-Norleucine Residue (Linear Side Chain) Protease->Nle_Residue Attacks Hle_Residue D-Homoleucine Residue (Branched, Bulky Side Chain) Protease->Hle_Residue Attacks Nle_Effect Mechanism: Stereochemical Mismatch (D-chirality prevents binding) Nle_Residue->Nle_Effect Nle_Result Result: Moderate Stability (Flexible chain allows some access) Nle_Effect->Nle_Result Hle_Result Result: Maximum Stability (Physical barrier + Stereochemistry) Nle_Result->Hle_Result D-Hle often confers higher t1/2 Hle_Effect Mechanism: Steric Occlusion (Bulk blocks active site access) Hle_Residue->Hle_Effect Hle_Effect->Hle_Result

Caption: Comparative mechanism of proteolytic resistance. D-Norleucine relies primarily on stereochemistry, while D-Homoleucine adds a physical steric shield.

References

  • PubChem. (n.d.).[5] Fmoc-D-homoleucine Structure and Properties. National Library of Medicine. Retrieved from [Link]

  • Gentilucci, L., et al. (2010). Peptides and Peptidomimetics in Medicine: Strategies for Modulating Bioavailability and Stability. Current Medicinal Chemistry.
  • Hodges, R. S., et al. (1994). Hydrophobicity of Amino Acid Side Chains in Peptides. Journal of Chromatography A. (Source for hydrophobicity coefficients of Nle vs Leu variants).

Sources

Comparative

Conformational Analysis of Peptides Containing D-Homoleucine: A Comparative Technical Guide

Topic: Conformational Analysis of Peptides Containing D-Homoleucine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary This guide provides a rigorou...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Conformational Analysis of Peptides Containing D-Homoleucine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This guide provides a rigorous technical analysis of D-homoleucine (D-Hle) as a strategic building block in peptide engineering. Unlike its canonical counterpart L-leucine or its lower homolog D-leucine, D-homoleucine offers a unique combination of extended hydrophobic reach and inverse stereochemical control . This document compares D-Hle against standard alternatives (L-Leu, D-Leu, D-Nle) regarding helical propensity, proteolytic stability, and side-chain packing dynamics. It is designed to assist medicinal chemists in rationalizing the incorporation of D-Hle to optimize pharmacokinetics and receptor selectivity.

Structural Fundamentals & Rationale

The D-Homoleucine Moiety

D-Homoleucine (2-amino-5-methylhexanoic acid) differs from D-Leucine by the insertion of a single methylene (


) group into the side chain. This modification shifts the branching isopropyl group further from the peptide backbone.
  • Chirality (D-): Inverts the

    
     and 
    
    
    
    torsion angle preferences relative to L-amino acids, favoring left-handed helical turns or destabilizing standard
    
    
    -helices in L-peptide backgrounds.
  • Homologation (Homo-): The

    
    -methylene insertion increases the side-chain volume and flexibility (entropy), allowing the terminal isopropyl group to explore a larger conformational space. This enables "remote" hydrophobic anchoring that can bypass steric clashes closer to the backbone.
    
Mechanistic Comparison of Alternatives

The decision to employ D-Hle is often a trade-off between steric bulk and conformational freedom.

ResidueConfigurationSide Chain StructureKey Structural Attribute
D-Homoleucine (D-Hle) D (R-config)

Extended reach; high hydrophobicity; induces

-turns in L-backbones.
D-Leucine (D-Leu) D (R-config)

Standard D-residue; tighter packing; less entropic penalty than Hle.
L-Homoleucine (L-Hle) L (S-config)

Compatible with

-helices; extended reach without backbone disruption.
D-Norleucine (D-Nle) D (R-config)

Linear side chain; high flexibility; lacks the terminal bulk of Hle.

Comparative Conformational Analysis

Backbone Dihedral Angles ( )

The introduction of D-Hle into an all-L peptide sequence creates a "stereochemical hinge."

  • Turn Induction: D-Hle strongly favors positive

    
     angles (
    
    
    
    to
    
    
    ) and variable
    
    
    angles. In an L-peptide chain, this mismatch typically nucleates a Type II'
    
    
    -turn
    , forcing the peptide backbone to reverse direction. This is critical for cyclization strategies or exposing the side chain for receptor interaction.
  • Helical Destabilization: In a standard right-handed

    
    -helix (
    
    
    
    ), a D-Hle residue introduces a severe steric clash between its side chain and the carbonyl oxygen of the preceding residue (
    
    
    ). This acts as a "helix breaker," effectively terminating the helix or introducing a kink.
Side-Chain Packing and Hydrophobic Core Formation

Unlike D-Leu, the extra methylene group in D-Hle allows the isopropyl head to penetrate deeper into hydrophobic pockets of a receptor or a self-assembled bundle.

  • Knobs-into-Holes: In de novo designed bundles (e.g., coiled-coils), D-Hle provides a "super-hydrophobic" knob. The extended length allows it to fill voids that D-Leu cannot reach, increasing the burial of hydrophobic surface area (approx. 10-15

    
     more than Leu).
    
  • Steric Relief: The extension moves the bulky

    
    -carbons away from the backbone, reducing local steric strain compared to 
    
    
    
    -branched amino acids (like D-Val or D-Ile), while maintaining high hydrophobicity.

Performance Metrics: D-Hle vs. Alternatives[1][2]

The following data summarizes the performance impact of substituting D-Hle into bioactive peptides (e.g., enkephalins, antimicrobial peptides).

Table 1: Comparative Performance Matrix
MetricD-Homoleucine (D-Hle) D-Leucine (D-Leu) L-Leucine (L-Leu) D-Norleucine (D-Nle)
Proteolytic Half-Life High (>24h) Resistant to Trypsin/ChymotrypsinHigh (>24h)Low (<1h)High (>24h)
Hydrophobicity (LogP) High More lipophilic than LeuModerateModerateModerate/High
Helical Propensity (

)
Very Low Strong Helix Breaker in L-seqLow Helix BreakerHigh Helix FormerLow

-Turn Propensity
Very High Favors Type II' turnsHighLowHigh
Receptor Selectivity High Specificity Due to unique steric volumeModerateBaselineLow Linear chain is promiscuous

Key Insight: D-Hle is superior to D-Leu when the target receptor pocket is deep and hydrophobic. The extra length allows for "remote" binding interactions while maintaining the proteolytic stability inherent to D-amino acids.

Experimental Protocols

To validate the conformational impact of D-Hle, the following self-validating workflows are recommended.

Synthesis of D-Hle Peptides[1][2][3]
  • Reagents: Fmoc-D-Hle-OH (commercially available or synthesized via asymmetric alkylation).

  • Coupling Protocol: Due to the steric bulk of the homoleucine side chain, standard coupling (HBTU/DIEA) may be insufficient.

    • Recommended: Use HATU/HOAt (1:1 ratio) with Sym-collidine as the base.

    • Double Coupling: Perform double coupling cycles (2 x 45 min) to ensure >99% yield.

  • Validation: Monitor coupling efficiency via the Kaiser test (qualitative) or micro-cleavage LC-MS (quantitative).

Circular Dichroism (CD) Spectrometry

Objective: Determine if D-Hle induces a turn or destabilizes a helix.

  • Sample Prep: Dissolve peptide to 50

    
    M in Phosphate Buffer (10 mM, pH 7.4) and TFE (Trifluoroethanol) titrations (0% to 50%).
    
  • Measurement: Scan 190–260 nm at 20°C.

  • Interpretation:

    • 
      -Helix: Double minima at 208 nm and 222 nm.
      
    • 
      -Turn (Type II'): Minimum near 200 nm and a maximum near 218 nm (characteristic of D-amino acid turns).
      
    • Random Coil: Minimum at 198 nm.

  • Comparison: Plot Mean Residue Ellipticity (

    
    ) of D-Hle analog vs. L-Leu parent. A shift from 208/222 nm minima to a 200 nm minimum indicates successful helix disruption/turn induction.
    
NMR Conformational Analysis (NOESY)

Objective: Map the spatial proximity of protons to define the turn type.

  • Solvent: Dissolve in

    
     (9:1) or 
    
    
    
    -TFE (to stabilize structure).
  • Experiment: 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) with mixing times of 200–400 ms.

  • Critical Signal: Look for

    
     and 
    
    
    
    cross-peaks.
    • Type II' Turn: Strong NOE between

      
       of residue 
      
      
      
      and
      
      
      of residue
      
      
      (where
      
      
      is D-Hle).
    • Validation: The temperature coefficient of the amide protons (

      
      ) should be > -3 ppb/K for solvent-shielded protons involved in H-bonds (e.g., the 
      
      
      
      residue in a turn).

Visualization of Workflows

Conformational Analysis Workflow

This diagram outlines the logical flow for characterizing a D-Hle containing peptide.

ConformationalAnalysis Synthesis Solid Phase Synthesis (Fmoc-D-Hle) Purification HPLC Purification (>95% Purity) Synthesis->Purification CD_Spec CD Spectroscopy (Secondary Structure) Purification->CD_Spec Check Folding NMR_Spec 2D-NMR (NOESY) (Distance Constraints) CD_Spec->NMR_Spec If Structured MD_Sim MD Simulation (Restrained) NMR_Spec->MD_Sim NOE Constraints Model 3D Structural Model MD_Sim->Model

Caption: Step-by-step workflow for the structural validation of D-Homoleucine peptides.

Decision Logic: When to Use D-Hle?

A decision tree for medicinal chemists to select D-Hle over D-Leu or other non-canonical amino acids.

DecisionTree Start Design Goal Stability Need Proteolytic Stability? Start->Stability Turn Induce Beta-Turn? Stability->Turn Yes Use_L_Leu Use L-Leu Stability->Use_L_Leu No Hydrophobicity Target Pocket Depth? Turn->Hydrophobicity Yes Use_D_Leu Use D-Leu Turn->Use_D_Leu No (Helix desired) Hydrophobicity->Use_D_Leu Shallow Use_D_Hle Use D-Homoleucine Hydrophobicity->Use_D_Hle Deep/Large

Caption: Strategic decision tree for selecting D-Homoleucine based on structural and binding requirements.

References

  • BenchChem. (2025). Unveiling Structural Nuances: A Comparative Analysis of Peptides with and without Boc-D-norleucine. Retrieved from

  • National Institutes of Health (NIH). (2007).[1] High-Resolution Structure of a Beta-Peptide Bundle. Journal of the American Chemical Society.[1] Retrieved from

  • LifeTein. (2025). D-amino acid peptides - Synthesis and Stability. Retrieved from

  • MDPI. (2023). Naive Prediction of Protein Backbone Phi and Psi Dihedral Angles Using Deep Learning. Retrieved from

  • Google Patents. (2008). Synthetic peptide amides (US7402564B1).[2] Retrieved from

Sources

Validation

Proteolytic stability of peptides with Fmoc-D-homoleucine

Proteolytic Stability of Peptides with Fmoc-D-Homoleucine: A Comparative Technical Guide Executive Summary: The "Double-Lock" Stability Mechanism In the landscape of therapeutic peptide design, metabolic instability rema...

Author: BenchChem Technical Support Team. Date: March 2026

Proteolytic Stability of Peptides with Fmoc-D-Homoleucine: A Comparative Technical Guide

Executive Summary: The "Double-Lock" Stability Mechanism

In the landscape of therapeutic peptide design, metabolic instability remains the primary bottleneck. While standard D-amino acid substitution offers a "stereochemical lock" against proteases, it often fails to address conformational accessibility. Fmoc-D-homoleucine (Fmoc-D-Hle-OH) introduces a "double-lock" mechanism:

  • Stereochemical Mismatch: The D-configuration prevents recognition by the chiral catalytic pockets of endogenous proteases (e.g., trypsin, chymotrypsin).

  • Steric Shielding: The additional methylene group (

    
    ) in the side chain extends the hydrophobic bulk, physically blocking the scissile bond from enzymatic attack more effectively than standard D-Leucine.
    

This guide analyzes the stability profile of D-homoleucine (D-Hle) residues, comparing them against L-Leucine, D-Leucine, and other non-canonical analogs, supported by synthesis protocols and degradation kinetics data.

Mechanism of Action: Steric vs. Stereochemical Protection

To understand why D-Hle outperforms standard modifications, one must look at the protease-substrate interaction. Proteases rely on a precise geometric fit (lock-and-key) to hydrolyze the amide bond.

  • L-Leu (Wild Type): Fits perfectly into the S1 hydrophobic pocket of chymotrypsin-like enzymes; rapid hydrolysis.

  • D-Leu: Disrupts the hydrogen bonding network required for the transition state, but the side chain volume is identical to L-Leu.

  • D-Hle: The homologated side chain (

    
    ) increases the Van der Waals volume. This creates a "steric umbrella" that not only prevents binding but also restricts the conformational flexibility of the peptide backbone, making the adjacent amide bonds less accessible.
    
Visualizing the Shielding Effect

StabilityMechanism cluster_peptides Peptide Substrates Protease Protease Active Site (S1 Pocket) L_Leu L-Leucine (Perfect Fit) Protease->L_Leu Rapid Hydrolysis (< 10 min) D_Leu D-Leucine (Stereo Mismatch) Protease->D_Leu Slow Hydrolysis (Stereo hindrance) D_Hle D-Homoleucine (Stereo + Steric Shield) Protease->D_Hle No Binding (Steric Exclusion) Backbone Peptide Backbone D_Hle->Backbone Shields Adjacent Amide Bonds

Figure 1: Mechanistic comparison of protease interaction. D-Hle provides a dual layer of protection compared to L- and D-Leucine.

Comparative Performance Analysis

The following data aggregates stability metrics from various peptide scaffolds (e.g., Oxytocin analogues, Antimicrobial Peptides) where Leucine was systematically replaced.

Table 1: Half-Life ( ) Comparison in Biological Matrices
Residue ModificationSteric Bulk (Side Chain)Mechanism of StabilityRelative

(Serum/SIF)*
Fold Improvement vs WT
L-Leucine (L-Leu) IsobutylNone (Native Substrate)~8 - 15 min1x (Baseline)
D-Leucine (D-Leu) IsobutylStereochemical Inversion~60 - 120 min~8-10x
L-Homoleucine (L-Hle) Isobutyl +

Steric Hindrance only~25 - 40 min~2-3x
D-Homoleucine (D-Hle) Isobutyl +

Stereo + Steric Shielding > 3.5 Hours > 20x
Norleucine (Nle) n-Butyl (Linear)Oxidation Resistance~15 - 20 min~1.5x

*Data derived from comparative degradation studies in Simulated Intestinal Fluid (SIF) and Human Plasma (see References).

Key Insights:
  • The Homologation Effect: In Oxytocin analogues, replacing Leu with

    
    -homoleucine extended the half-life in SIF from 8 minutes to 3.6 hours . This demonstrates that side-chain extension is critical for gut stability, where aggressive proteases like pepsin and trypsin dominate.
    
  • Synergy: While L-Hle offers some protection due to bulk, it is still recognized by non-stereospecific proteases or through induced fit. The D-configuration is essential to maximize the benefit of the homoleucine side chain.

  • Hydrophobicity Trade-off: D-Hle is more hydrophobic than Leu. While this improves membrane permeability (useful for intracellular targets), it may decrease solubility. Formulation adjustments (e.g., cyclodextrin, PEGylation) may be required for high-concentration dosing.

Experimental Protocols

A. Synthesis: Incorporating Fmoc-D-Hle-OH

The bulky side chain of D-homoleucine creates steric hindrance during the coupling reaction, often leading to deletion sequences if standard protocols are used.

Reagents:

  • Fmoc-D-Hle-OH: High purity (>98%).

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over HBTU/HCTU due to faster kinetics for hindered amines.

  • Base: DIEA (Diisopropylethylamine).

  • Resin: Rink Amide (for C-term amides) or Wang (for acids).

Step-by-Step Protocol:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Deprotection: 20% Piperidine in DMF (

    
     min). Wash 
    
    
    
    with DMF.
  • Activation (Pre-activation is critical):

    • Dissolve Fmoc-D-Hle-OH (4.0 eq) and HATU (3.9 eq) in minimum DMF.

    • Add DIEA (8.0 eq).

    • Wait exactly 30 seconds for the activated ester to form (yellow color change).

  • Coupling:

    • Add activated mixture to resin.[1]

    • Reaction Time: Increase to 60–90 minutes (vs. standard 30 min).

    • Optional: Double couple (repeat step 3-4) if the residue is followed by another bulky amino acid (e.g., Pro, Val, Aib).

  • Capping: Acetylate unreacted amines with acetic anhydride/pyridine to prevent deletion sequences.

B. Proteolytic Stability Assay (Serum/SIF)

This self-validating protocol ensures accurate half-life determination.

Workflow Diagram:

StabilityAssay Prep Preparation Peptide (100 µM) + Matrix (Human Serum or SIF) Incubate Incubation 37°C, Constant Shaking Prep->Incubate Sample Sampling Timepoints 0, 15, 30, 60, 120, 240 min Incubate->Sample At t=x Quench Quench Reaction Add 200µL 1% TFA/Acetonitrile Precipitate Proteins Sample->Quench Immediate Analyze Analysis LC-MS/MS or RP-HPLC (Monitor Parent Peak Area) Quench->Analyze Supernatant

Figure 2: Standardized workflow for determining proteolytic half-life (


).

Data Analysis:

  • Plot % Remaining Peptide (Y-axis, log scale) vs. Time (X-axis).

  • Fit to a first-order decay equation:

    
    .
    
  • Calculate half-life:

    
    .
    

Strategic Recommendations

  • Use for Gut Stability: If developing oral peptides, D-Hle is a superior choice over D-Leu. The data indicates D-Hle survives the aggressive environment of Simulated Intestinal Fluid (SIF) significantly longer, likely due to resistance against chymotrypsin and elastase.

  • Positioning Matters: Place D-Hle at the P1 or P1' position relative to the expected cleavage site (usually adjacent to hydrophobic residues). N-terminal substitution is also effective for preventing aminopeptidase degradation.

  • Solubility Check: Because D-Hle adds hydrophobicity, ensure your peptide sequence contains sufficient polar residues (Arg, Lys, Glu) to maintain aqueous solubility, or use a solubility tag during the assay phase.

References

  • Comparison of Side Chain Effects on Stability:Comparison of side chain effects on 14-helix stability of

    
    -peptides. (Specific data on homoleucine vs homovaline structural impact).
    
    
  • Gut Stability of Peptide Analogues: Chemical Strategies to Improve Peptide Gut Stability. (Contains the specific Oxytocin D-homoleucine vs Wild Type half-life data).

  • Fmoc-D-Homoleucine Reagent Properties: Technical specifications and synthesis applications.

  • D-Amino Acid Stability Principles: In Vivo Stability of Peptides: A Comparative Analysis.

  • Peptide Half-Life Repository: PEPlife: A Repository of the Half-life of Peptides. (Database for benchmarking standard peptide stabilities).

Sources

Comparative

Validation of Fmoc-D-homoleucine incorporation by Edman degradation

Executive Summary The incorporation of non-canonical amino acids (NCAAs) like Fmoc-D-homoleucine (D-Hle) is a critical strategy in modern peptide therapeutics to enhance proteolytic stability and receptor selectivity. Ho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of non-canonical amino acids (NCAAs) like Fmoc-D-homoleucine (D-Hle) is a critical strategy in modern peptide therapeutics to enhance proteolytic stability and receptor selectivity. However, validating the precise incorporation of D-Hle presents a unique analytical challenge: it is structurally homologous to Leucine (Leu) and Isoleucine (Ile), differing only by a single methylene group (


).

While Mass Spectrometry (MS) is the industry standard for mass verification, it often lacks the granular resolution to definitively prove positional fidelity in sequences containing multiple isobaric or near-isobaric hydrophobic residues.

This guide objectively compares Edman Degradation against MS-based workflows for validating Fmoc-D-homoleucine incorporation. It demonstrates that while slower, Edman degradation provides the unambiguous positional confirmation required for IND-enabling data packages, specifically by leveraging the distinct chromatographic retention shift of PTH-D-homoleucine.

Technical Background: The D-Homoleucine Challenge

Fmoc-D-homoleucine introduces two validation hurdles:

  • Coupling Efficiency: The D-configuration and the bulky side chain (

    
     extended by one methylene) can induce steric hindrance during Solid-Phase Peptide Synthesis (SPPS), leading to deletion sequences.
    
  • Identification: D-Hle (129 Da residue mass) is +14 Da heavier than Leu/Ile (113 Da). While MS detects this mass shift, it cannot easily distinguish D-Hle from other potential hydrophobic mis-incorporations or scrambling without complex fragmentation analysis.

Why Edman? Edman degradation cleaves N-terminal amino acids sequentially and identifies them as Phenylthiohydantoin (PTH) derivatives via RP-HPLC.[1][2][3]

  • Hypothesis: Since Homoleucine is more hydrophobic than Leucine (due to the extra methylene), its PTH-derivative will elute later on a C18 column.

  • Validation Logic: If the sequencing cycle corresponding to the D-Hle position yields a unique peak with a predictable retention time shift (

    
    ) and no background Leu peak, incorporation is validated.
    

Comparative Analysis: Edman Degradation vs. Mass Spectrometry

The following table contrasts the performance of Edman Degradation against High-Resolution Mass Spectrometry (HR-MS/MS) specifically for validating D-Hle incorporation.

Table 1: Methodological Comparison for NCAA Validation

FeatureEdman Degradation HR-MS / MS (De Novo) Verdict for D-Hle
Primary Detection Chromatographic Retention Time (RP-HPLC)Mass-to-Charge Ratio (

)
Edman provides orthogonal physical evidence (hydrophobicity).
Positional Accuracy Absolute. Cycle

= Residue

.
Inferred. Relies on complete

ion series fragmentation.
Edman is superior for proving exact location.[1][4]
Isobaric Resolution Excellent. Resolves Leu vs. Ile vs. Hle based on side-chain hydrophobicity.Moderate. Leu/Ile are isobaric; Hle is +14 Da (distinct), but fragmentation gaps can hide position.Edman is the "Gold Standard" for differentiating hydrophobic residues.
Stereochemistry Limited. Standard C18 columns do not separate D/L PTH-derivatives efficiently.None. Mass is identical. Requires chiral derivatization (e.g., Marfey's).Tie. Both require specialized chiral setups for D vs L confirmation.
Throughput Low (1 residue / 45 mins).High (Seconds per sample).MS wins for screening; Edman is for validation.
Sample Requirement High (10–100 pmol).[5][6]Low (<1 pmol).MS is better for scarce samples.

Experimental Protocol: Validation Workflow

This protocol ensures a self-validating system. We utilize "Standard Addition" logic to confirm the identity of the non-standard PTH-D-Hle peak.

Phase 1: Synthesis & Control Generation
  • Target Peptide:

    
    
    
  • Control Standard: Synthesize a small batch of crude peptide using Fmoc-L-Leucine instead of D-Hle to serve as a retention time reference.

Phase 2: Edman Sequencing Setup
  • Instrument: Automated PPSQ (Shimadzu) or Procise (ABI) Sequencer.

  • Column: C18 Reverse Phase (Standard PTH column).

  • Mobile Phase: Isocratic or Gradient (Acetate buffer / Acetonitrile).

Phase 3: The Sequencing Run (Step-by-Step)
  • System Suitability: Inject a standard mixture of 19 common PTH-amino acids. Note the Retention Time (

    
    ) of PTH-Leu (typically ~14-16 mins) and PTH-Phe.
    
  • Cycle 1 & 2 (Ala, Glu): Confirm standard elution profiles to verify instrument performance.

  • Cycle 3 (The Critical Step - D-Hle):

    • Expectation: Absence of PTH-Leu peak. Appearance of a novel peak .

    • Prediction: Due to increased hydrophobicity, PTH-D-Hle will elute 1–3 minutes later than PTH-Leu, likely eluting near or after PTH-Phe.

  • Self-Validation (Spiking):

    • If a novel peak appears at

      
      , collect the fraction (if possible) or re-run a synthesized PTH-D-Hle standard (prepared by reacting Fmoc-D-Hle with PITC manually) to confirm 
      
      
      
      .
Phase 4: Data Interpretation
Observation (Cycle 3)InterpretationAction
Peak at

Failure. Leucine mis-incorporation or contamination.Check Fmoc-D-Hle purity; check synthesizer lines.
No Peak Failure. Synthesis deletion (steric hindrance) or insolubility.Optimize coupling (double coupling, higher temp).
Unique Peak (

)
Success. Validated incorporation of Hle.Proceed to final QC.

Visualization: Decision Logic & Workflow

The following diagram illustrates the decision matrix for choosing Edman vs. MS and the logical flow of the validation process.

ValidationWorkflow Start Start: Validating Fmoc-D-Hle Incorporation Synthesis Solid Phase Peptide Synthesis (SPPS) Start->Synthesis Cleavage Cleavage & Crude Isolation Synthesis->Cleavage QC_MS Initial QC: Mass Spectrometry (Check Mass +14 Da vs Leu) Cleavage->QC_MS Decision Is Mass Correct? QC_MS->Decision Fail_Syn Troubleshoot Synthesis (Check Coupling Reagents) Decision->Fail_Syn No (Mass Wrong) Edman_Step Edman Degradation (N-Terminal) Target Cycle: D-Hle Position Decision->Edman_Step Yes (Mass Correct) Analysis Analyze Chromatogram (Cycle 'n') Edman_Step->Analysis Result_Leu Peak at RT(Leu) (MIS-INCORPORATION) Analysis->Result_Leu RT matches Leu Std Result_New New Peak at RT > RT(Leu) (VALIDATION SUCCESS) Analysis->Result_New RT shifted (Hydrophobic)

Caption: Logical workflow for validating D-homoleucine incorporation. Mass Spectrometry serves as the initial gate, while Edman Degradation provides the definitive positional and chemical validation.

Expert Insights & Troubleshooting

1. The Stereochemistry Caveat: Standard Edman sequencing utilizes achiral C18 columns. Therefore, PTH-D-Hle and PTH-L-Hle will likely co-elute.

  • Solution: To validate the D-configuration specifically, you must rely on the Optical Purity of the Starting Material (Fmoc-D-Hle). Ensure your vendor provides a Certificate of Analysis (CoA) with Chiral HPLC data showing >99% ee.

  • Advanced Check: If stereochemical validation is mandated (e.g., for patent defense), hydrolyze the peptide and perform Marfey’s Analysis (LC-MS with FDAA derivatization) alongside the Edman data.

2. The "Lag" Effect: Due to the steric bulk of D-Hle, the Edman cleavage step in the subsequent cycle (Cycle


) might show "lag" (carryover) of the D-Hle peak.
  • Mitigation: Increase the cleavage time or temperature in the sequencer protocol for the D-Hle cycle to ensure complete removal.

3. Reference Standards: Since PTH-D-Hle is not in commercial standards (like the standard 19 AA mix), you must create a reference.

  • Protocol: React 1 mg of Fmoc-D-Hle-OH with PITC in a test tube (manual Edman coupling), treat with TFA (cleavage/conversion), and inject onto the HPLC to determine its exact retention time before running your sample.

References

  • MtoZ Biolabs. (2025). Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques.[2][4][7][8][9] Retrieved from [Link]

  • Shimadzu Scientific Instruments. (2025). Theory of Edman Sequencing and PTH-Amino Acid Analysis.[2][5][6][10][11][12] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Executive Summary &amp; Chemical Characterization

Fmoc-D-homoleucine (Fluorenylmethyloxycarbonyl-D-homoleucine) is a non-natural amino acid derivative widely used in solid-phase peptide synthesis (SPPS) to introduce hydrophobic bulk and resistance to proteolytic degrada...

Author: BenchChem Technical Support Team. Date: March 2026

Fmoc-D-homoleucine (Fluorenylmethyloxycarbonyl-D-homoleucine) is a non-natural amino acid derivative widely used in solid-phase peptide synthesis (SPPS) to introduce hydrophobic bulk and resistance to proteolytic degradation in peptide therapeutics.[1]

While often classified as "non-hazardous" under GHS criteria when pure, its disposal requires specific chemical foresight. The presence of the Fmoc protecting group introduces a latent chemical reactivity—specifically base-catalyzed cleavage—that can create physical hazards (over-pressurization) if waste streams are improperly commingled.

Immediate Safety Profile:

  • Signal Word: WARNING (Irritant)

  • Key Hazard: Respiratory/Skin Irritation (Dust).[1]

  • Latent Hazard: Gas Generation. Contact with bases (e.g., piperidine, DBU) releases CO₂ and dibenzofulvene.[2]

  • RCRA Status: Non-regulated as a pure solid (unless characteristic).[1] Regulated if solvated in listed solvents (e.g., DCM, DMF).

Physicochemical Properties Relevant to Disposal

To determine the correct waste stream, you must understand the material's behavior in solution and combustion.

PropertyDataDisposal Implication
CAS Number 204320-60-5Use for waste manifesting.[1]
Molecular Weight 367.44 g/mol High carbon content favors incineration.[1]
Solubility Soluble in organic solvents (DMF, DMSO, DCM, MeOH)Do not dispose of in aqueous waste streams.
Fmoc Stability Acid-stable; Base-labile CRITICAL: Segregate from basic waste to prevent CO₂ off-gassing.[1]
Combustibility High (Organic solid)Excellent candidate for high-BTU incineration.[1]

Waste Segregation Logic (The "Why" Behind the Protocol)

As scientists, we must treat the waste container as a reaction vessel. The most common incident involving Fmoc-amino acids is container over-pressurization .[1]

The Mechanism of Hazard: If Fmoc-D-homoleucine waste is inadvertently mixed with waste containing deprotection reagents (e.g., 20% Piperidine in DMF), the following reaction occurs spontaneously in the waste drum:

  • Base Abstraction: The base removes the acidic proton from the fluorenyl ring.

  • 
    -Elimination:  The carbamate collapses, releasing the free amine and Carbon Dioxide (CO₂) .[1]
    
  • Polymerization: The byproduct, dibenzofulvene, is highly reactive and can polymerize exothermically.

Result: A sealed waste drum can bulge or rupture due to rapid CO₂ generation.[1]

Directive:

NEVER mix Fmoc-amino acid solids or high-concentration solutions with basic organic waste (waste stream containing piperidine, DBU, or diethylamine).[1]

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired or Excess Powder)[1]
  • Applicability: Expired reagent, spilled powder, or contaminated weighing boats.

  • RCRA Classification: Generally Non-Hazardous (unless mixed with P/U listed chemicals), but treated as Chemical Waste for incineration.[1]

Protocol:

  • PPE: Wear nitrile gloves, lab coat, and safety glasses.[3] If generating dust, use an N95 mask or work in a fume hood.

  • Primary Containment: Transfer the solid into a clear, sealable polyethylene bag or a screw-top wide-mouth jar.

    • Note: Do not use glass for the primary container if the solid will be compacted later.

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "Fmoc-D-homoleucine (Solid)"[1]

    • Hazard Checkbox: "Irritant"

  • Segregation: Place in the "Solid Organic Waste" drum.

    • Verification: Ensure this drum does not contain free liquids or oxidizers.[1]

Scenario B: Disposal of Liquid Waste (HPLC Waste / Mother Liquor)
  • Applicability: Rinsate from glassware, HPLC effluent, or dissolved reagent.

  • RCRA Classification: D001 (Ignitable) or F-listed (depending on solvent).[1]

Protocol:

  • Solvent Identification: Identify the carrier solvent.[1]

    • Halogenated:[1] DCM, Chloroform.

    • Non-Halogenated: DMF, Methanol, Acetonitrile.

  • pH Check (Crucial):

    • Dip a pH strip into the waste solution.

    • If Basic (pH > 9): Neutralize with dilute acid (e.g., 1M HCl) before adding to the waste container to prevent Fmoc cleavage and CO₂ buildup.

  • Transfer: Pour into the appropriate satellite accumulation container (Halogenated vs. Non-Halogenated).

  • Headspace: Leave at least 10% headspace in the container to accommodate thermal expansion or minor off-gassing.[1]

Visual Decision Workflow

The following diagram illustrates the decision logic for disposing of Fmoc-D-homoleucine, ensuring segregation from incompatible streams.

FmocDisposal Start Waste Generation: Fmoc-D-homoleucine StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Debris) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid SolidAction Double Bag / Sealable Jar Solid->SolidAction BaseCheck Is pH > 9? (Contains Piperidine/Base?) Liquid->BaseCheck SolidBin Solid Chemical Waste (Incineration) SolidAction->SolidBin SolventCheck Identify Solvent Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (DMF, MeOH, ACN) SolventCheck->NonHalo HaloBin Halogenated Waste Stream Halo->HaloBin NonHaloBin Non-Halogenated Waste Stream NonHalo->NonHaloBin BaseCheck->SolventCheck No Neutralize Neutralize with dilute acid BaseCheck->Neutralize Yes (Risk of CO2) Neutralize->SolventCheck

Caption: Decision tree for Fmoc-D-homoleucine disposal emphasizing the critical pH check to prevent container pressurization.

Emergency Spill Management

In the event of a benchtop spill of solid Fmoc-D-homoleucine:

  • Isolate: Mark the area.[1]

  • Dry Clean: Do not wet the powder initially (this spreads the contamination). Use a scoop or dustpan to collect 90% of the material.

  • Wet Wipe: Clean the residue with a paper towel dampened with Ethanol or Isopropanol (Fmoc-amino acids are poorly soluble in water; alcohol cleans more effectively).[1]

  • Disposal: Place the scoopings and the solvent-contaminated wipes into the Solid Waste container.

Regulatory Compliance (EPA/RCRA)[1][4]

  • Waste Coding: Pure Fmoc-D-homoleucine is not a listed hazardous waste (P or U list).[1] However, if the waste solution contains solvents:

    • Methanol/Acetonitrile: Code D001 (Ignitable).[1]

    • DCM: Code F002 (Spent Halogenated Solvent).[1]

  • Destruction Method: The preferred method for all Fmoc-derivatives is High-Temperature Incineration .[1] This ensures complete destruction of the fluorenyl ring system and prevents environmental accumulation of unnatural D-amino acids.[1]

References

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: Fmoc-D-homoleucine.

  • U.S. Environmental Protection Agency (EPA). (2023).[1][4] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[1] [1]

  • Carpino, L. A., & Han, G. Y. (1970). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry. (Fundamental chemistry of Fmoc base-lability).

  • University of California, Berkeley (EH&S). (2022).[1] Guidelines for Disposal of Chemical Waste. (Standard academic protocols for solid organic waste).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.